molecular formula C43H66N8O11S B606991 DCG04 CAS No. 314263-42-8

DCG04

カタログ番号: B606991
CAS番号: 314263-42-8
分子量: 903.1 g/mol
InChIキー: MHOVYDVXSWUHAZ-NNBHGYTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DCG04 is a multivalent ligand for the mannose-6-phosphate receptor for endolysosomal targeting of an activity-based probe. DCG-04 is an activity-based probe for cysteine cathepsins, enabled fluorescent readout of its receptor-targeting properties.

特性

IUPAC Name

ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVYDVXSWUHAZ-NNBHGYTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N8O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744271
Record name N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314263-42-8
Record name N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DCG04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Unveiling Cysteine Cathepsin Activity

DCG04 is a powerful activity-based probe (ABP) meticulously designed for the specific detection and profiling of active cysteine cathepsins within complex biological samples. It is not a therapeutic drug but a sophisticated research tool that provides a direct readout of enzyme function, a critical parameter often not correlated with protein expression levels alone. This guide delves into the core mechanism of action of this compound, presenting its biochemical properties, experimental applications, and the underlying principles of its utility in research.

Molecular Architecture and Mechanism of Action

This compound is a synthetic molecule engineered with three key functional components: an epoxide "warhead," a peptide recognition scaffold, and a versatile tag, most commonly biotin (B1667282).[1][2] This intricate design underpins its specific and irreversible mechanism of action.

1. The Epoxide Warhead: An Irreversible Trap

The cornerstone of this compound's functionality is its epoxide electrophile. This reactive group is specifically designed to be targeted by the nucleophilic thiol group of the active site cysteine residue present in all active papain-family cysteine proteases. The reaction proceeds via a covalent modification, where the cysteine's sulfur atom attacks one of the carbons of the epoxide ring, leading to the formation of a stable thioether bond.[1][3] This covalent linkage is irreversible, effectively "trapping" the enzyme in a permanent complex with the probe.

2. The Peptide Scaffold: Guiding the Probe

The peptide component of this compound serves as a recognition element, guiding the probe to the active site of cysteine cathepsins. While this compound is considered a broad-spectrum probe for this class of enzymes, the peptide sequence contributes to its affinity and selectivity.

3. The Biotin Tag: Enabling Detection and Isolation

The biotin tag appended to the this compound molecule is a critical feature for its application in research. Biotin has an exceptionally high affinity for streptavidin, a property that is exploited for the detection and purification of this compound-labeled proteins. This allows for various downstream applications, including:

  • Visualization: Labeled proteins can be visualized after separation by SDS-PAGE and blotting with streptavidin conjugated to a reporter enzyme (like horseradish peroxidase) or a fluorophore.

  • Affinity Purification: The strong biotin-streptavidin interaction enables the selective enrichment of labeled cathepsins from complex mixtures for subsequent identification and analysis by mass spectrometry.

Fluorescently tagged versions of this compound, such as Cy5-DCG04, are also widely used, allowing for direct in-gel fluorescence scanning and in vivo imaging.[1]

Data Presentation: Quantitative Insights into this compound-Cathepsin Interactions

While this compound is primarily used as a qualitative and semi-quantitative tool for assessing enzyme activity, the concentrations required for effective labeling provide insights into its potency. The following table summarizes typical experimental concentrations and the range of cathepsins targeted by this compound.

ParameterValueCathepsins TargetedReference
Typical In Vitro Labeling Concentration (Cell Lysates) 0.1 - 5 µMB, C, H, J, K, L, S, V, X[1][4][5]
Typical In-Cell Labeling Concentration ~10 µMB, L, S, Z[1][4]
In Vivo Labeling (Fluorescent Derivatives) VariableB, L, S, X[1]

Note: The efficiency of labeling can be influenced by factors such as pH, temperature, and the specific activity of the cathepsin in the biological sample.

Experimental Protocols: A Practical Guide to Using this compound

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Labeling of Cysteine Cathepsins in Cell Lysates

This protocol is designed to profile the activity of cysteine cathepsins in a cell or tissue extract.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, 0.5% Triton X-100, pH 5.5)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Labeling Reaction:

    • Dilute the protein lysate to a final concentration of 1-2 mg/mL in Lysis Buffer.

    • Add this compound to a final concentration of 1-5 µM.

    • For competition experiments, pre-incubate the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64) for 30 minutes before adding this compound.

    • Incubate the reaction at 37°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with a streptavidin-HRP conjugate.

    • Detect the labeled cathepsins using a chemiluminescent substrate and an appropriate imaging system.

Protocol 2: In-Cell Labeling of Active Cysteine Cathepsins

This protocol allows for the assessment of cathepsin activity within intact, living cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound or a cell-permeable fluorescent derivative (e.g., Cy5-DCG04)

  • Lysis Buffer

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Add this compound or its fluorescent derivative directly to the cell culture medium to a final concentration of approximately 10 µM.

    • For competition experiments, pre-treat cells with a cell-permeable inhibitor for 1 hour before adding the probe.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Analysis:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • Lyse the cells as described in Protocol 1.

    • Analyze the labeled proteins by SDS-PAGE followed by streptavidin blotting (for biotinylated this compound) or direct in-gel fluorescence scanning (for fluorescent derivatives).

Protocol 3: In-Gel Fluorescence Scanning of Labeled Proteins

This protocol is for the direct visualization of fluorescently-tagged this compound-labeled proteins in an SDS-PAGE gel.

Materials:

  • Lysate from cells labeled with a fluorescent this compound derivative

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Sample Preparation and Electrophoresis:

    • Prepare and run the SDS-PAGE gel as described in the previous protocols.

  • Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Wash the gel briefly in deionized water.

    • Place the gel on the imaging surface of a fluorescence gel scanner.

    • Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Cy5: ~633 nm excitation, ~670 nm emission).

    • The resulting image will show fluorescent bands corresponding to the active cathepsins labeled by the probe.

Mandatory Visualizations

Signaling and Workflow Diagrams

DCG04_Structure cluster_components This compound Molecular Components Warhead Epoxide Warhead (Reactive Group) Scaffold Peptide Scaffold (Recognition Element) Warhead->Scaffold Covalently Linked Tag Biotin/Fluorophore Tag (Detection/Purification) Scaffold->Tag Covalently Linked

This compound Molecular Structure Components.

Reaction_Mechanism cluster_reaction Irreversible Covalent Inhibition Mechanism ActiveCathepsin Active Cysteine Cathepsin (with nucleophilic Cys-SH) TransitionState Nucleophilic Attack ActiveCathepsin->TransitionState This compound This compound Probe (with electrophilic epoxide) This compound->TransitionState InactiveComplex Inactive Covalent Complex (Thioether Bond Formation) TransitionState->InactiveComplex Irreversible Reaction

Reaction of this compound with the active site cysteine.

ABPP_Workflow cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow BiologicalSample Biological Sample (Cell Lysate, Intact Cells) Labeling Labeling with this compound BiologicalSample->Labeling Separation SDS-PAGE Separation Labeling->Separation Detection Detection (Streptavidin Blot or Fluorescence Scan) Separation->Detection Analysis Data Analysis and Interpretation Detection->Analysis

General workflow for Activity-Based Protein Profiling.

Antigen_Presentation_Pathway cluster_pathway Role of Cathepsins in Antigen Presentation (Investigated using this compound) AntigenUptake Antigen Uptake (Endocytosis/Phagocytosis) Endosome Endosome/Phagosome AntigenUptake->Endosome Lysosome Lysosome Endosome->Lysosome CathepsinActivity Active Cathepsins (e.g., Cathepsin S, L) (Probed by this compound) Lysosome->CathepsinActivity AntigenProcessing Antigen Processing CathepsinActivity->AntigenProcessing MHCII MHC Class II Loading AntigenProcessing->MHCII CellSurface Presentation on Cell Surface MHCII->CellSurface TCellActivation T-Cell Activation CellSurface->TCellActivation

Investigating the antigen presentation pathway with this compound.

Cancer_TME_Pathway cluster_pathway Role of Cathepsins in the Tumor Microenvironment (TME) (Studied with this compound) TumorCells Tumor Cells SecretedCathepsins Secreted Active Cathepsins (Probed by this compound) TumorCells->SecretedCathepsins StromalCells Stromal Cells (e.g., Fibroblasts) StromalCells->SecretedCathepsins ImmuneCells Immune Cells (e.g., Macrophages) ImmuneCells->SecretedCathepsins ECM_Degradation Extracellular Matrix Degradation SecretedCathepsins->ECM_Degradation Angiogenesis Angiogenesis SecretedCathepsins->Angiogenesis InvasionMetastasis Invasion and Metastasis ECM_Degradation->InvasionMetastasis

Probing cathepsin activity in the tumor microenvironment.

References

An In-depth Technical Guide to DCG-04: Structure, Chemical Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DCG-04, a widely used activity-based probe for the study of papain-family cysteine proteases. It details the probe's structure, chemical properties, and mechanism of action, along with detailed protocols for its application in experimental settings.

Core Concepts: Structure and Chemical Properties

DCG-04 is a biotinylated, epoxide-containing small molecule designed to irreversibly bind to the active site of papain-like cysteine proteases, also known as cathepsins. Its structure is tripartite, consisting of a biotin (B1667282) affinity tag for detection and purification, a peptide scaffold that provides specificity, and an epoxide electrophilic "warhead" that covalently modifies the active site cysteine of the target enzyme.

Physicochemical and Structural Data

The following table summarizes the key chemical and physical properties of DCG-04.

PropertyValue
Chemical Formula C₄₃H₆₆N₈O₁₁S
Exact Mass 902.4572
Molecular Weight 903.11
Elemental Analysis C: 57.19%, H: 7.37%, N: 12.41%, O: 19.49%, S: 3.55%
Synonyms DCG-04, CD-892
Target Class Papain-family cysteine proteases (Cathepsins B, C, H, J, K, L, S, V, X)
Functional Groups Biotin, Epoxide, Peptide (Leu-Tyr)
Mechanism of Action

DCG-04 functions as a mechanism-based irreversible inhibitor. The peptide portion of the probe directs it to the active site of papain-like cysteine proteases. Once in the active site, the catalytic cysteine residue of the protease attacks the epoxide ring of DCG-04. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly inactivating the enzyme. The biotin tag then allows for the detection and isolation of the labeled proteases.

Mechanism of DCG-04 Action cluster_0 Enzyme Active Site cluster_1 DCG-04 Probe Active_Protease Active Cysteine Protease (with catalytic Cys-SH) Covalent_Complex Irreversible Covalent Complex (Protease-DCG-04 Adduct) Active_Protease->Covalent_Complex Nucleophilic attack by Cys-SH on epoxide DCG04 DCG-04 (Biotin-Peptide-Epoxide) This compound->Covalent_Complex Binding to active site Experimental Workflow for DCG-04 Based Proteomics Cell_Lysate Prepare Cell Lysate Labeling Label with DCG-04 Cell_Lysate->Labeling Affinity_Purification Affinity Purification (Streptavidin Beads) Labeling->Affinity_Purification SDS_PAGE SDS-PAGE Affinity_Purification->SDS_PAGE In_Gel_Digestion In-Gel Digestion (Trypsin) SDS_PAGE->In_Gel_Digestion LC_MSMS LC-MS/MS Analysis In_Gel_Digestion->LC_MSMS Data_Analysis Protein Identification and Quantification LC_MSMS->Data_Analysis Role of Cathepsins in Antigen Presentation cluster_0 Antigen Presenting Cell (APC) Antigen_Uptake Antigen Uptake (Phagocytosis/Endocytosis) Phagosome Phagosome Antigen_Uptake->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome (contains active Cathepsins) Lysosome->Phagolysosome Fusion MHC_II_Processing MHC Class II Processing Phagolysosome->MHC_II_Processing Antigen Degradation by Cathepsins Peptide_Loading Peptide Loading onto MHC II MHC_II_Processing->Peptide_Loading Surface_Presentation Presentation on Cell Surface Peptide_Loading->Surface_Presentation T_Cell_Activation T-Cell Activation Surface_Presentation->T_Cell_Activation

The Sentinel Probe: A Technical Guide to the Target Enzymes of DCG04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activity-based probe DCG04, its target enzymes, and its application in biological research. We will delve into the specifics of its mechanism, the quantitative data available for its enzyme interactions, detailed experimental protocols for its use, and the signaling pathways in which its target enzymes are involved.

Introduction to this compound: An Irreversible Covalent Probe

This compound is a potent, broad-spectrum, activity-based probe (ABP) designed to target the papain family of cysteine proteases, also known as cysteine cathepsins.[1][2] Its design is based on the natural product E-64, a well-characterized irreversible inhibitor of these enzymes.[3] The structure of this compound features three key components:

  • An Epoxide "Warhead": This electrophilic group covalently and irreversibly binds to the nucleophilic cysteine residue in the active site of the target protease.[2][4] This mechanism-based inactivation ensures that only catalytically active enzymes are labeled.[3]

  • A Peptide Recognition Moiety: A short peptide sequence that directs the probe to the active site of cysteine cathepsins.

  • A Biotin Tag: This affinity handle allows for the detection, visualization, and enrichment of the probe-labeled enzymes using streptavidin-based techniques.[5][6]

Due to its broad-spectrum nature, this compound has become an invaluable tool for activity-based protein profiling (ABPP), enabling the simultaneous assessment of the activity of multiple cysteine cathepsins in complex biological samples such as cell lysates and tissues.[1][4]

Target Enzymes of this compound

This compound is known to target a wide range of cysteine cathepsins. The following table summarizes the known enzymatic targets of this probe. While precise, directly comparable quantitative data such as IC50 or Ki values for this compound across all its targets is not extensively documented in a single source, the probe is widely utilized to profile the activity of these enzymes.

Target EnzymeFamily/ClanCellular LocalizationKey Functions
Cathepsin B C1A (Papain)Lysosomes, also secretedProtein turnover, pro-enzyme activation, extracellular matrix degradation, apoptosis.[3]
Cathepsin C (DPPI) C1A (Papain)LysosomesActivation of serine proteases in immune cells.[4]
Cathepsin H C1A (Papain)LysosomesAminopeptidase activity, protein turnover.[4]
Cathepsin J C1A (Papain)LysosomesLimited information available.[4]
Cathepsin K C1A (Papain)Lysosomes (predominantly in osteoclasts)Bone resorption, collagen degradation.[4]
Cathepsin L C1A (Papain)Lysosomes, also secretedProtein turnover, antigen processing, pro-hormone processing.[4][5]
Cathepsin S C1A (Papain)Late endosomes/lysosomes of antigen-presenting cellsMHC class II antigen presentation, extracellular matrix degradation.[4][7][8]
Cathepsin V C1A (Papain)Thymic epithelial cellsMHC class II antigen presentation.[4]
Cathepsin X (or Z/P) C1A (Papain)LysosomesCarboxypeptidase activity, cell adhesion, immune response.[4]

Experimental Protocols

The utilization of this compound in research typically involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol outlines the general steps for labeling active cysteine cathepsins in a cell lysate using this compound.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)

  • This compound stock solution (e.g., 100 µM in DMSO)

  • SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with the desired final concentration of this compound (typically 1-5 µM).

    • As a negative control, pre-incubate a parallel sample with a broad-spectrum cysteine protease inhibitor like E-64 (50 µM) for 30 minutes before adding this compound.

    • Incubate the reactions at 37°C for 1 hour.

  • Sample Preparation for SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

    • Detect the biotinylated proteins using a chemiluminescent substrate and an appropriate imaging system.

Pull-down of this compound-labeled Enzymes for Mass Spectrometry

This protocol describes the enrichment of this compound-labeled proteins for identification by mass spectrometry.

Materials:

  • This compound-labeled cell lysate (from the ABPP protocol)

  • Streptavidin-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer or a buffer compatible with mass spectrometry)

Procedure:

  • Incubation with Streptavidin Beads:

    • Add streptavidin beads to the this compound-labeled lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the biotinylated proteins to the beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Remove the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer. For identification by mass spectrometry, an on-bead digestion protocol is often preferred.

In-Gel Digestion for Mass Spectrometry

This protocol details the preparation of enriched proteins for mass spectrometry analysis directly from an SDS-PAGE gel.

Materials:

  • Coomassie-stained SDS-PAGE gel containing the enriched protein bands

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium (B1175870) bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the Coomassie-stained gel.

    • Cut the gel pieces into small cubes (approximately 1x1 mm).

    • Destain the gel pieces by washing them with destaining solution until the gel is clear.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by incubating the gel pieces in the reduction solution at 56°C for 1 hour.

    • Alkylate the free cysteine residues by incubating the gel pieces in the alkylation solution in the dark at room temperature for 45 minutes.

  • Washing and Dehydration:

    • Wash the gel pieces with ammonium bicarbonate solution.

    • Dehydrate the gel pieces with acetonitrile.

    • Dry the gel pieces completely in a vacuum centrifuge.

  • Trypsin Digestion:

    • Rehydrate the dried gel pieces in trypsin solution on ice.

    • Add enough ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubation with extraction buffer.

    • Pool the extracts and dry them down in a vacuum centrifuge.

  • Mass Spectrometry Analysis: Resuspend the dried peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid) and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Signaling Pathways and Experimental Workflows

The cysteine cathepsins targeted by this compound are implicated in a variety of crucial signaling pathways. Understanding these pathways provides context for the functional consequences of cathepsin activity.

MHC Class II Antigen Presentation Pathway

Cathepsin S and Cathepsin L play critical roles in the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs).[7][8] This pathway is fundamental for the activation of CD4+ T helper cells and the initiation of adaptive immune responses.

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome/Lysosome Exogenous Antigen Exogenous Antigen Antigen Antigen Exogenous Antigen->Antigen Endocytosis Invariant Chain (Ii) Invariant Chain (Ii) MHC_II_Ii MHC II-Ii Complex MHC_II_CLIP MHC II-CLIP Complex MHC_II_Ii->MHC_II_CLIP Ii Degradation Cathepsin_S_L Cathepsin S/L HLA-DM HLA-DM HLA-DM->MHC_II_CLIP CLIP Removal Antigenic Peptide Antigenic Peptide MHC_II_Peptide MHC II-Peptide Complex Antigenic Peptide->MHC_II_Peptide Peptide Loading Cell Surface Cell Surface MHC_II_Peptide->Cell Surface Transport CD4_T_Cell CD4+ T Cell Cell Surface->CD4_T_Cell Antigen Presentation

MHC Class II Antigen Presentation Pathway
TGF-β Signaling Pathway

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that regulates numerous cellular processes. Cathepsins can contribute to the activation of latent TGF-β from the extracellular matrix, thereby influencing downstream signaling.[9][10]

TGF_beta_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell cluster_nucleus Nucleus Latent_TGF_beta Latent TGF-β Active_TGF_beta Active TGF-β Latent_TGF_beta->Active_TGF_beta Activation TGF_beta_Receptor TGF-β Receptor Active_TGF_beta->TGF_beta_Receptor Cathepsins Cathepsins (B, L) SMAD2_3 SMAD2/3 TGF_beta_Receptor->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression Transcription Regulation

TGF-β Signaling Pathway
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory and immune responses. Cathepsin B has been implicated in the activation of the NF-κB pathway through the degradation of its inhibitor, IκB.

NFkB_Pathway cluster_extracellular Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Cathepsin_B Cathepsin B IkB->Cathepsin_B Degradation NFkB NF-κB NFkB->NFkB_IkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Nuclear Translocation Experimental_Workflow Cell_Lysate Cell/Tissue Lysate DCG04_Labeling Labeling with this compound Cell_Lysate->DCG04_Labeling Pull_Down Streptavidin Pull-down DCG04_Labeling->Pull_Down SDS_PAGE SDS-PAGE Pull_Down->SDS_PAGE In_Gel_Digestion In-Gel Digestion (Trypsin) SDS_PAGE->In_Gel_Digestion LC_MS LC-MS/MS Analysis In_Gel_Digestion->LC_MS Data_Analysis Database Searching and Protein Identification LC_MS->Data_Analysis

References

An In-Depth Technical Guide to DCG-04: A Probe for Cysteine Cathepsin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DCG-04, an activity-based probe for the papain family of cysteine cathepsins. It details the probe's mechanism of action, applications, and includes detailed experimental protocols and data for its use in research and drug development.

Introduction to DCG-04

DCG-04 is a potent, irreversible, and biotinylated activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins.[1] Based on the natural product E-64, a well-characterized inhibitor of this enzyme class, DCG-04 features an epoxide electrophile that specifically reacts with the catalytic cysteine residue within the enzyme's active site.[2] This reaction is mechanism-based, meaning the probe is processed by the target enzyme, leading to its own covalent and irreversible attachment.[1]

The key feature of DCG-04 is that it only labels catalytically active enzymes, providing a direct readout of functional protease activity rather than just protein abundance.[3] The incorporated biotin (B1667282) tag allows for the detection and affinity purification of labeled cathepsins using streptavidin-based methods.[1] While highly effective for in vitro applications such as profiling cysteine cathepsin activity in cell and tissue lysates, its utility for in vivo studies in whole organisms is limited due to poor cell permeability. For such applications, fluorescently-tagged derivatives of DCG-04 are commonly employed.

Table 1: Chemical and Physical Properties of DCG-04

PropertyValue
Chemical Formula C₄₃H₆₆N₈O₁₁S
Molecular Weight 903.10 g/mol
CAS Number 314263-42-8
Appearance Solid
Purity >98%

Source: MedchemExpress.com[4]

Mechanism of Action

The utility of DCG-04 as a probe lies in its specific and covalent interaction with the active site of cysteine cathepsins. This process can be broken down into the following steps:

  • Active Site Recognition: The peptide backbone of DCG-04 is recognized by the active site of a cysteine cathepsin.

  • Nucleophilic Attack: The catalytic cysteine residue in the active site performs a nucleophilic attack on the epoxide ring of DCG-04.

  • Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable, irreversible thioether bond between the probe and the enzyme.

  • Inactivation: The covalent modification of the active site cysteine renders the enzyme inactive.

This mechanism ensures that only proteolytically active cathepsins are labeled by DCG-04.

cluster_0 Mechanism of DCG-04 Action Active_Cathepsin Active Cysteine Cathepsin (with nucleophilic Cys) Enzyme_Probe_Complex Non-covalent Enzyme-Probe Complex Active_Cathepsin->Enzyme_Probe_Complex Binding DCG04_Probe DCG-04 Probe (with epoxide ring) DCG04_Probe->Enzyme_Probe_Complex Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Enzyme_Probe_Complex->Covalent_Adduct Nucleophilic Attack & Ring Opening

Caption: Mechanism of DCG-04 covalent modification of active cysteine cathepsins.

Quantitative Data

While DCG-04 is established as a broad-spectrum inhibitor of papain-like cysteine cathepsins, specific IC50 values are not extensively reported in the literature, as it is primarily used as a labeling and profiling tool rather than a therapeutic inhibitor. Its high potency and irreversible nature mean that it effectively inhibits the enzymes it labels. Competition assays with other inhibitors are commonly used to determine the relative affinities and specificities of those compounds.

Table 2: Cathepsins Targeted by DCG-04

CathepsinLabeled by DCG-04
Cathepsin BYes
Cathepsin CYes
Cathepsin HYes
Cathepsin KYes
Cathepsin LYes
Cathepsin SYes
Cathepsin VYes
Cathepsin X (Z/P)Yes

Source: Paulick MG, et al. (2011)

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DCG-04.

Activity-Based Protein Profiling (ABPP) of Cysteine Cathepsins in Cell Lysates

This protocol outlines the general steps for labeling active cysteine cathepsins in a complex protein mixture, followed by visualization.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer: 50 mM sodium acetate, pH 5.5, 5 mM MgCl₂, 0.5% NP-40, 1 mM DTT (add fresh)

  • DCG-04 stock solution (e.g., 100 μM in DMSO)

  • Protein concentration assay reagent (e.g., Bradford or BCA)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescent scanner or Western blotting equipment

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation:

    • Harvest cells or homogenize tissue.

    • Resuspend in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate) and determine the protein concentration.

  • DCG-04 Labeling:

    • In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

    • Add DCG-04 to a final concentration of 1-5 μM.

    • For negative controls, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor (e.g., 50 μM E-64) for 30 minutes at 37°C before adding DCG-04.

    • Incubate the labeling reaction for 1 hour at 37°C.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Analysis:

    • In-gel Fluorescence Scanning (for fluorescent DCG-04 derivatives):

      • Separate the labeled proteins by SDS-PAGE.

      • Visualize the gel using a fluorescent scanner with the appropriate excitation and emission wavelengths for the fluorophore used.[5]

    • Streptavidin Blotting (for biotinylated DCG-04):

      • Separate the labeled proteins by SDS-PAGE.

      • Transfer the proteins to a nitrocellulose or PVDF membrane.[6]

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

      • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

      • Wash the membrane three times with TBST for 5-10 minutes each.

      • Incubate the membrane with a chemiluminescent substrate and visualize the signal using a CCD camera-based imager.

cluster_1 ABPP Experimental Workflow Sample_Prep Sample Preparation (Cell/Tissue Lysis) Labeling DCG-04 Labeling (Incubation with Lysate) Sample_Prep->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Detection Detection SDS_PAGE->Detection In_Gel_Fluorescence In-Gel Fluorescence (Fluorescent DCG-04) Detection->In_Gel_Fluorescence Western_Blot Streptavidin Blotting (Biotinylated DCG-04) Detection->Western_Blot Data_Analysis Data Analysis (Quantification & Identification) In_Gel_Fluorescence->Data_Analysis Western_Blot->Data_Analysis cluster_2 Cysteine Cathepsins in Cancer Metastasis Tumor_Cell Tumor Cell Secreted_Cathepsins Secreted Cysteine Cathepsins (e.g., B, L, S) Tumor_Cell->Secreted_Cathepsins Secretion uPA_Activation uPA Activation Secreted_Cathepsins->uPA_Activation MMP_Activation MMP Activation Secreted_Cathepsins->MMP_Activation ECM_Degradation Extracellular Matrix Degradation uPA_Activation->ECM_Degradation MMP_Activation->ECM_Degradation Metastasis Tumor Cell Invasion & Metastasis ECM_Degradation->Metastasis cluster_3 Cysteine Cathepsins in Antigen Presentation Antigen_Uptake Antigen Uptake by APC Endosome Endo-lysosomal Compartment Antigen_Uptake->Endosome Cathepsin_Activity Cysteine Cathepsin Activity (e.g., Cathepsin S) Endosome->Cathepsin_Activity MHCII_Ii MHC Class II - Invariant Chain (Ii) Complex MHCII_Ii->Endosome Ii_Degradation Invariant Chain Degradation Cathepsin_Activity->Ii_Degradation Peptide_Loading Antigenic Peptide Loading onto MHC II Ii_Degradation->Peptide_Loading Antigen_Presentation Antigen Presentation on Cell Surface Peptide_Loading->Antigen_Presentation T_Cell_Activation CD4+ T Cell Activation Antigen_Presentation->T_Cell_Activation cluster_4 Drug Discovery Workflow using DCG-04 Target_ID Target Identification (e.g., Cathepsins in Disease) Library_Screening Compound Library Screening Target_ID->Library_Screening Competitive_ABPP Competitive ABPP (Inhibitor + Lysate + DCG-04) Library_Screening->Competitive_ABPP Hit_ID Hit Identification (Reduced DCG-04 Signal) Competitive_ABPP->Hit_ID Lead_Opt Lead Optimization (Potency & Selectivity) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Unlocking Protease Activity: A Technical Guide to Activity-Based Protein Profiling with DCG-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of activity-based protein profiling (ABPP) utilizing the well-established chemical probe, DCG-04. Here, we delve into the core principles of ABPP, the mechanism of DCG-04, detailed experimental protocols, and data analysis workflows. This guide is designed to equip researchers with the foundational knowledge and practical steps necessary to effectively employ DCG-04 for the identification and quantification of active cysteine proteases, particularly cathepsins, in complex biological samples. Such insights are pivotal for advancing our understanding of physiological processes and for the discovery and development of novel therapeutics.

Core Concepts of Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within a complex proteome.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, offering a more accurate reflection of an enzyme's physiological role.[2]

The core components of an activity-based probe (ABP) are:

  • A Reactive Group (Warhead): This element is designed to covalently bind to a catalytically active amino acid residue in the enzyme's active site.[1]

  • A Linker: This component connects the reactive group to the reporter tag and can be designed to influence the probe's specificity and physicochemical properties.[2]

  • A Reporter Tag: This moiety, typically a biotin (B1667282) or a fluorophore, enables the detection, enrichment, and identification of probe-labeled enzymes.[1]

By targeting the active form of an enzyme, ABPP can distinguish between active and inactive enzyme populations, such as zymogens or inhibitor-bound enzymes. This makes it an invaluable tool for functional enzyme discovery, inhibitor screening, and target validation in drug development.

DCG-04: A Versatile Probe for Cysteine Proteases

DCG-04 is a widely used activity-based probe specifically designed to target the papain-like family of cysteine proteases, which includes many of the cathepsins.[3] It is a biotinylated derivative of the natural product E-64, a well-characterized irreversible inhibitor of these enzymes.[4]

Structure and Mechanism of Action:

DCG-04 possesses an epoxide electrophile as its "warhead".[5] This epoxide ring is susceptible to nucleophilic attack by the catalytic cysteine residue within the active site of a target protease. This reaction results in the formation of a stable, irreversible covalent bond, effectively "tagging" the active enzyme. The attached biotin reporter tag then allows for the subsequent detection and affinity purification of the labeled proteases.[4]

DCG04_Mechanism cluster_Enzyme Active Cysteine Protease ActiveSite Active Site (Catalytic Cysteine-SH) CovalentComplex Irreversible Covalent Complex (Biotinylated Protease) ActiveSite->CovalentComplex Covalent Bond Formation DCG04 DCG-04 Probe (Epoxide Warhead + Biotin Tag) This compound->ActiveSite Nucleophilic Attack Detection Detection / Enrichment (Streptavidin) CovalentComplex->Detection

Mechanism of DCG-04 Labeling

Experimental Protocols

This section provides detailed methodologies for performing ABPP experiments with DCG-04, from sample preparation to analysis.

Gel-Based ABPP Workflow

This workflow is suitable for visualizing the activity profile of cysteine proteases and assessing changes in activity under different conditions.

3.1.1. Preparation of Cell Lysates

  • Harvest cultured cells and wash twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors).

  • Incubate the mixture on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

3.1.2. DCG-04 Labeling

  • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in an appropriate reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).

  • Add DCG-04 to a final concentration of 1-10 µM.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

3.1.3. SDS-PAGE and Western Blotting

  • Separate the labeled proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the biotinylated proteins using a chemiluminescent substrate and image the blot.

Gel_Based_ABPP_Workflow Start Start CellLysis Cell Lysis Start->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant DCG04Labeling DCG-04 Labeling ProteinQuant->DCG04Labeling SDSPAGE SDS-PAGE DCG04Labeling->SDSPAGE WesternBlot Western Blot (Streptavidin-HRP) SDSPAGE->WesternBlot Detection Chemiluminescent Detection WesternBlot->Detection End End Detection->End

Gel-Based DCG-04 ABPP Workflow
Gel-Free ABPP Workflow for Mass Spectrometry-Based Identification

This workflow is employed for the identification and quantification of DCG-04-labeled proteases using mass spectrometry.

3.2.1. Sample Preparation and DCG-04 Labeling

Follow the steps outlined in sections 3.1.1 and 3.1.2.

3.2.2. Enrichment of Biotinylated Proteins

  • Following DCG-04 labeling, precipitate the proteins using cold acetone.

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Dilute the sample with PBS to reduce the SDS concentration to approximately 0.2%.

  • Add streptavidin-agarose beads and incubate with rotation for 1-2 hours at room temperature to capture the biotinylated proteins.

  • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 0.5% SDS, followed by PBS, and then water).

3.2.3. On-Bead Digestion

  • Resuspend the streptavidin beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the tryptic peptides.

3.2.4. LC-MS/MS Analysis

  • Acidify the peptide solution with formic acid.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

Gel_Free_ABPP_Workflow Start Start Labeling DCG-04 Labeling of Lysate Start->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis End End DataAnalysis->End

Gel-Free DCG-04 ABPP Workflow

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes data from a study demonstrating the enrichment of a DCG-04 labeled 27-kDa component during a purification process. This illustrates how ABPP can be used to track enzyme activity through purification steps.

Purification StepProtein Content (µg)Relative Proteolytic ActivityEnrichment of DCG-04 Labeled 27-kDa Component
Lysed Chromaffin Granules1701Baseline
Soluble CG Extract1101No significant change
S200 Gel Filtration2.526Enriched
Chromatofocusing1.090Highly Enriched

Another application of quantitative ABPP is the determination of inhibitor potency (IC50 values). The table below shows representative IC50 values for various inhibitors against different cathepsins, which can be determined using a competitive ABPP format. In this format, a fixed concentration of DCG-04 competes with varying concentrations of an inhibitor for binding to the active site of the target enzyme.

InhibitorTarget CathepsinIC50 (nM)
CA-074Cathepsin B1.5
E-64Cathepsin B19
E-64Cathepsin L1.4
LeupeptinCathepsin B4000

Note: The IC50 values presented are illustrative and can vary depending on the specific assay conditions.

Mass Spectrometry Data Analysis

The analysis of data from gel-free ABPP experiments involves several key steps:

  • Peptide and Protein Identification: The raw MS/MS data is searched against a protein sequence database (e.g., UniProt) using software such as MaxQuant or Proteome Discoverer.[6][7] This process identifies the peptides and, by inference, the proteins that were present in the sample.

  • Label-Free Quantification (LFQ): For quantitative comparisons between samples, label-free quantification algorithms (e.g., MaxLFQ in MaxQuant) are used to determine the relative abundance of each identified protein based on the signal intensity of its corresponding peptides.[8]

  • Statistical Analysis: Statistical software packages like Perseus are then used for the downstream analysis of the quantitative data.[9][10] This typically involves data normalization, filtering, imputation of missing values, and statistical tests (e.g., t-tests, ANOVA) to identify proteins that are significantly differentially abundant between experimental groups.[8]

MS_Data_Analysis_Workflow RawData Raw LC-MS/MS Data DatabaseSearch Database Search (e.g., MaxQuant) RawData->DatabaseSearch ProteinID Peptide & Protein Identification DatabaseSearch->ProteinID Quantification Label-Free Quantification (LFQ) ProteinID->Quantification StatisticalAnalysis Statistical Analysis (e.g., Perseus) Quantification->StatisticalAnalysis Results Differentially Active Proteases StatisticalAnalysis->Results

Mass Spectrometry Data Analysis Pipeline

Signaling Pathways Involving Cysteine Proteases

DCG-04-based ABPP is instrumental in elucidating the roles of cysteine proteases in various signaling pathways, particularly in diseases like cancer.

Cathepsin B in Cancer Progression

Cathepsin B is frequently overexpressed in various cancers and contributes to tumor progression through the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis.[11] It can also activate other proteases, such as urokinase-type plasminogen activator (uPA), initiating a proteolytic cascade that further promotes cancer cell invasion.[11]

CathepsinB_Cancer_Pathway TumorCell Tumor Cell CathepsinB Cathepsin B (Upregulated) TumorCell->CathepsinB Secretes ECM Extracellular Matrix (ECM) CathepsinB->ECM Degrades uPA Pro-uPA CathepsinB->uPA Activates Invasion Invasion & Metastasis ECM->Invasion Active_uPA Active uPA uPA->Active_uPA Plasminogen Plasminogen Active_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Plasmin->ECM Degrades

Role of Cathepsin B in Cancer Invasion
Cathepsins and TGF-β Signaling

The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[12] Cathepsins can modulate TGF-β signaling. For instance, TGF-β can regulate the expression of certain cathepsins, and in turn, cathepsins can influence the bioavailability of TGF-β by cleaving it from the latent TGF-β binding protein (LTBP), thereby activating it.[13][14] This creates a feedback loop that can contribute to a pro-tumorigenic microenvironment.

Cathepsin_TGFb_Pathway TGFb_Latent Latent TGF-β Complex (TGF-β + LTBP) TGFb_Active Active TGF-β TGFb_Latent->TGFb_Active Cathepsins Cathepsins (e.g., B, L) Cathepsins->TGFb_Latent Cleaves LTBP TGFb_Receptor TGF-β Receptor TGFb_Active->TGFb_Receptor Binds SMAD_Signaling SMAD Signaling Cascade TGFb_Receptor->SMAD_Signaling Activates Gene_Expression Target Gene Expression (e.g., EMT, Invasion) SMAD_Signaling->Gene_Expression Regulates

Cathepsin-Mediated Activation of TGF-β

Conclusion

DCG-04 remains a cornerstone probe in the field of activity-based protein profiling for the study of cysteine proteases. Its utility in both gel-based and gel-free formats provides researchers with a versatile tool to investigate the activity of these important enzymes in health and disease. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of DCG-04-based ABPP in the laboratory. By combining this powerful chemical probe with modern proteomic and data analysis techniques, researchers can continue to unravel the complex roles of cysteine proteases in biological systems and accelerate the development of targeted therapies.

References

The Application of DCG-04 for Elucidating Lysosomal Protease Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and broad-spectrum activity-based probe (ABP) that specifically targets the papain-like family of cysteine cathepsins.[1][2] As a biotinylated derivative of the general cysteine protease inhibitor E-64, DCG-04 covalently modifies the active site cysteine of these enzymes, allowing for their detection, quantification, and identification in complex biological samples such as cell and tissue lysates.[1][3][4] This technical guide provides an in-depth overview of the core principles and applications of DCG-04 in studying lysosomal protease function, complete with detailed experimental protocols and data presentation to aid researchers in its effective utilization.

Core Principles of DCG-04 Function

DCG-04 is composed of three key functional moieties: an epoxide electrophilic "warhead" that irreversibly binds to the active site cysteine of cathepsins, a peptide recognition element, and a biotin (B1667282) tag for detection and affinity purification.[5] The probe's mechanism of action relies on the catalytic activity of the target protease, ensuring that only active enzymes are labeled.[4] This activity-dependent labeling is a key advantage over methods that only measure protein abundance, providing a more accurate representation of the functional state of lysosomal proteases.

Selectivity Profile of DCG-04

Target CathepsinsLabeled by DCG-04
Cathepsin BYes[1]
Cathepsin CYes[1]
Cathepsin HYes[1]
Cathepsin KYes
Cathepsin LYes[1]
Cathepsin SYes[1]
Cathepsin VYes
Cathepsin X (Z)Yes[1]

Table 1: Selectivity Profile of DCG-04 against Papain-like Cysteine Cathepsins. This table summarizes the known cathepsin targets of DCG-04 based on published literature.

Key Experimental Applications and Protocols

DCG-04 is a versatile tool for a variety of applications aimed at understanding the role of lysosomal proteases in health and disease. Below are detailed protocols for some of the most common experimental workflows.

In Vitro Labeling of Lysosomal Proteases in Cell Lysates

This protocol describes the labeling of active cysteine cathepsins in cell lysates for subsequent analysis by SDS-PAGE and western blotting.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA)

  • DCG-04 (resuspended in DMSO)

  • 4x SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Labeling Reaction: In a microcentrifuge tube, dilute 20-50 µg of protein lysate with lysis buffer to a final volume of 50 µL. Add DCG-04 to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Quenching and Denaturation: Stop the reaction by adding 16.7 µL of 4x SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Block the membrane and probe with a streptavidin-HRP conjugate. Visualize the biotinylated (DCG-04 labeled) proteins using a chemiluminescent substrate.

In-Gel Fluorescence Scanning of Labeled Proteases

For a more direct and quantitative analysis, a fluorescently tagged version of DCG-04 can be used, or the biotinylated proteins can be detected with a fluorescent streptavidin conjugate.

Materials:

  • Fluorescently tagged DCG-04 or biotinylated DCG-04 and fluorescent streptavidin conjugate

  • Labeled protein lysate (from Protocol 1)

  • Fluorescence gel scanner

Protocol:

  • SDS-PAGE: Run the DCG-04 labeled protein lysate on a polyacrylamide gel.

  • In-Gel Fluorescence (Fluorescent DCG-04): If a fluorescent DCG-04 was used, the gel can be directly imaged on a fluorescence scanner at the appropriate excitation and emission wavelengths.

  • In-Gel Fluorescence (Biotinylated DCG-04):

    • Fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for 30 minutes.

    • Wash the gel with water.

    • Incubate the gel with a fluorescently labeled streptavidin conjugate in a suitable buffer (e.g., PBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Wash the gel extensively with buffer to remove unbound streptavidin.

    • Image the gel on a fluorescence scanner.

Affinity Purification of Labeled Proteases for Mass Spectrometry

This protocol describes the enrichment of DCG-04 labeled proteases for identification by mass spectrometry.

Materials:

  • DCG-04 labeled protein lysate (from Protocol 1)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., PBS with 0.5% SDS)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

  • Trypsin (for in-gel or in-solution digestion)

Protocol:

  • Binding: Incubate the DCG-04 labeled lysate with pre-washed streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling at 95°C for 5 minutes.

  • Sample Preparation for Mass Spectrometry:

    • In-Gel Digestion: Run the eluted proteins on an SDS-PAGE gel. Excise the protein bands of interest, and perform in-gel trypsin digestion.

    • In-Solution Digestion: Reduce, alkylate, and digest the eluted proteins directly with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the DCG-04 labeled proteins.

Visualization of Workflows and Pathways

To further clarify the experimental processes and the biological context of lysosomal protease function, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 DCG-04 Labeling cluster_2 Downstream Analysis CellCulture Cell Culture/ Tissue Homogenate Lysis Cell Lysis CellCulture->Lysis Lysate Clarified Lysate Lysis->Lysate Quantification Protein Quantification Lysate->Quantification Labeling Incubation with DCG-04 Quantification->Labeling Quench Quench Reaction Labeling->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE PullDown Streptavidin Pull-down Quench->PullDown WesternBlot Western Blot (Streptavidin-HRP) SDSPAGE->WesternBlot InGel In-Gel Fluorescence SDSPAGE->InGel MS Mass Spectrometry PullDown->MS

Figure 1: Experimental Workflow for Activity-Based Protein Profiling with DCG-04. This diagram outlines the key steps from sample preparation to downstream analysis.

G cluster_0 Lysosome cluster_1 Cytosol ProCathepsin Pro-Cathepsin ActiveCathepsin Active Cathepsin ProCathepsin->ActiveCathepsin Autocatalytic Cleavage (Low pH) LMP Lysosomal Membrane Permeabilization ActiveCathepsin->LMP ReleasedCathepsin Released Cathepsin LMP->ReleasedCathepsin Bid Bid ReleasedCathepsin->Bid Cleavage tBid tBid Bid->tBid BaxBak Bax/Bak Activation tBid->BaxBak MOMP MOMP BaxBak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Figure 2: Cathepsin-Mediated Apoptotic Signaling Pathway. This diagram illustrates the role of lysosomal cathepsins in initiating apoptosis upon their release into the cytosol.[6][7]

Conclusion

DCG-04 is an invaluable tool for researchers studying the functional roles of lysosomal cysteine proteases. Its ability to specifically label active enzymes provides a dynamic view of protease activity that is not achievable with traditional methods. The protocols and workflows presented in this guide offer a comprehensive resource for the effective application of DCG-04 in a variety of experimental contexts, from basic biochemical characterization to complex proteomic studies. By leveraging the power of activity-based protein profiling with DCG-04, researchers can continue to unravel the intricate roles of lysosomal proteases in cellular physiology and disease.

References

DCG04 in cancer progression research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Application of DCG04 in Cancer Progression Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The progression of cancer is a multifaceted process involving intricate interactions between tumor cells and their microenvironment. A key aspect of this progression is the enzymatic remodeling of the extracellular matrix, which facilitates invasion and metastasis. Cysteine cathepsins, a family of lysosomal proteases, are frequently dysregulated in various cancers and play a pivotal role in these malignant processes. Understanding the activity of these enzymes in real-time and in complex biological systems is crucial for both basic research and the development of novel therapeutics.

This technical guide focuses on this compound, a potent, biotinylated, and irreversible activity-based probe (ABP) designed to target the active forms of papain-family cysteine cathepsins. This compound and its fluorescent derivatives, such as Cy5-DCG04, have become indispensable tools for profiling cathepsin activity in vitro, in living cells, and in vivo. By covalently modifying the active site cysteine of these proteases, this compound allows for the specific detection, quantification, and visualization of functionally active cathepsins, providing insights that cannot be gleaned from gene or protein expression studies alone. This guide will provide a comprehensive overview of the role of cysteine cathepsins in cancer, the mechanism of this compound, detailed experimental protocols for its use, and a summary of key findings derived from its application in cancer research.

The Role of Cysteine Cathepsins in Cancer Progression

Cysteine cathepsins are proteases that are typically found in lysosomes and are responsible for protein turnover.[1] However, in many types of cancer, their expression is upregulated, and they are often secreted into the extracellular space or relocated to the cell surface.[1][2] This mislocalization is a critical step in cancer progression.

Active cysteine cathepsins contribute to several hallmarks of cancer:

  • Invasion and Metastasis: By degrading components of the extracellular matrix (ECM) and basement membrane, such as collagen, laminin, and fibronectin, cathepsins clear a path for tumor cells to invade surrounding tissues and enter the bloodstream or lymphatic system.[3][4] They can also cleave cell-adhesion molecules like E-cadherin, further promoting cell dissemination.[5]

  • Angiogenesis: Cathepsins can process and activate pro-angiogenic factors, contributing to the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

  • Proliferation: Some cathepsins have been shown to be involved in signaling pathways that promote tumor cell growth.[5]

Due to their significant role in malignancy, cysteine cathepsins, particularly Cathepsin B, L, S, and X (also known as Z), are considered important biomarkers and potential therapeutic targets.

This compound: An Activity-Based Probe for Cysteine Cathepsins

This compound is a small molecule tool designed to study the activity of cysteine cathepsins.[6] It is not a therapeutic agent but a research probe.

Structure and Mechanism: this compound is based on the natural product E-64, a well-characterized cysteine protease inhibitor.[7] Its structure includes:

  • An epoxide "warhead" that irreversibly and covalently binds to the nucleophilic thiol group in the active site of cysteine cathepsins.[6][8]

  • A linker region .

  • A biotin (B1667282) tag that allows for detection and affinity purification of the labeled enzymes using streptavidin-conjugated reagents.[6][9]

This biotin tag can be replaced with a fluorophore, such as Cy5, to create probes like Cy5-DCG04 , which enables direct fluorescent imaging.[6] Because this compound only binds to catalytically active enzymes, it provides a direct measure of functional protease activity, unlike methods such as western blotting or immunohistochemistry which measure total protein levels (both active and inactive forms).

Specificity: this compound is a broad-spectrum probe for the papain family of cysteine cathepsins, reportedly labeling Cathepsins B, C, H, J, K, L, S, V, and X.[6] This makes it an excellent tool for profiling the overall activity of this protease family in a biological sample.

Quantitative Data Presentation

The application of this compound and its derivatives has generated valuable data on the activity of cysteine cathepsins in various cancer models. The following tables summarize key findings where this compound was used to link cathepsin activity to cancer progression.

Cancer TypeModel SystemCathepsins ProfiledKey Findings with this compound/Cy5-DCG04Impact on Cancer ProgressionReference(s)
Breast Cancer PyMT Mouse ModelCathepsin B, X/ZCell surface labeling with DCG-04 revealed active Ctsb and Ctsz on tumor cells.[2] Upregulation of active Cathepsin X was detected on CTSB-deficient tumor cells.[10]Both tumor- and stroma-derived Cathepsin B promote tumor growth and lung metastasis.[10] Cathepsin Z deficiency synergizes with Cathepsin B loss to further reduce metastasis.[2][2][10]
Pancreatic Cancer RIP1-Tag2 Mouse ModelCathepsin B, L, S, XIncreased cathepsin activity detected in pancreatic tumors compared to normal islets.[6]Pharmacological inhibition of cathepsins impaired tumor growth, angiogenesis, and invasion.[5] Genetic knockout of Cathepsin B or L retarded cell proliferation and tumor growth.[5][5][6]
Intestinal Polyps APCΔ468 Mouse ModelCathepsin B, ZDCG-04 labeling followed by western blot showed significantly higher levels of active Cathepsin B and Z in polyps compared to healthy tissue.[11]Genetic ablation of Cathepsin B reduced the number of pro-inflammatory myeloid-derived suppressor cells (MDSCs) in polyps.[11][11]
Prostate & Gastric Cancer Human Tumor TissuesCathepsin XElevated mRNA and protein expression of Cathepsin X observed in prostate tumors and gastric carcinomas.[6]Increased Cathepsin X activity is associated with cancer processes.[6][6]

Experimental Protocols

The following are generalized protocols for the use of this compound, synthesized from methodologies described in the cited literature.[2][6][10] Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Labeling of Cathepsin Activity in Lysates

This protocol is used to determine the overall activity profile of cysteine cathepsins in a cell or tissue extract.

  • Lysate Preparation:

    • Harvest cells or homogenize tissue in a lysis buffer appropriate for maintaining cathepsin activity (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM DTT and a non-ionic detergent like 1% Triton X-100).

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

  • Labeling Reaction:

    • Dilute 25-50 µg of total protein to a final concentration of 1 mg/mL in reaction buffer (e.g., 50 mM NaOAc, 2 mM DTT, 5 mM MgCl₂, pH 5.5).

    • For inhibitor controls, pre-incubate the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64 or K11777) for 30 minutes at room temperature.

    • Add this compound to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at room temperature.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with streptavidin-HRP to detect biotinylated (active) cathepsins.

    • Visualize the bands using a chemiluminescence substrate.

Labeling of Active Cathepsins in Intact Cells

This protocol allows for the assessment of cathepsin activity within living cells.

  • Cell Culture:

    • Plate cells (e.g., 250,000 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Labeling:

    • For inhibitor controls, pre-treat cells with a cell-permeable inhibitor (e.g., 100 µM K11777 in complete media) for 1 hour at 37°C.

    • Add a cell-permeable fluorescent probe like Cy5-DCG04 to the media at a final concentration of 1-5 µM.

    • Incubate for 1-3 hours at 37°C.

  • Cell Lysis and Analysis:

    • Wash the cells thoroughly with PBS to remove excess probe.

    • Lyse the cells directly in lysis buffer.

    • Separate 25-50 µg of lysate on an SDS-PAGE gel.

    • Analyze the gel directly for fluorescence using a flatbed laser scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for the fluorophore (e.g., Cy5).

In Vivo Labeling and Imaging of Cathepsin Activity

This protocol is for visualizing active cathepsins in a living animal model, typically using a fluorescent probe.

  • Probe Administration:

    • Intravenously inject tumor-bearing mice (e.g., via tail vein) with 10-25 nmol of Cy5-DCG04 (dissolved in a vehicle like 10% DMSO in sterile PBS).

  • Circulation and Imaging:

    • Allow the probe to circulate for a defined period (e.g., 2-24 hours). This time allows the probe to accumulate and bind to active cathepsins in tissues, including the tumor.

    • Anesthetize the mouse and perform whole-body fluorescence imaging using an appropriate in vivo imaging system (e.g., IVIS, Maestro).

  • Ex Vivo Analysis (Optional but Recommended):

    • After in vivo imaging, sacrifice the animal and harvest the tumor and other organs of interest.

    • Tissues can be imaged directly ex vivo for stronger signal localization.

    • Alternatively, flash-freeze the tissues and prepare lysates as described in Protocol 4.1.

    • Analyze the tissue lysates by SDS-PAGE and fluorescence scanning to identify the specific cathepsins labeled by the probe in vivo.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in cancer research.

experimental_workflow Tumor Tumor Tissue / Cancer Cells Lysate Cell/Tissue Lysate Tumor->Lysate This compound Incubate with this compound Lysate->this compound Covalent Binding to Active Cathepsins SDS_PAGE SDS-PAGE Separation This compound->SDS_PAGE Detection Detection (Streptavidin-HRP or Fluorescence Scan) SDS_PAGE->Detection Quant Quantification (Densitometry) Detection->Quant

Caption: General experimental workflow for profiling active cathepsins using this compound.

logical_relationship Cancer Cancer Progression (Invasion, Metastasis) Cathepsin Increased Cysteine Cathepsin Activity Cancer->Cathepsin causes This compound This compound Probe Binding Cathepsin->this compound is targeted by Signal Measurable Signal (Chemiluminescence / Fluorescence) This compound->Signal produces

Caption: Logical relationship between cancer, cathepsin activity, and this compound detection.

metastasis_pathway cluster_tumor Primary Tumor Microenvironment cluster_ecm Extracellular Matrix (ECM) cluster_invasion Invasion & Metastasis TumorCell Tumor Cell Secreted Secreted Pro-Cathepsins TumorCell->Secreted Upregulation & Secretion ActiveCathepsin Active Cathepsins (e.g., Cathepsin B, L, S) Secreted->ActiveCathepsin Activation at low pH Degradation ECM Degradation ActiveCathepsin->Degradation degrades ECM_Proteins ECM Components (Collagen, Laminin) ECM_Proteins->Degradation BM Basement Membrane BM->Degradation Invasion Tumor Cell Invasion Degradation->Invasion Metastasis Metastasis Invasion->Metastasis

Caption: Role of cysteine cathepsins in ECM degradation during cancer invasion.

Conclusion

This compound has proven to be a robust and versatile tool in the field of cancer biology. By enabling the specific detection and quantification of active cysteine cathepsins, it has been instrumental in elucidating the functional role of these proteases in tumor progression, invasion, and metastasis. The methodologies developed around this compound and its fluorescent analogues provide researchers with powerful means to profile enzyme activity in diverse biological contexts, from simple cell lysates to complex in vivo tumor models. For drug development professionals, ABPs like this compound are invaluable for target validation and for assessing the in vivo efficacy of cathepsin-targeting inhibitors. As our understanding of the tumor microenvironment deepens, the precise measurement of enzymatic activity will remain a critical component of cancer research, ensuring that tools like this compound continue to drive discovery and innovation.

References

Probing the Proteome: A Technical Guide to Measuring Cysteine Cathepsin Activity in Cell Lysates with DCG-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of DCG-04, a potent activity-based probe (ABP), for the detection and quantification of active cysteine cathepsins in various cell lysates. This document details the underlying principles, experimental protocols, and data interpretation to empower researchers in their quest to understand the functional roles of these crucial proteases in health and disease.

Introduction to Cysteine Cathepsins and the DCG-04 Probe

Cysteine cathepsins are a family of lysosomal proteases that play critical roles in protein degradation, antigen presentation, and prohormone processing.[1] Dysregulation of their activity has been implicated in a variety of diseases, including cancer, arthritis, and neurodegenerative disorders. Therefore, accurate measurement of their enzymatic activity is paramount for both basic research and therapeutic development.

DCG-04 is an activity-based probe designed to specifically and covalently bind to the active site of papain-family cysteine proteases, including numerous cathepsins.[2][3] It is a derivative of the natural product E-64, a well-characterized irreversible inhibitor of these enzymes.[4][5] The structure of DCG-04 consists of three key components:

  • An epoxide "warhead" that irreversibly alkylates the active site cysteine residue.[2][6]

  • A peptide recognition sequence that provides specificity for the target proteases.[6]

  • A biotin tag for detection and affinity purification of the labeled enzymes.[6]

By targeting only the catalytically active form of the enzyme, DCG-04 provides a more accurate measure of functional protease levels compared to methods that measure total protein abundance, such as western blotting or ELISA.[7]

Mechanism of Action

The utility of DCG-04 as an activity-based probe lies in its mechanism-based covalent modification of the active site cysteine residue within a target cathepsin. This process effectively "locks" the probe onto the active enzyme, allowing for subsequent detection.

DCG-04 Mechanism of Action cluster_0 Active Cathepsin cluster_1 DCG-04 Probe cluster_2 Covalent Complex ActiveSite Active Site (Cysteine Thiolate) CovalentComplex Irreversible Covalent Bond (Biotinylated Cathepsin) ActiveSite->CovalentComplex Nucleophilic Attack DCG04 DCG-04 (Epoxide Warhead) This compound->CovalentComplex Ring Opening DCG-04 ABPP Workflow Start Start: Cell Culture CellHarvest Cell Harvesting & Washing Start->CellHarvest Lysis Cell Lysis (Acidic Buffer) CellHarvest->Lysis Quantification Protein Quantification Lysis->Quantification Labeling DCG-04 Labeling (37°C, 30-60 min) Quantification->Labeling Quench Quench Reaction (SDS Buffer & Heat) Labeling->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Detection Streptavidin-HRP Detection Transfer->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End: Activity Profile Analysis->End

References

In Vivo Imaging of Cathepsin Activity Using Fluorescent DCG04: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the use of the fluorescently-labeled activity-based probe (ABP), DCG04, for the in vivo imaging of cysteine cathepsin activity. It is intended for researchers, scientists, and drug development professionals engaged in preclinical research involving proteases in disease models. This document covers the probe's mechanism of action, quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a potent, broad-spectrum activity-based probe designed to target the papain family of cysteine cathepsins.[1] It features an epoxide warhead that forms an irreversible, covalent bond with the active site cysteine residue of these proteases.[1][2] This activity-dependent labeling mechanism ensures that the probe only targets and reports on functionally active enzymes, providing a more accurate measure of protease activity than methods based on protein abundance alone.[2]

Originally developed with a biotin (B1667282) tag for affinity purification, the this compound peptide backbone can be readily conjugated to a fluorophore, such as Cy5 (yielding Cy5-DCG04), to enable fluorescent detection.[1] Its broad-spectrum reactivity includes numerous cysteine cathepsins, such as B, C, H, J, K, L, S, V, and X, making it a valuable tool for assessing overall cysteine cathepsin activity in various pathological contexts, including cancer and inflammation.[1][3]

Mechanism of Action

The utility of this compound as an imaging agent stems from its mechanism as an activity-based probe. The probe's epoxide electrophile is specifically designed to be attacked by the nucleophilic thiol group of the active site cysteine in a target cathepsin. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly labeling the active enzyme. When conjugated to a near-infrared (NIR) fluorophore like Cy5, this covalent labeling allows for the visualization and quantification of cathepsin activity in complex biological systems, including living organisms.[1][2]

Mechanism of Fluorescent this compound Action cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor Microenvironment) cluster_2 Labeling Event Probe Fluorescent this compound (e.g., Cy5-DCG04) Cathepsin Active Cysteine Cathepsin Active Site (Cys) Probe->Cathepsin:warhead Covalent Bonding (Epoxide reaction with Cys-thiol) Labeled_Cathepsin Covalently Labeled Cathepsin (Fluorescent Signal) Cathepsin->Labeled_Cathepsin Imaging In Vivo / Ex Vivo Fluorescence Imaging Labeled_Cathepsin->Imaging Signal Detection

Caption: Covalent labeling of active cathepsins by fluorescent this compound.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of fluorescently labeled this compound and similar cathepsin-targeted probes in preclinical in vivo imaging studies.

Table 1: Probe Specifications and Target Profile

Parameter Description Reference
Probe Name This compound (fluorescently conjugated, e.g., Cy5-DCG04) [1]
Warhead Type Epoxysuccinate [2]
Mechanism Irreversible covalent modification of the active site cysteine [1][2]
Target Enzymes Cathepsin B, C, H, J, K, L, S, V, X [1]

| Common Fluorophore | Cy5 (Cyanine 5) |[1] |

Table 2: In Vivo Experimental Parameters

Parameter Value / Range Animal Model Reference
Probe Dose 25 nmol Male Balb/c nude mice [1]
2 mg/kg (for similar qABP VGT-309) KB flank xenograft mice [4]
Administration Route Intravenous (i.v.) tail vein injection Mouse models [1][5]
Vehicle 10% DMSO in sterile PBS Mouse models [1]
Circulation Time 2 hours Male Balb/c nude mice [1]

| Imaging Time Points | 1, 4, 12, and 24 hours post-injection | Mouse models |[4][5] |

Experimental Protocols

This section provides detailed methodologies for in vivo imaging and subsequent ex vivo analysis using fluorescent this compound.

Probe Preparation and Administration
  • Reconstitution : Prepare the fluorescent this compound probe stock solution by dissolving it in dimethyl sulfoxide (B87167) (DMSO).

  • Dosing Solution : For injection, dilute the stock solution to the final desired concentration (e.g., 25 nmol) in a vehicle of sterile phosphate-buffered saline (PBS) containing 10% DMSO.[1] The final injection volume should be between 100-200 µL for a mouse.[5]

  • Animal Preparation : Anesthetize the tumor-bearing or disease-model mouse using a suitable anesthetic (e.g., isoflurane).[5]

  • Administration : Inject the prepared probe solution intravenously via the tail vein.[1]

In Vivo Fluorescence Imaging
  • Imaging System : Use a non-invasive in vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., Cy5).

  • Time Course : Place the anesthetized mouse in the imaging chamber at desired time points after probe injection (e.g., 1, 4, 12, 24 hours).[4] A 2-hour circulation time has been specifically reported for this compound before analysis.[1]

  • Image Acquisition : Acquire fluorescence images. Longer exposure times may be necessary compared to standard fluorescence imaging.[6] Ensure the stage is heated to 37°C to maintain the animal's body temperature.[7]

  • Control Group : For specificity control, a cohort of animals can be pre-treated with a broad-spectrum cathepsin inhibitor (e.g., JPM-OEt) approximately 30 minutes before administering the fluorescent this compound probe.[4] A significant reduction in fluorescence signal in the inhibited group confirms that the signal is dependent on cathepsin activity.

Ex Vivo Biodistribution and Analysis
  • Euthanasia and Dissection : Immediately following the final in vivo imaging session, euthanize the mouse according to approved institutional protocols.[5]

  • Organ Harvest : Surgically remove the tumor and major organs (liver, kidneys, spleen, pancreas, heart, lungs) for ex vivo analysis.[1][5]

  • Ex Vivo Imaging : Image the excised organs and tumor using the in vivo fluorescence imaging system to confirm probe distribution and accumulation.[8]

  • Tissue Lysis : Flash-freeze the harvested tissues in liquid nitrogen.[1] Homogenize the frozen tissues in a suitable lysis buffer (e.g., PBS with 1% Triton X-100 and 0.1% SDS).[1]

  • Protein Analysis :

    • Determine the protein concentration of the tissue lysates.

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Scan the gel for fluorescence using a flatbed laser scanner to visualize and quantify the labeled cathepsins.[1]

    • Quantification of fluorescence intensities can be performed using software such as ImageJ.[1]

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram outlines the complete experimental workflow for in vivo cathepsin activity imaging with fluorescent this compound.

In Vivo Imaging Workflow with Fluorescent this compound cluster_prep Preparation cluster_imaging Imaging & Analysis cluster_exvivo Ex Vivo Validation A Probe Reconstitution (this compound in DMSO) D Probe Administration (i.v. injection) A->D B Animal Model Preparation (e.g., Tumor-bearing mouse) C Control Group (Optional) (Pre-treat with Inhibitor) B->C Subset B->D C->D E In Vivo Fluorescence Imaging (Time course: 1-24h) D->E F Image Data Analysis (Tumor-to-Background Ratio) E->F G Euthanasia & Organ Harvest E->G After final time point H Ex Vivo Organ Imaging G->H I Tissue Lysis & Homogenization G->I K Quantification of Labeled Proteases H->K J SDS-PAGE & Gel Scanning I->J J->K

Caption: Step-by-step workflow for in vivo imaging using this compound.
Cathepsins in Cellular Trafficking and Signaling

Cathepsins are primarily known as lysosomal proteases, but their activity is not confined to this organelle. Understanding their trafficking and sites of action is key to interpreting imaging data. Procathepsins are synthesized in the ER, trafficked through the Golgi, and sorted to lysosomes, where they mature into active enzymes.[9] In pathological states, active cathepsins can be secreted into the extracellular space, where they contribute to processes like tumor invasion and inflammation.[9] this compound can label active cathepsins in these various locations.

Simplified Cathepsin Trafficking and Action Pathway ER Endoplasmic Reticulum (Synthesis of Procathepsin) Golgi Golgi Apparatus (Processing & Sorting via M6P Receptor) ER->Golgi Trafficking Lysosome Lysosome (pH 4.5-5.0) (Maturation to Active Cathepsin) TARGET SITE FOR this compound Golgi->Lysosome M6P-dependent Sorting Extracellular Extracellular Space (Secretion of Active Cathepsin) TARGET SITE FOR this compound Golgi->Extracellular Secretion Pathway (Upregulated in Disease) Degradation Protein Degradation (e.g., Autophagy, Phagocytosis) Lysosome->Degradation Intracellular Function Signaling ECM Remodeling (Tumor Invasion, Inflammation) Extracellular->Signaling Extracellular Function

Caption: Cellular pathways involving cathepsin synthesis and activity.

References

Methodological & Application

Application Notes and Protocols: In Situ Labeling of Active Cathepsins with DCG-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in situ labeling of active cysteine cathepsins using the activity-based probe DCG-04. This document includes the mechanism of action, detailed experimental protocols for cell lysates, and quantitative data to facilitate the design and execution of experiments for monitoring cathepsin activity.

Introduction to DCG-04

DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to target the active sites of papain-family cysteine proteases, including numerous cathepsins.[1][2] Structurally, it is based on the natural product E-64 and features an epoxide electrophile that covalently modifies the catalytic cysteine residue in the active site of these enzymes.[2][3][4] The probe also contains a biotin (B1667282) tag, which allows for subsequent detection and affinity purification of the labeled proteases.[2][3] It is important to note that the biotin moiety renders DCG-04 cell-impermeable, limiting its direct application to living cells.[3] Therefore, its primary use is for labeling active cathepsins in cell and tissue lysates.[5]

Mechanism of Action

DCG-04 functions as a mechanism-based inhibitor. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the deprotonated thiol group of the active site cysteine residue of a cathepsin. This results in the formation of a stable, covalent thioether bond between the probe and the enzyme, effectively and irreversibly inactivating it. The biotin handle then serves as a versatile tag for downstream applications.

DCG04_Mechanism cluster_0 Active Cathepsin cluster_1 DCG-04 Probe cluster_2 Covalent Complex Active_Site Active Site (Cysteine Thiol) Labeled_Cathepsin Covalently Labeled Inactive Cathepsin-Biotin Active_Site->Labeled_Cathepsin Covalent Bond Formation DCG04 DCG-04 (Epoxide + Biotin) This compound->Active_Site Nucleophilic Attack

Caption: Mechanism of DCG-04 covalent labeling of active cathepsins.

Applications in Research and Drug Development

  • Profiling Cathepsin Activity: DCG-04 allows for the specific detection of active cathepsins in complex biological samples, providing a more accurate measure of enzymatic function than methods that measure total protein levels.[6]

  • Drug Discovery and Screening: The probe can be used in competitive binding assays to screen for and characterize the potency and selectivity of novel cathepsin inhibitors.

  • Biomarker Discovery: Aberrant cathepsin activity is associated with various diseases, including cancer and inflammatory disorders. DCG-04 can be used to identify changes in cathepsin activity profiles that may serve as disease biomarkers.[6]

  • Understanding Disease Pathology: By labeling active cathepsins, researchers can investigate their roles in physiological and pathological processes.[6]

Experimental Protocols

The following protocols are intended as a general guideline. Optimization of parameters such as protein concentration, probe concentration, and incubation time may be necessary for specific experimental systems.

Protocol 1: Labeling of Active Cathepsins in Cell Lysates

This protocol describes the labeling of active cathepsins in total cell lysates, followed by detection using streptavidin-HRP blotting.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.5% NP-40, 5 mM MgCl₂)[1]

  • DCG-04 stock solution (e.g., in DMSO)

  • Protein quantification assay (e.g., BCA assay)

  • Reducing sample buffer (e.g., Laemmli buffer)

  • SDS-PAGE gels

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Workflow:

Labeling_Workflow Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis (pH 5.5 buffer) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Labeling 4. Incubation with DCG-04 Protein_Quant->Labeling SDS_PAGE 5. SDS-PAGE Labeling->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Detection 7. Detection with Streptavidin-HRP Western_Blot->Detection

Caption: Experimental workflow for DCG-04 labeling in cell lysates.

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 10-30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[3]

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay.

  • DCG-04 Labeling:

    • In a microcentrifuge tube, dilute a specific amount of protein lysate (e.g., 25-50 µg) with lysis buffer to a final volume.

    • Add DCG-04 to the desired final concentration (typically in the low micromolar range).

    • Incubate for 30-60 minutes at 37°C.[1]

  • Sample Preparation for SDS-PAGE:

    • Stop the labeling reaction by adding reducing sample buffer.

    • Boil the samples for 5-10 minutes.[1]

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Detection:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a streptavidin-HRP conjugate.

    • Wash the membrane and detect the biotinylated cathepsins using a chemiluminescent substrate.

Quantitative Data Summary

The following tables summarize typical experimental parameters and the cathepsins identified by DCG-04 labeling in various studies.

Table 1: Recommended Parameters for DCG-04 Labeling in Lysates

ParameterValueReference
Cell Type J774 macrophages, RAW264.7 macrophages[1][3]
Protein Amount 25 µg per sample[1]
DCG-04 Concentration 1-5 µM[1]
Incubation Time 60 minutes[1]
Incubation Temperature 37°C[1]
Lysis Buffer pH 5.0 - 5.5[1][3]

Table 2: Cathepsins Labeled by DCG-04

CathepsinLabeled by DCG-04Reference(s)
Cathepsin BYes[1][2]
Cathepsin CYes[2]
Cathepsin HYes[1][2]
Cathepsin JYes[2]
Cathepsin KYes[2]
Cathepsin LYes[1][2]
Cathepsin SYes[1][2]
Cathepsin VYes[2]
Cathepsin X (Z)Yes[1][2]

Troubleshooting and Considerations

  • No Signal: Ensure the lysis buffer has an acidic pH (5.0-5.5) to maintain cathepsin activity. Check the activity of the DCG-04 probe, as it can degrade over time.

  • High Background: Reduce the concentration of DCG-04 or the streptavidin-HRP conjugate. Increase the number and duration of wash steps.

  • Cell Permeability: As DCG-04 is not cell-permeable, for live-cell labeling, consider using cell-permeable derivatives such as those with a cleavable ester group or fluorescently tagged versions designed for cellular uptake.[3]

  • Specificity: To confirm that the labeled bands are indeed cysteine cathepsins, perform a competition experiment by pre-incubating the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64) before adding DCG-04. This should lead to a significant reduction in the labeling signal.[3]

By following these guidelines and protocols, researchers can effectively utilize DCG-04 as a powerful tool to investigate the activity of cathepsins in a variety of biological contexts.

References

Application Notes: DCG-04 Pull-Down Assay for Identifying Active Cathepsins and Their Potential Substrates

Application Notes: Western Blot Detection of DCG04-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of enzymes within complex biological samples. DCG04 is a widely utilized activity-based probe (ABP) designed to target and covalently label the active site of cysteine proteases, particularly those belonging to the papain family (clan CA), which includes cathepsins.[1][2][3]

Unlike traditional protein abundance measurements (e.g., standard Western blotting), this compound labeling provides a direct readout of enzyme activity.[4] The probe is based on the irreversible cysteine protease inhibitor E-64 and features an epoxide electrophile that forms a covalent bond with the catalytic cysteine in the enzyme's active site.[2][4] this compound is typically modified with a biotin (B1667282) tag, enabling subsequent detection and analysis.[5]

This application note provides a detailed protocol for labeling proteins in cell or tissue lysates with biotinylated this compound and their subsequent detection using a streptavidin-based Western blot analysis. This method allows for the profiling of active cysteine proteases, which is critical for understanding their roles in various physiological and pathological processes, including cancer progression, immune responses, and neurodegenerative diseases.

Principle of this compound Labeling and Detection

The detection method relies on a two-step process. First, the biotinylated this compound probe is incubated with a protein lysate. The probe's reactive epoxide group specifically and irreversibly binds to the active site cysteine of target proteases. Importantly, this compound will only label active enzymes, as inactive zymogens or inhibitor-bound enzymes will not react.

Following the labeling reaction, proteins are separated by size using standard SDS-PAGE. The separated proteins are then transferred to a membrane. Instead of using a primary antibody, the biotin tag on the labeled proteases is detected with a streptavidin-peroxidase (e.g., HRP) conjugate, which binds to biotin with high affinity. The signal is then generated using a chemiluminescent substrate and captured by an imaging system.[6]

G cluster_0 Mechanism of Action node_probe This compound Probe (E64-based warhead + Biotin tag) node_protease Active Cysteine Protease (with catalytic Cys-SH) node_probe->node_protease Binds to active site node_inactive Inactive/Inhibited Protease node_probe->node_inactive No Reaction node_labeled Covalently Labeled Protease (Inactive) node_protease->node_labeled Forms irreversible covalent bond

Caption: Mechanism of this compound activity-based probe labeling.

Experimental Workflow

The overall experimental process involves sample preparation, activity-based labeling, electrophoretic separation, membrane transfer, and chemiluminescent detection. A crucial control involves pre-treating a sample aliquot with a broad-spectrum, irreversible cysteine protease inhibitor, such as E-64, before adding this compound.[6][7] The absence of a signal in this control lane confirms that the labeling is specific to the targeted cysteine proteases.

G prep 1. Sample Preparation (Cell/Tissue Lysate) quant 2. Protein Quantification (e.g., BCA Assay) prep->quant split Split Sample quant->split control 3a. Control Pre-incubation (with Inhibitor E-64) split->control Control Aliquot label 3b. This compound Labeling Incubation split->label Experimental Aliquot control->label stop 4. Quench Reaction (Add SDS Sample Buffer) label->stop sds 5. SDS-PAGE stop->sds transfer 6. Protein Transfer (PVDF/Nitrocellulose) sds->transfer block 7. Membrane Blocking transfer->block probe 8. Streptavidin-HRP Incubation block->probe wash 9. Washing Steps probe->wash detect 10. ECL Substrate Incubation wash->detect image 11. Signal Detection (Imaging System) detect->image

Caption: Overall workflow for the detection of this compound-labeled proteins.

Quantitative Data Summary

The following table provides suggested starting parameters for the labeling and detection protocol. Optimal conditions, particularly probe and protein concentrations, may need to be determined empirically for each biological system.

ParameterSuggested Value/RangeNotes
Protein Loading (Lysate) 30-50 µg per laneEnsure equal protein loading across all lanes.[8]
Control Inhibitor (E-64) 10-200 µM (final conc.)Pre-incubate before adding this compound to confirm specificity.[7]
This compound Probe Concentration 1-5 µM (final conc.)Titrate to find the optimal concentration that maximizes signal and minimizes background.
Labeling Incubation Time 30-60 minutesLonger times may increase background.
Labeling Temperature Room Temperature or 37°C37°C may enhance labeling for some enzymes.
Streptavidin-HRP Dilution 1:1,000 to 1:20,000Follow manufacturer's recommendations and optimize for your specific conjugate.
Primary Antibody (for comparison) 1:1,000 (starting dilution)A parallel blot with an antibody for a specific cathepsin can compare activity vs. abundance.[8]

Experimental Protocols

Part A: Labeling of Proteins with this compound

Materials:

  • Cell or tissue lysate in a buffer without DTT or other thiol-containing reagents (e.g., Tris or HEPES buffer).

  • This compound probe (stock solution in DMSO).

  • E-64 inhibitor (stock solution in water or DMSO).

  • Protein quantification assay kit (e.g., BCA).

  • 4x SDS-PAGE sample loading buffer.

Protocol:

  • Prepare Lysate: Homogenize cells or tissues in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Collect the supernatant.

  • Quantify Protein: Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Normalize Samples: Adjust the concentration of each lysate to a standard value (e.g., 1-2 mg/mL) with lysis buffer.

  • Set up Labeling Reactions: In separate microcentrifuge tubes, prepare the control and experimental reactions. For each lane on the gel, use 30-50 µg of total protein.[8]

    • Control Reaction: To the protein aliquot, add E-64 to a final concentration of 50 µM. Mix gently and incubate at room temperature for 30 minutes.

    • Experimental Reaction: To a separate protein aliquot, add an equal volume of the vehicle (e.g., DMSO) used for the E-64 stock.

  • This compound Labeling: Add this compound to both the control and experimental tubes to a final concentration of 2 µM. Mix gently.

  • Incubation: Incubate all samples for 30-60 minutes at room temperature.

  • Quench Reaction: Stop the labeling reaction by adding 1/3 volume of 4x SDS-PAGE sample buffer.

  • Denature: Heat the samples at 95-100°C for 5-10 minutes. The samples are now ready for SDS-PAGE or can be stored at -20°C.[8]

Part B: Western Blot Detection

Materials:

  • SDS-PAGE gels, running buffer, and electrophoresis system.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

  • Streptavidin-HRP conjugate.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Western blot imaging system.

Protocol:

  • SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel. Include a protein molecular weight marker. Run the gel until adequate separation is achieved.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols (wet or semi-dry transfer).[10]

  • Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[8]

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions (a starting dilution of 1:5,000 is common). Remove the blocking buffer and incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[6]

  • Washing: Decant the streptavidin-HRP solution. Wash the membrane three times with TBST for 10 minutes each to remove unbound conjugate.[8][10]

  • Detection: Prepare the ECL substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

  • Imaging: Remove excess substrate and capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[11][12] Analyze the resulting bands, comparing the experimental lane to the E-64 control lane to confirm specific labeling of cysteine proteases.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation with DCG-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to target active cysteine cathepsins.[1][2] As a derivative of the natural product E-64, DCG-04 features an epoxide electrophile that covalently modifies the active site cysteine of these proteases.[1] This probe is an invaluable tool in chemical proteomics for the functional interrogation of enzymes within complex biological samples.[3] Typically functionalized with a biotin (B1667282) tag, DCG-04 enables the selective enrichment and subsequent identification and quantification of active cathepsins by mass spectrometry.[4] These application notes provide detailed protocols for utilizing DCG-04 in activity-based protein profiling (ABPP) workflows for mass spectrometry analysis.

Principle of DCG-04 Based Activity-Based Protein Profiling (ABPP)

The core principle of DCG-04 based ABPP lies in its ability to selectively label active enzymes. The probe's reactive epoxide group forms a covalent bond with the nucleophilic cysteine residue in the active site of cathepsins. The attached biotin handle then allows for the affinity purification of these probe-labeled enzymes from a complex proteome using streptavidin-functionalized beads. The enriched proteins can then be identified and quantified using mass spectrometry, providing a direct measure of the functional state of these enzymes in the sample.

Key Applications

  • Profiling Cysteine Cathepsin Activity: Elucidate the activity profile of various cathepsins (e.g., B, L, S, X) in different cell lines, tissues, or disease models.[1]

  • Target Identification and Validation: Identify the specific cellular targets of small molecule inhibitors through competitive ABPP experiments.[5][6]

  • Biomarker Discovery: Discover changes in cathepsin activity associated with disease states, such as cancer, that could serve as potential biomarkers.[7][8]

  • Drug Development: Screen for and characterize the potency and selectivity of novel cathepsin inhibitors.

Experimental Protocols

Protocol 1: General Activity-Based Protein Profiling (ABPP) of Cysteine Cathepsins in Cell Lysates

This protocol outlines the standard workflow for labeling, enriching, and preparing DCG-04-targeted cathepsins from cell lysates for mass spectrometry analysis.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitor Cocktail without cysteine protease inhibitors)

  • DCG-04 (biotinylated)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in PBS)

  • Wash Buffer 3 (PBS)

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (e.g., 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Quenching Solution (e.g., 10% Trifluoroacetic acid - TFA)

  • C18 desalting spin tips

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • DCG-04 Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.

    • Add DCG-04 to a final concentration of 1-5 µM.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Enrichment of Labeled Proteins:

    • Equilibrate streptavidin-agarose beads by washing three times with Lysis Buffer.

    • Add the equilibrated streptavidin beads to the DCG-04 labeled lysate.

    • Incubate for 1-2 hours at 4°C on a rotator.

    • Pellet the beads by centrifugation (e.g., 1,400 x g for 2 minutes) and discard the supernatant.

  • On-Bead Washing:

    • Wash the beads sequentially with 1 mL of the following buffers:

      • Wash Buffer 1 (3 times)

      • Wash Buffer 2 (3 times)

      • Wash Buffer 3 (5 times)

  • On-Bead Reduction, Alkylation, and Digestion:

    • Resuspend the beads in 200 µL of Reduction Buffer and incubate at 65°C for 15 minutes.

    • Cool to room temperature and add Alkylation Buffer to a final concentration of 55 mM. Incubate for 30 minutes in the dark at room temperature.

    • Wash the beads three times with 50 mM Ammonium Bicarbonate.

    • Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate containing trypsin (e.g., 1:50 trypsin-to-protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Cleanup:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with Quenching Solution to a final pH of 2-3.

    • Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.

    • The eluted peptides are now ready for LC-MS/MS analysis.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity

This protocol is used to assess the potency and selectivity of a small molecule inhibitor against its target cathepsins in a complex proteome.

Procedure:

  • Cell Lysis and Lysate Preparation: Prepare cell lysate as described in Protocol 1, steps 1.1-1.5.

  • Inhibitor Pre-incubation:

    • Aliquot the cell lysate into separate tubes.

    • To each tube, add the inhibitor of interest at varying concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • DCG-04 Labeling:

    • Add DCG-04 to each tube to a final concentration of 1-5 µM.

    • Incubate for 1 hour at 37°C.

  • Enrichment, Digestion, and Mass Spectrometry: Proceed with steps 1.3-1.6 from Protocol 1 for each sample.

  • Data Analysis: Quantify the abundance of each identified cathepsin in the different inhibitor concentration samples relative to the vehicle control. This will allow for the determination of IC50 values for the inhibitor against each cathepsin.

Data Presentation

Quantitative data from competitive ABPP experiments can be summarized to compare the potency and selectivity of inhibitors.

Table 1: Competitive ABPP of a Hypothetical Inhibitor (Compound X) against Cysteine Cathepsins

CathepsinIC50 (µM) of Compound X
Cathepsin B0.5
Cathepsin L2.5
Cathepsin S> 50
Cathepsin K15.2

This table illustrates how the IC50 values, determined from the mass spectrometry data, can be used to assess the selectivity of an inhibitor.

Table 2: Cathepsins Identified in a Cancer Cell Line using DCG-04 ABPP-MS

Protein NameGene NameUniProt IDPeptide Count
Cathepsin BCTSBP0785815
Cathepsin L1CTSL1P0771112
Cathepsin SCTSSP257748
Cathepsin ZCTSZQ9UBR25

This table provides an example of the types of cathepsins that can be identified and the semi-quantitative information (peptide count) obtained from a DCG-04 pulldown experiment.

Visualizations

Signaling Pathway Diagram

Cathepsins, particularly when their expression and activity are dysregulated in cancer, can contribute to tumor progression through various mechanisms, including the cleavage of cell surface proteins that can impact intracellular signaling pathways such as the Ras-MAPK pathway.[7][8][9]

Cathepsin_Signaling_Pathway Extracellular_Cathepsins Extracellular Cathepsins (e.g., Cathepsin B, L, S) Receptor Transmembrane Receptor Extracellular_Cathepsins->Receptor Cleavage Shed_Ectodomain Shed Ectodomain Receptor->Shed_Ectodomain Ras Ras Receptor->Ras Activation Ligand Ligand Ligand->Receptor Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation

Caption: Cathepsin-mediated shedding of transmembrane receptors can modulate signaling pathways like Ras-MAPK.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the DCG-04 activity-based protein profiling workflow for mass spectrometry.

DCG04_ABPP_Workflow start Start: Cell or Tissue Sample lysis Cell Lysis start->lysis labeling DCG-04 Labeling lysis->labeling inhibitor Inhibitor Pre-incubation (Competitive ABPP) lysis->inhibitor Optional enrichment Streptavidin Enrichment labeling->enrichment digestion On-bead Digestion (Reduction, Alkylation, Trypsin) enrichment->digestion cleanup Peptide Cleanup (C18 Desalting) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms data_analysis Data Analysis (Protein ID & Quant) ms->data_analysis inhibitor->labeling

Caption: Workflow for DCG-04 based activity-based protein profiling for mass spectrometry analysis.

References

Application Notes and Protocols for DCG-04 Activity Assay in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to target the active forms of papain-family cysteine proteases, most notably the cathepsins.[1][2][3] Structurally, it is a derivative of the well-characterized cysteine protease inhibitor E-64 and features a biotin (B1667282) tag for detection and affinity purification.[3][4] The probe's mechanism of action involves the covalent modification of the catalytic cysteine residue in the active site of target proteases.[3][4] This specific labeling of active enzymes makes DCG-04 a powerful tool for profiling the functional state of cysteine proteases in complex biological samples, including live cells.

These application notes provide detailed protocols for utilizing DCG-04 to assess cysteine protease activity directly in living cells, a critical technique for understanding the roles of these enzymes in physiological and pathological processes and for the development of targeted therapeutics.

Principle of the Assay

The DCG-04 activity-based assay in live cells relies on the ability of a cell-permeable or targeted version of the probe to enter the cell and covalently bind to active cysteine proteases. Since DCG-04 itself is not readily cell-permeable, strategies such as conjugation to cell-penetrating peptides, fluorescent dyes (e.g., Cy5-DCG04), or delivery via specialized systems are often employed.[2] Once inside the cell, the probe labels active proteases. The biotin tag on DCG-04 then allows for the detection and quantification of these active enzymes through various methods, including streptavidin-based affinity blotting and fluorescence microscopy.[5]

Data Presentation

Table 1: Recommended Reagent Concentrations for DCG-04 Assays
ReagentApplicationRecommended ConcentrationReference
DCG-04In Vitro Lysate Labeling1 - 10 µM[1]
DCG-04Live Cell Labeling (with delivery system)0.1 - 1 µM[1]
JPM-565 (inhibitor)Pre-incubation for competition assay25 - 100 µM[1][6]
Streptavidin-HRPWestern Blot Detection1:1,000 - 1:20,000 dilution[7][8]
Cy5-DCG04Live Cell Imaging1 µM[2]
Azido-E-64Live Cell Labeling13 µM for complete blocking[5]
Table 2: Key Parameters for Live Cell DCG-04 Labeling and Detection
ParameterRecommended ConditionNotesReference
Incubation Time (Live Cells)30 minutes - 2 hoursOptimization may be required depending on cell type and delivery method.[2][6]
Incubation Temperature37°CStandard cell culture conditions.[1]
Lysis Buffer pH5.0 - 5.5Optimal for cathepsin activity.[1][5]
SDS-PAGE Gel Percentage12.5% or 4-12% gradientTo resolve cathepsins in the 20-40 kDa range.[1][9]
Blocking Buffer (Western Blot)5% non-fat dry milk in TBSTStandard blocking reagent.[8]
Chemiluminescent SubstrateVaries by manufacturerUse a high-sensitivity substrate for optimal detection.[9]

Experimental Protocols

Protocol 1: Live Cell Labeling with DCG-04 Coupled to a Delivery System

This protocol is designed for phagocytic cells or when using a specific delivery method for non-permeable DCG-04.

Materials:

  • Cells of interest cultured in appropriate media

  • DCG-04 probe coupled to a delivery system (e.g., streptavidin-coated beads)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (50 mM sodium acetate, pH 5.0, 5 mM MgCl₂, 0.5% NP-40)[1]

  • Protease inhibitor cocktail (optional, without cysteine protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE loading buffer

  • JPM-565 (optional, for competition control)[1]

Procedure:

  • Cell Preparation: Plate cells at an appropriate density in a multi-well plate and culture overnight to allow for adherence.

  • Inhibitor Pre-treatment (Optional Control): For a competition control, pre-incubate a subset of cells with 50-100 µM JPM-565 for 30 minutes at 37°C to block active cysteine proteases.[6]

  • Live Cell Labeling:

    • Prepare the DCG-04 delivery system according to the manufacturer's instructions or published methods. A typical starting concentration for bead-coupled DCG-04 is 0.1-1 µM.[1]

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the DCG-04 delivery system suspended in complete culture medium to the cells.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, remove the labeling medium and wash the cells three times with cold PBS to remove excess probe.

    • Lyse the cells by adding cold Lysis Buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation for Analysis:

    • Normalize the protein concentration of all samples with Lysis Buffer.

    • Add SDS-PAGE loading buffer to the desired amount of protein and boil for 5-10 minutes.

  • Downstream Analysis: Proceed with SDS-PAGE and Western blotting (Protocol 3).

Protocol 2: Live Cell Labeling with a Cell-Permeable DCG-04 Analog (e.g., Cy5-DCG04)

This protocol is suitable for live-cell imaging and flow cytometry applications.

Materials:

  • Cells of interest cultured on glass-bottom dishes or in suspension

  • Cell-permeable DCG-04 analog (e.g., Cy5-DCG04)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or other nuclear stain (for imaging)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Mounting medium

Procedure:

  • Cell Preparation:

    • For imaging, seed cells on glass-bottom dishes and allow them to adhere overnight.

    • For flow cytometry, prepare a single-cell suspension.

  • Live Cell Labeling:

    • Dilute the cell-permeable DCG-04 analog in pre-warmed complete culture medium to a final concentration of 1 µM.[2][6]

    • Remove the existing medium from the cells and add the probe-containing medium.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing and Staining:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS.

    • For imaging, you may add a nuclear counterstain like Hoechst 33342 for 10-15 minutes.

  • Imaging or Flow Cytometry:

    • Live Cell Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Flow Cytometry: Resuspend the cells in PBS or a suitable buffer and analyze them on a flow cytometer.

Protocol 3: Western Blotting for Detection of Biotinylated Proteins

Materials:

  • Labeled cell lysates from Protocol 1

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • SDS-PAGE: Load 20-50 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer (a starting dilution of 1:5,000 is recommended, but should be optimized).

    • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software. The signal intensity corresponds to the amount of active protease labeled by DCG-04.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: DCG-04 Live Cell Activity Assay prep Cell Culture Preparation labeling Live Cell Labeling with DCG-04 (1-2 hours, 37°C) prep->labeling lysis Cell Lysis (pH 5.0-5.5) labeling->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer detect Streptavidin-HRP Detection transfer->detect analysis Data Analysis (Densitometry) detect->analysis G cluster_pathway Simplified Cathepsin Signaling in Tumor Progression tumor Tumor Microenvironment pro_cathepsin Pro-cathepsins (Inactive) tumor->pro_cathepsin Acidic pH, other proteases active_cathepsin Active Cathepsins pro_cathepsin->active_cathepsin Activation dcg04 DCG-04 Probe active_cathepsin->this compound Covalent Labeling ecm Extracellular Matrix (ECM) Degradation active_cathepsin->ecm invasion Tumor Cell Invasion & Metastasis ecm->invasion

References

Application Notes and Protocols for Fluorescently Tagged DCG04 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG04 is a potent, irreversible, and activity-based probe (ABP) designed to target the active forms of many cysteine cathepsins.[1][2] As a derivative of the natural epoxysuccinate inhibitor E-64, this compound covalently modifies the active site cysteine residue of these proteases.[3] When conjugated to a fluorophore, such as Cyanine5 (Cy5), this compound becomes a powerful tool for the visualization of active cysteine cathepsins in a variety of biological contexts, including cell lysates, live cells, and even in vivo models.[2] This allows for the direct assessment of protease activity within their native cellular environment, providing valuable insights into their physiological and pathological roles.[4]

Cysteine cathepsins are critically involved in numerous cellular processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[5][6] Their dysregulation is implicated in a range of diseases, most notably cancer, where they contribute to tumor growth, invasion, and metastasis.[1][5][7] Fluorescently tagged this compound enables researchers to monitor the activity of these key enzymes, offering a deeper understanding of disease progression and a potential avenue for the development of targeted therapeutics.

Mechanism of Action

This compound functions as an activity-based probe that specifically targets the active site of cysteine cathepsins. The probe consists of a reactive epoxide "warhead" that forms a covalent bond with the nucleophilic thiol group of the active site cysteine.[1][8] This labeling event is activity-dependent, meaning that the probe will only bind to catalytically active enzymes. When tagged with a fluorophore, this covalent interaction allows for the direct visualization and quantification of active protease populations within a complex biological sample.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of fluorescently tagged this compound, specifically Cy5-DCG04, in microscopy applications. These values should be considered as a starting point and may require optimization for specific cell types and experimental conditions.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterConcentration/TimeNotes
Cy5-DCG04 Working Concentration 1 - 10 µMStart with a lower concentration and titrate up to find the optimal signal-to-noise ratio.[9]
Incubation Time (Live Cells) 30 - 120 minutesTime can be varied to assess the kinetics of probe labeling.[10]
Incubation Temperature 37°CStandard cell culture conditions should be maintained during labeling.
Cell Seeding Density 50-80% confluencyEnsure cells are in a healthy, logarithmic growth phase.

Table 2: Fluorescence Microscopy Settings for Cy5

ParameterWavelength/SettingNotes
Excitation Maximum ~649 nmUse a laser line close to this wavelength (e.g., 633 nm or 647 nm).[11][12]
Emission Maximum ~667 nmSelect a filter set that captures this emission peak.[11]
Recommended Laser Lines 633 nm (HeNe), 647 nm (Krypton-Argon)These are common laser lines on confocal microscopes that are suitable for Cy5 excitation.[13]
Dichroic Mirror ~660 nmTo effectively separate excitation and emission light.[3]
Emission Filter 660/20 nm or similarA bandpass filter centered around the emission peak will help to reduce background.[11]

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of Active Cysteine Cathepsins

This protocol describes the labeling of active cysteine cathepsins in living cells with Cy5-DCG04 followed by fluorescence microscopy.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Cy5-DCG04 stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Cell Culture: Seed cells on a suitable imaging dish and culture until they reach the desired confluency (typically 50-80%).

  • Probe Preparation: Prepare a working solution of Cy5-DCG04 in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting point of 1-5 µM is recommended.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the Cy5-DCG04 containing medium.

  • Incubation: Incubate the cells for 30-120 minutes at 37°C in a CO2 incubator. Protect the cells from light during this step.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound probe.

  • Imaging: Add fresh, pre-warmed complete medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a Cy5 filter set (Excitation: ~649 nm, Emission: ~667 nm).[11]

Protocol 2: Labeling, Fixation, and Permeabilization for Intracellular Localization Studies

This protocol is suitable when downstream immunofluorescence with antibodies targeting intracellular epitopes is required.

Materials:

  • Cells labeled with Cy5-DCG04 (following steps 1-4 of Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • PBS

Procedure:

  • Live-Cell Labeling: Label cells with Cy5-DCG04 as described in Protocol 1 (steps 1-4).

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[14]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Downstream Staining: The cells are now ready for blocking and subsequent immunofluorescence staining with primary and secondary antibodies.

  • Imaging: After the final washing steps of the immunofluorescence protocol, mount the coverslip and image the cells.

Signaling Pathways and Workflows

Cathepsin Signaling in Cancer Progression

Cysteine cathepsins play a multifaceted role in cancer. They are involved in the degradation of the extracellular matrix (ECM), which facilitates tumor invasion and metastasis.[6] They can also activate growth factors, such as TGF-β and VEGF, promoting cell proliferation and angiogenesis.[6] The activity of cathepsins is regulated by various signaling pathways, including the MAPK pathway.[6]

Cathepsin_Signaling_Pathway Cathepsin Signaling in Cancer Progression cluster_extracellular Extracellular Space cluster_cell Cancer Cell Procathepsins Pro-cathepsins ActiveCathepsins Active Cathepsins Procathepsins->ActiveCathepsins Activation (low pH) ECM Extracellular Matrix (e.g., Collagen, Laminin) ActiveCathepsins->ECM Degrades GrowthFactors Inactive Growth Factors (e.g., pro-TGF-β, pro-VEGF) ActiveCathepsins->GrowthFactors Activates DegradedECM Degraded ECM ECM->DegradedECM ActiveGrowthFactors Active Growth Factors GrowthFactors->ActiveGrowthFactors Proliferation Proliferation & Angiogenesis ActiveGrowthFactors->Proliferation Invasion Invasion & Metastasis DegradedECM->Invasion Lysosome Lysosome Secretion Secretion Pathway Lysosome->Secretion Trafficking Secretion->Procathepsins MAPK MAPK Pathway MAPK->Lysosome Upregulates Experimental_Workflow Experimental Workflow for this compound Microscopy Start Start: Seed Cells on Imaging Dish Culture Cell Culture (to desired confluency) Start->Culture PrepareProbe Prepare Cy5-DCG04 Working Solution Culture->PrepareProbe Label Incubate Cells with Cy5-DCG04 PrepareProbe->Label Wash Wash to Remove Unbound Probe Label->Wash LiveImaging Live-Cell Imaging Wash->LiveImaging FixPerm Fixation and Permeabilization (Optional) Wash->FixPerm Analysis Image Analysis and Quantification LiveImaging->Analysis IF Immunofluorescence Staining (Optional) FixPerm->IF FixedImaging Fixed-Cell Imaging IF->FixedImaging FixedImaging->Analysis

References

Application Notes and Protocols for DCG04 Labeling in Fresh-Frozen Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the labeling of active cysteine cathepsins in fresh-frozen tissue sections using the activity-based probe DCG04. This method allows for the visualization and quantification of active cathepsins within the spatial context of the tissue architecture, providing valuable insights for research and drug development.

Introduction

This compound is a potent, irreversible, and activity-based probe that specifically targets the active site of several cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1] Its mechanism is based on an epoxide electrophile that covalently binds to the active site cysteine residue of these proteases.[1] this compound can be conjugated to various tags, such as biotin (B1667282) or fluorophores (e.g., Cy5), enabling the detection and analysis of active cathepsins.[1] Labeling of fresh-frozen tissues preserves enzyme activity, allowing for the in situ analysis of cathepsin function.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound labeling, compiled from various experimental contexts. These values can serve as a starting point for protocol optimization.

ParameterValueTissue/Cell TypeNotes
This compound Concentration (for lysate labeling) 5 µMJ774 cell lysatesEffective for labeling total cysteine proteases.
This compound Concentration (for in vivo labeling) Not specifiedMiceProbe allowed to circulate for 2 hours.
Inhibitor Pre-treatment (this compound) 100 µMPurified cathepsin X30 minutes at room temperature to block activity.[1]
Labeling Incubation Time (lysates) 30 - 60 minutesRat liver and NIH-3T3 cell lysatesAt room temperature or 37°C.[1]
Labeling Buffer (for lysates) 50 mM Sodium Acetate, 2 mM DTT, 5 mM MgCl₂, pH 5.5Rat liver and NIH-3T3 cell lysatesProvides optimal conditions for cathepsin activity.[1]
Tissue Section Thickness 5-10 µmGeneral fresh-frozen tissueOptimal for preserving morphology and allowing reagent penetration.[2]

Experimental Protocols

This section provides a detailed methodology for the preparation of fresh-frozen tissue sections and subsequent labeling with a fluorescently-conjugated this compound probe.

I. Preparation of Fresh-Frozen Tissue Sections

This protocol is adapted from standard methods for preparing cryosections.[2][3][4]

Materials:

  • Fresh tissue

  • Isopentane (B150273)

  • Dry ice or liquid nitrogen

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Positively charged microscope slides

Procedure:

  • Immediately snap-freeze fresh tissue in isopentane pre-chilled with dry ice or liquid nitrogen.[2]

  • Embed the frozen tissue in OCT compound in a cryomold.

  • Cut tissue sections at a thickness of 5-10 µm using a cryostat.[2]

  • Mount the sections onto positively charged microscope slides.

  • Sections can be used immediately or stored at -80°C for later use.

II. This compound Labeling of Fresh-Frozen Tissue Sections

This protocol integrates information from general immunohistochemistry on frozen sections and specific conditions for this compound labeling.

Materials:

  • Fresh-frozen tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., cold acetone (B3395972), 4% paraformaldehyde in PBS)

  • Labeling Buffer (50 mM Sodium Acetate, 2 mM DTT, pH 5.5)

  • Fluorescently-conjugated this compound (e.g., Cy5-DCG04)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

Procedure:

  • If stored, bring the slides with tissue sections to room temperature for 10-20 minutes.

  • Rehydrate the sections in PBS for 10 minutes.

  • Fix the tissue sections. A common method is immersion in cold acetone (-20°C) for 10 minutes. Alternatively, 4% paraformaldehyde in PBS can be used for 15 minutes at room temperature. The choice of fixative may need to be optimized for the specific tissue and target.

  • Wash the slides three times with PBS for 5 minutes each.

  • Prepare the this compound labeling solution by diluting the fluorescently-conjugated this compound probe to the desired concentration (e.g., 1-5 µM) in the Labeling Buffer. The optimal concentration should be determined empirically.

  • Apply the this compound labeling solution to the tissue sections, ensuring complete coverage.

  • Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light. Incubation time may require optimization.

  • Wash the slides three times with Wash Buffer for 5 minutes each to remove unbound probe.

  • For nuclear counterstaining, incubate the sections with DAPI solution for 5-10 minutes.

  • Wash the slides twice with PBS for 5 minutes each.

  • Mount the slides with an antifade mounting medium and a coverslip.

  • Visualize the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

Experimental Workflow for this compound Labeling

G cluster_prep Tissue Preparation cluster_staining This compound Labeling cluster_analysis Analysis Tissue_Collection Fresh Tissue Collection Snap_Freezing Snap-Freezing in Isopentane Tissue_Collection->Snap_Freezing Embedding Embedding in OCT Snap_Freezing->Embedding Sectioning Cryosectioning (5-10 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Rehydration Rehydration in PBS Mounting->Rehydration Fixation Fixation (e.g., Acetone) Rehydration->Fixation Washing1 PBS Wash Fixation->Washing1 Labeling Incubation with Fluorescent this compound Washing1->Labeling Washing2 Wash with PBS-T Labeling->Washing2 Counterstain DAPI Counterstain Washing2->Counterstain Washing3 Final PBS Wash Counterstain->Washing3 Mounting_Coverslip Mounting with Antifade Medium Washing3->Mounting_Coverslip Imaging Fluorescence Microscopy Mounting_Coverslip->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

Caption: Experimental workflow for this compound labeling in fresh-frozen tissue sections.

Mechanism of this compound Action

G This compound This compound Probe (with Fluorophore) Inactive_Complex Inactive Covalent Complex (Fluorescently Labeled) This compound->Inactive_Complex Covalent Bond Formation Active_Cathepsin Active Cysteine Cathepsin (with active site Cys-SH) Active_Cathepsin->Inactive_Complex Epoxide reaction with Cys-SH

Caption: Mechanism of this compound covalent labeling of active cysteine cathepsins.

References

Quantitative Analysis of Cathepsin Activity Using DCG-04: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsins are a diverse group of proteases that play crucial roles in various physiological processes, including protein turnover, antigen presentation, and hormone processing. Their dysregulation is implicated in numerous diseases such as cancer, arthritis, and neurodegenerative disorders. Consequently, the accurate quantification of active cathepsins is of significant interest in both basic research and drug development. DCG-04 is an activity-based probe (ABP) designed to specifically and covalently bind to the active site of many cysteine cathepsins, providing a powerful tool for their detection and quantification. This document provides detailed application notes and protocols for the use of DCG-04 in the quantitative analysis of cathepsin activity.

DCG-04 is an analog of the irreversible cysteine protease inhibitor E-64 and contains a biotin (B1667282) tag for detection.[1] The probe's epoxide "warhead" forms a covalent bond with the active site cysteine of active cathepsins, allowing for the specific labeling of the functional enzyme population.[2] This methodology overcomes the limitations of traditional methods like western blotting, which measure total protein levels (both active and inactive forms).

Data Presentation

The following table summarizes representative quantitative data obtained from studies utilizing DCG-04 to assess cathepsin activity. This data illustrates the utility of DCG-04 in discerning changes in cathepsin activity under different experimental conditions.

Sample TypeCathepsin TargetExperimental ConditionFold Change in Activity (vs. Control)Detection MethodReference
Mouse Intestinal PolypsCathepsin BGenetic Ablation of Cathepsin B0.0 (Complete Abolishment)Western Blot with DCG-04[3]
Mouse Intestinal PolypsCathepsin ZGenetic Ablation of Cathepsin BNo Significant ChangeWestern Blot with DCG-04[3]
Mouse Intestinal PolypsCathepsin BAnti-TNFα Treatment~0.5 (Significant Decrease)Western Blot with DCG-04[3]
RAW264.7 Macrophage LysatesCysteine CathepsinsTreatment with Azido-E-64 (13 µM)Complete Blockade of DCG-04 LabelingStreptavidin-HRP Blotting[4]
Purified Cathepsin XCathepsin XPre-treatment with DCG-04 (100 µM)Complete InhibitionIn-gel Fluorescence Scan (using a fluorescent probe)[2]

Signaling Pathways and Experimental Workflow

Cathepsin Involvement in Cancer Signaling

Cathepsins, particularly when secreted into the extracellular matrix, can influence key signaling pathways that promote cancer progression. The diagram below illustrates a simplified pathway where cathepsins contribute to the degradation of the extracellular matrix (ECM) and the activation of growth factor signaling.

CathepsinSignaling Cathepsin-Mediated Cancer Progression Pathway TumorCell Tumor Cell SecretedCathepsins Secreted Cathepsins (e.g., B, S, L) TumorCell->SecretedCathepsins Secretion ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) SecretedCathepsins->ECM Degrades GrowthFactors Sequestered Growth Factors SecretedCathepsins->GrowthFactors Releases DegradedECM Degraded ECM ECM->GrowthFactors Sequesters ReleasedGrowthFactors Released Growth Factors GF_Receptor Growth Factor Receptor ReleasedGrowthFactors->GF_Receptor Binds and Activates SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) GF_Receptor->SignalingCascade Initiates Proliferation Cell Proliferation, Invasion, Angiogenesis SignalingCascade->Proliferation Promotes

Caption: Cathepsin involvement in cancer progression.

General Experimental Workflow for Quantitative Cathepsin Activity Profiling

The following diagram outlines the general workflow for the quantitative analysis of cathepsin activity using DCG-04, from sample preparation to data analysis.

ExperimentalWorkflow DCG-04 Quantitative Cathepsin Activity Profiling Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_detection Detection and Quantification Sample Cells or Tissues Lysis Lysis and Protein Quantification Sample->Lysis Labeling Incubation with DCG-04 Lysis->Labeling Control Inhibitor Control (e.g., E-64) Lysis->Control SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Control->Labeling Pre-incubation Transfer Western Blot Transfer SDS_PAGE->Transfer InGelScan In-Gel Fluorescence Scan (for fluorescent DCG-04 analogs) SDS_PAGE->InGelScan Streptavidin_HRP Streptavidin-HRP Incubation Transfer->Streptavidin_HRP Chemiluminescence Chemiluminescent Detection Streptavidin_HRP->Chemiluminescence Quantification Densitometry and Data Analysis Chemiluminescence->Quantification InGelScan->Quantification

Caption: Experimental workflow for DCG-04 based cathepsin profiling.

Experimental Protocols

Protocol 1: Labeling of Active Cathepsins in Cell Lysates

This protocol describes the labeling of active cysteine cathepsins in cell lysates using DCG-04, followed by detection via western blot.

Materials:

  • Cell pellets

  • Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT, 0.1% Triton X-100)

  • DCG-04 (stock solution in DMSO)

  • Broad-spectrum cysteine protease inhibitor (e.g., E-64) for negative control

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE loading buffer

Procedure:

  • Cell Lysis:

    • Resuspend cell pellets in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard protein assay.

  • Labeling Reaction:

    • In separate microcentrifuge tubes, dilute 20-50 µg of protein lysate to a final volume of 50 µL with Lysis Buffer.

    • For the inhibitor control, pre-incubate one sample with a cysteine protease inhibitor (e.g., 10 µM E-64) for 30 minutes at 37°C.

    • Add DCG-04 to all samples to a final concentration of 1-2 µM.

    • Incubate all samples for 1 hour at 37°C.

  • Sample Preparation for SDS-PAGE:

    • Stop the reaction by adding 1/3 volume of 4x SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.

    • Samples are now ready for SDS-PAGE and subsequent western blot analysis.

Protocol 2: Western Blot Detection and Quantification of DCG-04 Labeled Cathepsins

Materials:

  • DCG-04 labeled protein samples

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence

Procedure:

  • SDS-PAGE:

    • Load the prepared samples onto an SDS-PAGE gel and run according to standard procedures.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (follow manufacturer's recommendations for dilution) for 1 hour at room temperature.

  • Chemiluminescent Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Acquire the signal using a chemiluminescence imaging system.

  • Quantification:

    • Use densitometry software (e.g., ImageJ) to quantify the band intensities.

    • Normalize the signal of each cathepsin band to a loading control (e.g., β-actin from a parallel western blot of the same samples).

    • The signal in the inhibitor-treated lane should be minimal, confirming the specificity of the DCG-04 labeling.

Protocol 3: In-Gel Fluorescence Scanning of Fluorescently-Tagged DCG-04 Analogs

This protocol is for use with fluorescently-tagged versions of DCG-04 (e.g., Cy5-DCG-04).

Materials:

  • Protein lysates labeled with a fluorescent DCG-04 analog

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Labeling:

    • Follow the labeling procedure in Protocol 1, substituting the fluorescent DCG-04 analog for the biotinylated version.

  • SDS-PAGE:

    • Run the labeled samples on an SDS-PAGE gel.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Visualize the fluorescently labeled proteins by scanning the gel on a fluorescence scanner using the appropriate excitation and emission wavelengths for the fluorophore.

    • Active cathepsins will appear as fluorescent bands at their respective molecular weights. These bands should be absent or significantly reduced in the inhibitor-treated control lane.

  • Quantification:

    • Quantify the fluorescence intensity of the bands using the software associated with the gel scanner.

    • Normalize to a loading control if necessary (e.g., by staining the gel with a total protein stain like Coomassie Blue after scanning for fluorescence).

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Inactive DCG-04 probeEnsure proper storage of the probe (-20°C or -80°C) and avoid multiple freeze-thaw cycles.
Low cathepsin activity in the sampleUse fresh lysates. Consider using a positive control with known high cathepsin activity.
Insufficient labelingOptimize DCG-04 concentration (try a range from 0.5 to 5 µM) and incubation time (30 minutes to 2 hours).
High background Non-specific binding of Streptavidin-HRPIncrease the number and duration of wash steps. Increase the concentration of detergent (e.g., Tween-20) in the wash buffer. Optimize the blocking step (try different blocking agents or increase blocking time).
Excess Streptavidin-HRPTitrate the concentration of the Streptavidin-HRP conjugate.
Non-specific bands Labeling of other cysteine-containing proteinsEnsure the use of an inhibitor control (e.g., E-64) to confirm that the bands of interest are specific to cysteine cathepsins.
Contamination in the samplePrepare fresh lysates and use protease inhibitor cocktails (without cysteine protease inhibitors) during lysis.

Conclusion

DCG-04 is a versatile and powerful tool for the quantitative analysis of active cysteine cathepsins. By covalently modifying the active site of these enzymes, it allows for their specific detection and quantification, providing valuable insights into their roles in health and disease. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize DCG-04 in their studies. Careful optimization of experimental conditions and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for DCG-04 in Flow Cytometry Analysis of Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, activity-based probe (ABP) designed to target the active sites of papain-family cysteine proteases, most notably the cathepsins.[1][2] Structurally, DCG-04 is a derivative of the natural product E-64 and features a biotin (B1667282) tag for detection and affinity purification.[3] This powerful tool allows for the specific labeling of active proteases, providing a more accurate measure of enzymatic function compared to methods that only measure protein expression levels. By employing fluorescently-conjugated analogs of DCG-04, researchers can leverage the high-throughput capabilities of flow cytometry to quantify protease activity at the single-cell level. This is particularly valuable in diverse fields such as immunology, cancer biology, and drug discovery for assessing disease progression, target engagement, and the efficacy of therapeutic interventions.

This document provides detailed protocols for the use of fluorescently-labeled DCG-04 in flow cytometry to analyze intracellular cysteine protease activity, guidance on data interpretation, and an overview of relevant signaling pathways.

Mechanism of Action

DCG-04 functions as a mechanism-based inhibitor. Its epoxide electrophile forms a covalent bond with the catalytic cysteine residue in the active site of the target protease.[4] This irreversible binding event effectively "tags" the active enzyme. When a fluorescent reporter is conjugated to DCG-04, the tagged active proteases can be readily detected and quantified by flow cytometry.

Data Presentation

The following tables summarize quantitative data from representative studies, illustrating the application of DCG-04 and similar activity-based probes in quantifying changes in cathepsin activity.

Table 1: Inhibition of Cathepsin Activity in Cell Lysates

Cell LineTreatmentTarget Protease% Inhibition (vs. Control)Reference
Human Lung CarcinomaE-64 (pan-cysteine protease inhibitor)Cathepsin B & L>95%[5]
Human Lung CarcinomaCA-074 (specific Cathepsin B inhibitor)Cathepsin B~99%[5]
A549 (Human Lung Carcinoma)JPM-OEt (pan-cathepsin inhibitor)Cathepsins B, L, S, X>90%[6]

Table 2: Quantification of Cathepsin Activity in Cancer Cell Lines by Flow Cytometry

Cell LineConditionMedian Fluorescence Intensity (MFI)Fold Change in ActivityReference
PM1 (Primary Melanoma)Non-invading150 ± 15-[7]
PM1 (Primary Melanoma)Invading250 ± 201.67[7]
MM1 (Metastatic Melanoma)Non-invading300 ± 25-[7]
MM1 (Metastatic Melanoma)Invading550 ± 401.83[7]
A549-GFP XenograftVehicle (PBS)< 3 x 10^5-[6]
A549-GFP XenograftVGT-309 (Cathepsin Probe)> 3 x 10^5Significant Increase[6]

Experimental Protocols

Protocol 1: Intracellular Active Cysteine Protease Staining with a Fluorescent DCG-04 Analog for Flow Cytometry

This protocol is adapted from established methods for intracellular staining with activity-based probes.[1][8] It is recommended to use a cell-permeable, fluorescently-labeled DCG-04 analog (e.g., containing a Cy5 or similar fluorophore).

Materials:

  • Suspension cells (e.g., PBMCs, cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescently-labeled, cell-permeable DCG-04 analog

  • Pan-cysteine protease inhibitor (e.g., E-64 or JPM-OEt) for inhibitor control

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in complete cell culture medium.

    • For adherent cells, detach using a non-enzymatic method to preserve protease activity.

  • Inhibitor Control:

    • For a negative control, pre-incubate a sample of cells with a pan-cysteine protease inhibitor (e.g., 50 µM E-64 or JPM-OEt) for 30 minutes at 37°C in a CO₂ incubator. This will block the active sites of the target proteases.

  • Probe Labeling:

    • Add the fluorescent DCG-04 analog to the cell suspension (both test samples and inhibitor control) to a final concentration of 1-5 µM.

    • Incubate for 1 hour at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes at 4°C. Discard the supernatant after each wash.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature, protected from light.

  • Permeabilization and Staining (Optional: for co-staining with intracellular antibodies):

    • Wash the cells once with 2 mL of Permeabilization Buffer.

    • Resuspend the cells in 100 µL of Permeabilization Buffer containing any desired intracellular antibodies and incubate according to the antibody manufacturer's protocol.

  • Final Wash and Resuspension:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

    • Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Measure the fluorescence intensity of the DCG-04 probe in the appropriate channel. A significant increase in fluorescence in the test sample compared to the inhibitor-treated control indicates the presence of active cysteine proteases.

Signaling Pathways and Workflows

Experimental Workflow for Intracellular Protease Activity Analysis

experimental_workflow cell_prep Cell Preparation (1x10^6 cells/mL) inhibitor_control Inhibitor Control (e.g., E-64, 30 min, 37°C) cell_prep->inhibitor_control Negative Control probe_labeling Probe Labeling (Fluorescent DCG-04, 1 hr, 37°C) cell_prep->probe_labeling inhibitor_control->probe_labeling wash1 Wash (2x with Staining Buffer) probe_labeling->wash1 fixation Fixation (e.g., 4% PFA, 20 min, RT) wash1->fixation permeabilization Permeabilization (e.g., 0.1% Saponin) fixation->permeabilization analysis Flow Cytometry Analysis permeabilization->analysis

Workflow for intracellular protease activity measurement.

Cathepsin-Mediated Extracellular Matrix (ECM) Degradation

Cathepsins, when secreted into the extracellular space, play a crucial role in remodeling the ECM by degrading components like collagen, fibronectin, and laminin.[9][10] This process is critical in both physiological and pathological conditions, including cancer invasion and metastasis.

ecm_degradation cluster_cell Tumor Cell Cathepsins Secreted Cathepsins (B, L, S) ECM Extracellular Matrix (Collagen, Fibronectin, Laminin) Cathepsins->ECM Degradation Degraded_ECM Degraded ECM Components Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Promotes

Cathepsin-mediated degradation of the ECM.

TGF-β Signaling and Cathepsin-Induced Epithelial-Mesenchymal Transition (EMT)

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key inducer of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[11][12] Cathepsins can be involved in this pathway, contributing to the cellular changes associated with EMT.[13]

tgf_beta_emt TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMADs SMAD Complex TGF_beta_R->SMADs activates SNAIL_SLUG SNAIL/SLUG (Transcription Factors) SMADs->SNAIL_SLUG activates E_cadherin E-cadherin (Epithelial Marker) SNAIL_SLUG->E_cadherin represses Vimentin Vimentin (Mesenchymal Marker) SNAIL_SLUG->Vimentin activates EMT Epithelial-Mesenchymal Transition (EMT) SNAIL_SLUG->EMT Cathepsins Increased Cathepsin Activity EMT->Cathepsins ras_cathepsin Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras (Active) Receptor_TK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cathepsin_Gene Cathepsin L/B Gene Expression Transcription_Factors->Cathepsin_Gene upregulates Cathepsin_Protein Increased Cathepsin Protein & Activity Cathepsin_Gene->Cathepsin_Protein

References

Application Notes and Protocols for In Vivo Studies Using DCG04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG04 is a potent, irreversible, and activity-based probe that specifically targets cysteine cathepsins. Structurally, it is a derivative of the broad-spectrum cysteine protease inhibitor E-64. This compound functions by covalently binding to the active site cysteine of these proteases, allowing for their detection and quantification in biological samples. Its utility extends to in vivo animal studies, where it can be used to assess the activity of cysteine cathepsins in various pathological and physiological contexts, including cancer, inflammation, and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies.

Mechanism of Action

This compound is an epoxide-based electrophile that forms a stable thioether bond with the active site cysteine of cathepsins. The probe also contains a biotin (B1667282) tag, which allows for subsequent detection and purification of the labeled enzymes using streptavidin-based affinity methods. Fluorescently tagged versions of this compound, such as Cy5-DCG04, enable direct in vivo and ex vivo imaging of cathepsin activity.

The general workflow for using this compound in in vivo studies is as follows:

G cluster_0 In Vivo Administration cluster_1 Probe Circulation and Target Engagement cluster_2 Post-Mortem Analysis cluster_3 Analysis Methods Probe Preparation Probe Preparation Animal Dosing Animal Dosing Probe Preparation->Animal Dosing e.g., Intravenous Injection Probe Distribution Probe Distribution Animal Dosing->Probe Distribution Bloodstream Target Tissue Accumulation Target Tissue Accumulation Probe Distribution->Target Tissue Accumulation Cathepsin Labeling Cathepsin Labeling Target Tissue Accumulation->Cathepsin Labeling Covalent Binding Tissue Harvesting Tissue Harvesting Cathepsin Labeling->Tissue Harvesting Tissue Lysis Tissue Lysis Tissue Harvesting->Tissue Lysis Analysis Analysis Tissue Lysis->Analysis SDS-PAGE and Western Blot SDS-PAGE and Western Blot Analysis->SDS-PAGE and Western Blot Biotin Tag Fluorescence Imaging Fluorescence Imaging Analysis->Fluorescence Imaging Fluorescent Tag Mass Spectrometry Mass Spectrometry Analysis->Mass Spectrometry Identification

Figure 1: General experimental workflow for in vivo studies using this compound.

Data Presentation: Quantitative Analysis of this compound In Vivo

The following tables summarize quantitative data from representative in vivo studies using this compound and similar fluorescently labeled cathepsin probes.

Table 1: In Vivo Administration and Imaging Parameters for Cy5-DCG04

ParameterDetailsReference
Animal Model Male Balb/c nude mice (15–16 weeks old)[1]
Administration Route Intravenous (i.v.) injection[1]
Dose 25 nmol in 10% DMSO in sterile PBS[1]
Circulation Time 2 hours[1]
Organs Harvested Liver, kidneys, pancreas, hearts, and spleens[1]
Primary Readout In-gel fluorescence scanning of tissue lysates[1]

Table 2: Biodistribution of a Fluorescent Cathepsin Probe in a Mouse Tumor Model

OrganSignal-to-Background Ratio (SBR) at 24h
Tumor5.21 ± 1.28
Liver2.15 ± 0.45
Kidneys3.54 ± 0.89
Spleen2.89 ± 0.67

Data are presented as mean ± standard deviation and are representative of typical results seen with fluorescent cathepsin probes in xenograft mouse models. The specific probe used in this representative example is VGT-309, a quenched activity-based probe targeting cathepsins.[2]

Table 3: Cathepsin Activity in a Mouse Model of Neuroinflammation

Brain RegionFold Increase in Cathepsin X Activity (LPS vs. Control)
Striatum3.5 ± 0.8
Hippocampus2.1 ± 0.5
Cortex1.8 ± 0.4

Data are representative of studies investigating cathepsin activity in lipopolysaccharide (LPS)-induced neuroinflammation models in rats.[3]

Experimental Protocols

Protocol 1: In Vivo Labeling of Cysteine Cathepsins with Cy5-DCG04

This protocol is adapted from a study utilizing a fluorescent analog of this compound for in vivo labeling of cathepsins in mice.[1]

Materials:

  • Cy5-DCG04 (or other fluorescently labeled this compound analog)

  • DMSO (cell culture grade, sterile)

  • Sterile PBS (phosphate-buffered saline)

  • Male Balb/c nude mice (15-16 weeks old)

  • Insulin syringes with 27-30 gauge needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Dounce homogenizer

  • Muscle lysis buffer (PBS, 1% Triton X-100, 0.1% SDS, 0.5% sodium deoxycholate, 0.2% sodium azide, pH 7.4)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of Cy5-DCG04 in DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months.[4] For short-term use, a -20°C freezer is suitable for up to one month.[4] Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the Cy5-DCG04 stock solution to the final injection concentration in a vehicle of 10% DMSO in sterile PBS. A typical dose is 25 nmol per mouse. The final injection volume should be around 100-200 µL.

  • Animal Administration:

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).

    • Administer the prepared Cy5-DCG04 solution via intravenous (tail vein) injection. Other routes like intraperitoneal injection can be considered, but may alter the pharmacokinetics and biodistribution.[5][6]

  • Probe Circulation:

    • Allow the probe to circulate for a predetermined amount of time. A 2-hour circulation time has been shown to be effective.[1]

  • Tissue Collection:

    • Euthanize the mouse according to IACUC-approved protocols.

    • Immediately dissect the organs of interest (e.g., liver, kidneys, spleen, pancreas, heart, and tumor if applicable).

    • Flash-freeze the collected tissues in liquid nitrogen and store at -80°C until further processing.

  • Tissue Lysis and Analysis:

    • Thaw the frozen organs on ice and homogenize them in muscle lysis buffer using a Dounce homogenizer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of each lysate.

    • Load equal amounts of total protein (e.g., 50-150 µg) onto an SDS-PAGE gel.

    • After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore used (e.g., Cy5: ~650 nm excitation, ~670 nm emission).

    • The intensity of the fluorescent bands corresponds to the amount of active cathepsin labeled by the probe.

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol can be used to quantify the distribution of a fluorescently labeled this compound probe in different organs.

Materials:

  • Mice previously administered with fluorescently labeled this compound (from Protocol 1)

  • Fluorescence imaging system capable of imaging whole organs

  • Homogenizer

  • Appropriate buffer for homogenization

  • Microplate reader with fluorescence capabilities

Procedure:

  • Organ Imaging:

    • Following dissection, arrange the organs on a non-fluorescent surface and image them using a fluorescence imaging system.

    • Quantify the average fluorescence intensity for each organ.

  • Quantitative Homogenate Analysis:

    • Weigh each organ.

    • Homogenize each organ in a known volume of buffer.

    • Pipette a known volume of each homogenate into a black 96-well plate.

    • Measure the fluorescence intensity using a microplate reader.

    • Create a standard curve using a known concentration of the fluorescent probe to calculate the amount of probe per gram of tissue (%ID/g).[7][8]

Signaling Pathways and Visualization

This compound targets a range of cysteine cathepsins, which are involved in numerous signaling pathways. Below are representations of two key pathways implicated in cancer and neuroinflammation.

Cathepsin B and NF-κB Signaling

Cathepsin B and S have been shown to regulate the NF-κB pathway by promoting the degradation of Sirtuin-1 (SIRT1), a negative regulator of NF-κB.[9][10]

G LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Cathepsin_B_S Cathepsin B / S SIRT1 SIRT1 Cathepsin_B_S->SIRT1 degrades SIRT1->NFkB inhibits (deacetylation) This compound This compound This compound->Cathepsin_B_S inhibits

Figure 2: Role of Cathepsin B/S in NF-κB signaling and its inhibition by this compound.
Cathepsin L and Apoptosis

Cathepsin L, when released from the lysosome into the cytosol, can initiate apoptosis by activating pro-apoptotic proteins and caspases.[11][12]

G Apoptotic_Stimuli Apoptotic Stimuli Lysosome Lysosome Apoptotic_Stimuli->Lysosome permeabilizes Cathepsin_L_cyto Cytosolic Cathepsin L Lysosome->Cathepsin_L_cyto releases Bid Bid Cathepsin_L_cyto->Bid cleaves Procaspase3 Pro-caspase-3 Cathepsin_L_cyto->Procaspase3 directly cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Procaspase9 Pro-caspase-9 Cytochrome_c->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes This compound This compound This compound->Cathepsin_L_cyto inhibits

Figure 3: Cathepsin L-mediated apoptosis pathway and its inhibition by this compound.

Safety and Toxicity Considerations

As an epoxide-containing compound, this compound has the potential for reactivity with off-target nucleophiles. While specific in vivo toxicity data for this compound is limited in the public domain, studies with other epoxide-based compounds suggest that potential toxicities should be considered.[13][14][15] It is recommended to perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model and for the intended administration route. Key parameters to monitor during in vivo studies include:

  • General Health: Body weight, food and water intake, and general behavior.

  • Organ-Specific Toxicity: After the study, histological analysis of major organs (liver, kidneys, spleen, etc.) can be performed to assess any potential tissue damage.

  • Safety Pharmacology: For more comprehensive safety assessment, core battery tests evaluating the effects on the central nervous, cardiovascular, and respiratory systems can be conducted.[16][17][18]

Conclusion

This compound is a valuable tool for the in vivo investigation of cysteine cathepsin activity. Its use, particularly with fluorescent tags, allows for the visualization and quantification of enzyme activity in the context of a living organism. The protocols and data provided in these application notes offer a comprehensive guide for researchers to design and execute in vivo studies using this compound, contributing to a deeper understanding of the role of cysteine cathepsins in health and disease. As with any in vivo experiment, all procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application Notes and Protocols: Azide-Modified DCG04 for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a widely utilized activity-based probe (ABP) for the study of cysteine proteases, particularly cathepsins.[1][2][3] It functions as an irreversible inhibitor by covalently binding to the active site cysteine of these enzymes.[1][4] Traditionally, DCG-04 is synthesized with a biotin (B1667282) tag for affinity purification and subsequent identification of labeled proteases.[1][5]

This document describes the applications and protocols for an azide-modified version of DCG-04 (Az-DCG04). This modification replaces the bulky biotin tag with a small, bioorthogonal azide (B81097) group. The azide group allows for the attachment of various reporter tags (e.g., fluorophores, affinity tags) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[6][7][8] This two-step approach offers several advantages over traditional single-step probes, including improved cell permeability and reduced steric hindrance, enabling a broader range of applications in activity-based protein profiling (ABPP).[8]

Principle of the Method

The use of Az-DCG04 in activity-based protein profiling is a two-step process:

  • Labeling: Live cells, cell lysates, or tissue extracts are incubated with Az-DCG04. The probe's reactive epoxide group forms a covalent bond with the active site cysteine of target proteases.

  • Click Chemistry Conjugation: An alkyne-containing reporter tag (e.g., alkyne-fluorophore or alkyne-biotin) is then "clicked" onto the azide handle of the pro-labeled proteins. This reaction is catalyzed by copper(I) and is highly specific, ensuring that the reporter tag is only attached to the azide-modified proteins.[6]

This modularity allows researchers to choose the most appropriate reporter tag for their specific downstream application without the need to synthesize a new probe for each experiment.[8]

Applications

The versatility of the Az-DCG04 and click chemistry workflow enables a variety of applications in cysteine protease research:

  • Proteome-wide Profiling of Cysteine Protease Activity: Identification and quantification of active cysteine proteases in complex biological samples.

  • In-gel Fluorescence Scanning: Rapid visualization of labeled proteases in SDS-PAGE gels using a fluorescent alkyne tag.

  • Affinity Purification and Mass Spectrometry: Enrichment and identification of target proteases using an alkyne-biotin tag followed by mass spectrometry-based proteomics.

  • Fluorescence Microscopy: Imaging the localization of active cysteine proteases in cells and tissues.

  • Drug Discovery: Screening for and characterizing inhibitors of cysteine proteases.

Quantitative Data

The following tables provide representative data for the use of Az-DCG04 in ABPP experiments. Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationFinal Concentration
Az-DCG041 mM in DMSO1-10 µM
Alkyne-Fluorophore10 mM in DMSO50-100 µM
Alkyne-Biotin10 mM in DMSO50-100 µM
CuSO₄50 mM in H₂O1 mM
TBTA10 mM in DMSO100 µM
Sodium Ascorbate (B8700270)50 mM in H₂O (prepare fresh)1 mM

Table 2: Typical Labeling and Click Reaction Parameters

ParameterCell Lysate LabelingLive Cell LabelingClick Reaction
Incubation Time 30-60 minutes1-4 hours1 hour
Temperature Room Temperature37°CRoom Temperature
Protein Concentration 1-2 mg/mLN/A1-2 mg/mL

Experimental Protocols

Protocol 1: Labeling of Cysteine Proteases in Cell Lysates with Az-DCG04
  • Prepare Cell Lysate: Lyse cells in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1% Triton X-100 and 1 mM DTT). Determine the protein concentration of the lysate using a standard protein assay.

  • Labeling Reaction:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in the lysis buffer.

    • Add Az-DCG04 to a final concentration of 5 µM.

    • For a negative control, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64) for 30 minutes at room temperature before adding Az-DCG04.

    • Incubate the reactions for 30 minutes at room temperature.

  • Stop Reaction: The labeling reaction can be stopped by adding SDS-PAGE loading buffer and boiling for 5 minutes. Alternatively, proceed directly to the click chemistry reaction.

Protocol 2: Click Chemistry Conjugation with a Reporter Tag

This protocol assumes a 50 µL final reaction volume.

  • Prepare Click-Mix: Prepare a fresh "Click-Mix" by combining the following reagents in order:

    • Alkyne-reporter (e.g., alkyne-fluorophore or alkyne-biotin) to a final concentration of 100 µM.

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to a final concentration of 100 µM.[9]

    • CuSO₄ to a final concentration of 1 mM.

    • Sodium ascorbate to a final concentration of 1 mM (add just before use).

  • Click Reaction:

    • To the 50 µL of Az-DCG04-labeled proteome, add the prepared Click-Mix.

    • Vortex gently to mix.

    • Incubate for 1 hour at room temperature, protected from light.

  • Sample Preparation for Downstream Analysis:

    • For in-gel fluorescence scanning, add SDS-PAGE loading buffer, boil for 5 minutes, and proceed to electrophoresis.

    • For affinity purification, proceed to Protocol 4.

Protocol 3: In-gel Fluorescence Scanning
  • SDS-PAGE: Separate the click-reacted protein samples on a polyacrylamide gel.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Staining: After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

Protocol 4: Affinity Purification of Labeled Proteases

This protocol is for samples reacted with an alkyne-biotin tag.

  • Remove Excess Reagents: Remove unreacted click chemistry reagents by precipitating the protein (e.g., with chloroform/methanol) or using a desalting column.

  • Resuspend and Incubate with Streptavidin Beads: Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS and sonicate briefly. Dilute the sample with 5 volumes of PBS and add streptavidin-agarose beads.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.

  • Washes: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A typical wash series would be:

    • Once with 0.2% SDS in PBS.

    • Three times with PBS.

    • Three times with water.

  • Elution and Digestion: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer or perform on-bead digestion with trypsin for mass spectrometry analysis.

Visualizations

Az_DCG04_Mechanism cluster_step1 Step 1: Labeling cluster_step2 Step 2: Click Chemistry Az_DCG04 Az-DCG04 Labeled_Protease Covalently Labeled Protease Az_this compound->Labeled_Protease Covalent bond formation with active site Cys Protease Active Cysteine Protease Protease->Labeled_Protease Final_Product Fluorescently Labeled or Biotinylated Protease Labeled_Protease->Final_Product Alkyne_Tag Alkyne-Reporter (e.g., Fluorophore, Biotin) Alkyne_Tag->Final_Product Cu(I)-catalyzed Azide-Alkyne Cycloaddition

Caption: Mechanism of Az-DCG04 labeling and click chemistry conjugation.

Experimental_Workflow cluster_downstream Downstream Analysis start Start: Cell Lysate or Live Cells labeling Incubate with Az-DCG04 start->labeling click_reaction Perform Click Reaction with Alkyne-Reporter labeling->click_reaction sds_page SDS-PAGE click_reaction->sds_page affinity_purification Affinity Purification (with Alkyne-Biotin) click_reaction->affinity_purification fluorescence_scan In-gel Fluorescence Scanning sds_page->fluorescence_scan ms_analysis Mass Spectrometry Identification affinity_purification->ms_analysis

Caption: Experimental workflow for ABPP using Az-DCG04.

Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor downstream_cascade Downstream Signaling Cascade receptor->downstream_cascade pro_protein Inactive Pro-protein downstream_cascade->pro_protein Upregulation of pro-protein synthesis active_protein Active Protein (e.g., Growth Factor) pro_protein->active_protein Proteolytic Processing cellular_response Cellular Response (e.g., Proliferation, Migration) active_protein->cellular_response cathepsin Cysteine Cathepsin (Target of Az-DCG04) cathepsin->active_protein Catalyzes

Caption: Role of a cysteine cathepsin in a generic signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting non-specific binding of DCG04

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DCG04, an activity-based probe for cysteine cathepsins. This guide provides troubleshooting strategies and answers to frequently asked questions to help you resolve issues related to non-specific binding and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an activity-based probe designed to target and covalently label active cysteine cathepsins.[1][2] Structurally, it consists of a reactive epoxide "warhead" that binds irreversibly to the active site cysteine of the protease, a peptide scaffold, and a biotin (B1667282) affinity tag for detection.[3][4] This mechanism allows for the specific labeling and visualization of functionally active enzymes, rather than just total protein abundance.[5]

Q2: What are the most common causes of non-specific binding or high background with this compound?

High background and non-specific binding are common issues that can obscure results. The primary causes include:

  • Excessive Probe Concentration: Using too much this compound can lead to binding at lower affinity sites.[6][7]

  • Insufficient Blocking: Inadequate blocking of the membrane or sample fails to prevent the probe from adhering to non-target proteins or surfaces.[8][9]

  • Inadequate Washing: Unbound probe that is not washed away sufficiently will contribute to background signal.[7][10]

  • Sample Quality Issues: Degraded samples can expose reactive sites, leading to off-target labeling.[8]

  • Hydrophobic and Ionic Interactions: The probe may interact non-specifically with other proteins or the membrane itself.[11][12]

Q3: I see multiple discrete, non-specific bands on my blot. What does this indicate?

Seeing distinct, unexpected bands suggests that the this compound probe may be covalently reacting with non-cathepsin proteins that have a reactive cysteine in a suitable conformation, or that your sample contains unexpected active proteases. This can be exacerbated by using too high a probe concentration. It is also possible that sample degradation has occurred, leading to the generation of protein fragments that can be labeled.[8]

Q4: My entire membrane has a uniformly high background. Where should I start troubleshooting?

A uniform high background typically points to issues with the core protocol steps rather than specific off-target protein interactions. The first parameters to optimize are blocking, washing, and the concentration of the detection reagent (e.g., streptavidin-HRP).[8][13] Ensure the membrane does not dry out at any stage, as this can cause high, patchy background.[7][9]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter.

Problem 1: High Uniform Background Signal

Question: My entire blot is dark, making it difficult to see my specific bands. How can I lower the background?

Answer: This issue is often resolved by optimizing your blocking and washing procedures, and ensuring your probe concentration is not too high.

Solutions & Experimental Protocols:

  • Optimize Blocking Strategy: The blocking step is critical for preventing non-specific adherence of the probe and detection reagents to the membrane.

    • Increase Blocking Time and Temperature: Extend the blocking incubation time to 2 hours at room temperature or overnight at 4°C.[9]

    • Try a Different Blocking Agent: If you are using non-fat dry milk, be aware that it contains endogenous biotin and phosphoproteins, which can interfere with detection.[7][14] Bovine Serum Albumin (BSA) is a common alternative. For biotin-based detection with this compound, using a protein-free commercial blocking buffer can yield the best results.

  • Enhance Washing Steps: Insufficient washing will leave unbound probe and detection reagents on the membrane.

    • Increase Wash Duration and Volume: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).

    • Add Detergent: Including a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer (and antibody/streptavidin diluent) can help reduce non-specific interactions.[9][11]

  • Titrate this compound Concentration: A high probe concentration is a frequent cause of background issues. Perform a titration experiment to find the lowest effective concentration.

Protocol 1: Optimizing this compound Concentration
  • Prepare Lysates: Prepare your cell or tissue lysates according to your standard protocol, ensuring protease inhibitors (other than cysteine protease inhibitors) are included to maintain sample integrity.[8]

  • Set Up Titration: Create a dilution series of this compound in your reaction buffer (e.g., 50 µM, 10 µM, 5 µM, 2 µM, 1 µM, 0.5 µM).

  • Labeling Reaction: Incubate a consistent amount of protein lysate with each this compound concentration for 30-60 minutes at room temperature. Include a negative control with no probe.

  • Analysis: Separate the labeled proteins by SDS-PAGE.

  • Detection: Transfer proteins to a membrane, block, and probe with a streptavidin-HRP conjugate.

  • Evaluation: Compare the signal intensity of your target cathepsin bands to the background signal at each concentration. Select the concentration that provides the best signal-to-noise ratio.

Problem 2: Appearance of Non-Specific Bands

Question: I am observing clear, distinct bands that do not correspond to the molecular weights of my target cathepsins. How can I eliminate them?

Answer: Non-specific bands arise from the probe binding to unintended protein targets. Addressing this requires refining probe concentration, ensuring sample quality, and using appropriate controls.

Solutions & Experimental Protocols:

  • Reduce Probe Concentration: As detailed in Protocol 1, lowering the this compound concentration is the most effective way to reduce off-target labeling. Non-specific targets are often lower-affinity interactors and will not be labeled at optimized probe concentrations.[6]

  • Assess Sample Integrity:

    • Prevent Degradation: Always prepare fresh lysates and keep them on ice. Use a cocktail of protease inhibitors (excluding cysteine protease inhibitors) during preparation.[8]

    • Load More Protein: If your target protein is of low abundance, you may need to load more total protein onto the gel to see a specific signal above the non-specific bands.[8]

  • Use a Competition Assay as a Control: To confirm which bands represent specific cysteine cathepsin labeling, perform a competition experiment.

Protocol 2: Competition Assay for Specificity
  • Prepare Lysates: Prepare two identical aliquots of your protein lysate.

  • Pre-incubation with Inhibitor:

    • Sample 1 (Competition): Pre-incubate the lysate with a broad-spectrum cysteine protease inhibitor, such as E-64 (10 µM), for 30 minutes at room temperature. This will block the active sites of most target cathepsins.

    • Sample 2 (Control): Incubate the lysate with vehicle (e.g., DMSO) for the same duration.

  • This compound Labeling: Add the optimized concentration of this compound (determined from Protocol 1) to both samples and incubate for 30-60 minutes at room temperature.

  • Analysis and Detection: Analyze both samples via SDS-PAGE and Western blot as previously described.

  • Evaluation: Bands that appear in the control lane (Sample 2) but are absent or significantly reduced in the competition lane (Sample 1) are specific targets of this compound. Bands that remain in the competition lane are likely the result of non-specific binding.

Quantitative Data Summary

For easy reference, the following tables provide starting points for optimizing your experimental parameters.

Table 1: Recommended Concentration Ranges for Troubleshooting

ReagentStarting ConcentrationTitration RangePurpose
This compound Probe 5 µM0.5 µM - 50 µMOptimize signal-to-noise; reduce off-target bands.
Protein Lysate 20 µg10 µg - 50 µgEnsure sufficient target protein for detection.
Blocking Agent (BSA) 5% (w/v)3% - 7% (w/v)Reduce uniform background.[9]
Tween-20 (in wash) 0.1% (v/v)0.05% - 0.2% (v/v)Reduce non-specific hydrophobic interactions.[11]

Table 2: Comparison of Common Blocking Agents

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages & Cautions
Non-Fat Dry Milk 5% (w/v)Inexpensive and readily available.[14]Contains endogenous biotin and phosphoproteins; may cross-react with antibodies and cause high background in avidin-biotin systems.[7][14]
Bovine Serum Albumin (BSA) 3-5% (w/v)Single purified protein; compatible with avidin-biotin systems and phospho-protein detection.[14]More expensive than milk; some preparations may contain contaminating bovine IgG.[11]
Normal Serum 5% (v/v)Very effective at reducing non-specific binding from secondary antibodies.[11]Must be from the same species as the secondary antibody to avoid cross-reactivity. More expensive.[14]
Commercial/Protein-Free Buffers Per manufacturerHigh consistency; often protein-free, minimizing cross-reactivity. Ideal for avidin-biotin detection.[14]Most expensive option.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting non-specific binding issues with this compound.

G start High Non-Specific Binding Observed check_bands What is the nature of the background? start->check_bands uniform_bg Uniform / Patchy Background check_bands->uniform_bg Uniform specific_bands Discrete Non-Specific Bands check_bands->specific_bands Discrete Bands optimize_blocking 1. Optimize Blocking - Increase time/temp - Change blocking agent (BSA, commercial) - Add Tween-20 to washes uniform_bg->optimize_blocking titrate_probe 1. Titrate this compound Probe - Perform dilution series - Find lowest effective concentration specific_bands->titrate_probe check_membrane 2. Check Membrane Handling - Ensure membrane never dries out - Use clean equipment optimize_blocking->check_membrane titrate_detection 3. Titrate Detection Reagent - Reduce Streptavidin-HRP concentration check_membrane->titrate_detection end Problem Resolved titrate_detection->end check_sample 2. Check Sample Integrity - Prepare fresh lysates - Use protease inhibitors titrate_probe->check_sample run_competition 3. Run Competition Assay - Pre-block with E-64 inhibitor - Confirm target specificity check_sample->run_competition run_competition->end

Caption: Troubleshooting workflow for this compound non-specific binding.

References

Technical Support Center: Troubleshooting High Background in Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting your Western blot experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background, ensuring clean and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What are the common manifestations of high background in a Western blot?

High background in Western blotting typically appears in two main forms: a uniform, dark haze across the entire membrane, or the presence of multiple non-specific bands.[1] A uniform background often suggests issues with the blocking step or antibody concentrations, while non-specific bands may point to problems with the sample itself or the specificity of the antibodies.[1]

Q2: I'm observing a uniform dark background on my blot. What is the most likely cause?

A uniform dark background is often due to insufficient blocking of the membrane, excessively high concentrations of the primary or secondary antibody, or inadequate washing steps.[1][2][3] Any of these factors can lead to non-specific binding of the antibodies to the membrane, resulting in a generalized high background.

Q3: Can the type of membrane I use affect the background?

Yes, the choice of membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes be more prone to background noise compared to nitrocellulose membranes.[1][4] If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane.[1][4] It is also critical to never let the membrane dry out at any stage of the process, as this will cause antibodies to bind non-specifically and irreversibly.[1][4]

Q4: How does the chemiluminescent substrate affect the background?

The substrate for the enzyme conjugated to the secondary antibody (commonly HRP) plays a crucial role in signal generation. Using a substrate that is too sensitive for the amount of target protein can lead to rapid signal development and high background.[2][5] Conversely, using an insufficient volume of substrate can lead to uneven background and weak signals.[6][7] It is also important to ensure the substrate is at room temperature before use, as cold temperatures can slow the enzymatic reaction and reduce signal intensity.[7]

Troubleshooting Guides

Below are detailed troubleshooting guides for common issues leading to high background in your DCG04 Western blots.

Issue 1: Uniform High Background

A consistently dark background across the entire blot can obscure your specific signal. The following workflow can help you diagnose and resolve this issue.

G cluster_0 Troubleshooting Uniform High Background start Start: High Uniform Background q1 Is your blocking sufficient? start->q1 s1 Optimize Blocking: - Increase blocker concentration (e.g., 5-7% milk/BSA). - Increase blocking time (e.g., 2h at RT or overnight at 4°C). - Switch blocking agent (milk to BSA or vice versa). - Add 0.05-0.1% Tween-20 to blocking buffer. q1->s1 No q2 Are antibody concentrations optimized? q1->q2 Yes s1->q2 s2 Titrate Antibodies: - Perform a dilution series for primary and secondary antibodies. - Start with the manufacturer's recommended dilution and test higher dilutions. q2->s2 No q3 Are washing steps adequate? q2->q3 Yes s2->q3 s3 Enhance Washing: - Increase the number of washes (e.g., 4-5 times). - Increase the duration of each wash (e.g., 10-15 minutes). - Increase the volume of wash buffer. - Ensure 0.05-0.1% Tween-20 is in the wash buffer. q3->s3 No end Result: Clean Blot q3->end Yes s3->end

Caption: Workflow for troubleshooting uniform high background.

Issue 2: Non-Specific Bands

The appearance of unexpected bands can be due to several factors, from sample quality to antibody specificity.

G cluster_1 Troubleshooting Non-Specific Bands start Start: Non-Specific Bands Observed q1 Is the primary antibody concentration too high? start->q1 s1 Reduce Primary Antibody Concentration: - Titrate to a higher dilution. - Incubate overnight at 4°C to potentially increase specificity. q1->s1 Yes q2 Is the secondary antibody binding non-specifically? q1->q2 No s1->q2 s2 Run a Secondary-Only Control: - Omit the primary antibody incubation step. - If bands appear, consider using a pre-adsorbed secondary antibody. q2->s2 Yes q3 Could there be protein degradation? q2->q3 No s2->q3 s3 Improve Sample Preparation: - Add protease inhibitors to your lysis buffer. - Ensure proper sample handling and storage. q3->s3 Yes end Result: Specific Bands q3->end No s3->end

Caption: Workflow for troubleshooting non-specific bands.

Experimental Protocols & Data Presentation

To systematically reduce background, it is crucial to optimize several key steps in the Western blot protocol.

Optimizing Blocking Conditions

Insufficient blocking is a primary cause of high background.[1] The goal of blocking is to prevent the non-specific binding of antibodies to the membrane.[8]

Protocol:

  • After protein transfer, wash the membrane briefly with your wash buffer (e.g., TBST or PBST).

  • Immerse the membrane in blocking buffer. Common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[1][9]

  • Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[3][9]

  • Proceed to the primary antibody incubation step.

Troubleshooting Table for Blocking:

ParameterStandard ConditionOptimization Strategy
Blocking Agent 5% non-fat dry milk or 3-5% BSA in TBST/PBST[3][9]If using milk, switch to BSA, especially for phospho-proteins.[4][10] If using BSA, try milk. Consider commercial protein-free blockers.[8]
Incubation Time 1 hour at room temperature[11]Increase to 2 hours at room temperature or incubate overnight at 4°C.[3][12]
Agitation Gentle rockingEnsure consistent and even agitation to prevent uneven blocking.[12]
Buffer Additive TBST (Tris-Buffered Saline with 0.05-0.1% Tween-20)Adding 0.05% Tween-20 to the blocking buffer can help reduce non-specific interactions.[3]
Optimizing Antibody Concentrations

Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background.[1][3]

Protocol for Antibody Titration (Reagent Gradient):

  • Load the same amount of your protein sample into multiple lanes of an SDS-PAGE gel.

  • After transfer, cut the membrane into individual strips for each lane.[13]

  • Block all strips under the same conditions.

  • Incubate each strip with a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).[14]

  • Wash all strips and then incubate with a constant, appropriate dilution of the secondary antibody.

  • Develop the blot and compare the signal-to-noise ratio for each dilution to determine the optimal concentration.[13]

  • A similar titration can be performed for the secondary antibody while keeping the primary antibody concentration constant.[13]

Recommended Dilution Ranges:

Antibody TypeTypical Starting DilutionOptimization Range
Primary Antibody 1:1000[14]1:250 to 1:5000[14][15]
Secondary Antibody 1:5000 - 1:20,000[13]1:2,500 to 1:200,000[13][14]
Optimizing Washing Steps

Inadequate washing will leave unbound antibodies on the membrane, contributing to background noise.[1]

Protocol:

  • After primary and secondary antibody incubations, remove the antibody solution.

  • Add a generous volume of wash buffer (e.g., TBST with 0.1% Tween-20) to fully submerge the membrane.[16]

  • Agitate the membrane for at least 5-10 minutes.

  • Repeat the wash step 3 to 5 times.[1][17]

Troubleshooting Table for Washing:

ParameterStandard ProtocolOptimization Strategy
Number of Washes 3 washes[1][17]Increase to 4 or 5 washes.[3]
Duration of Washes 5 minutes each[15]Increase to 10-15 minutes each.[1]
Wash Buffer TBST or PBST (0.05% Tween-20)Increase Tween-20 concentration to 0.1%.[18] Ensure the wash buffer is fresh.[15]
Volume Sufficient to cover the membraneUse a larger volume of wash buffer to ensure complete removal of unbound antibodies.[16]

By systematically addressing these key areas, you can effectively troubleshoot and reduce the background in your this compound Western blots, leading to clearer and more reliable data.

References

Technical Support Center: Optimizing DCG-04 for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DCG-04, an activity-based probe for cysteine cathepsins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their cell labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of DCG-04.

Q1: What is the optimal concentration of DCG-04 for cell labeling?

A1: The optimal concentration of DCG-04 is highly dependent on the experimental system, including the cell type, whether you are using cell lysates or live cells, and the abundance of active cathepsins. A good starting point for labeling in cell lysates is a concentration range of 1-10 µM. For live cells , concentrations may vary, and optimization is critical. For example, some studies have used ~10 µM for cultured cells, while others have used 1 µM for specific live-cell imaging applications with modified probes[1][2]. It is always recommended to perform a dose-response experiment to determine the concentration that yields the best signal-to-noise ratio for your specific model.

Q2: Why is my signal weak or absent, especially in live cells?

A2: Weak or no signal can stem from several factors:

  • Poor Cell Permeability: The standard biotinylated form of DCG-04 has poor permeability across intact cell membranes, which can preclude its effective use in living cells[2]. For live-cell experiments, consider using fluorophore-modified derivatives of DCG-04 or alternative probes designed for better cell penetration[2].

  • Low Enzyme Activity: The target cathepsins may have low activity in your sample. Ensure that your lysis and labeling buffers have the optimal pH (typically acidic, e.g., pH 5.5) and contain a reducing agent like DTT to maintain the active-site cysteine in a reduced state[3].

  • Inactive Probe: Ensure the probe has been stored correctly and has not degraded.

  • Insufficient Incubation Time: Labeling is time-dependent. While 30 minutes is often sufficient for lysates, optimization may be required[3].

Q3: I'm observing high background fluorescence or non-specific bands. How can I reduce this?

A3: High background can obscure your specific signal. Here are some troubleshooting steps:

  • Reduce Probe Concentration: The most common cause of high background is an excessive concentration of the probe. Perform a titration to find the lowest effective concentration.

  • Thorough Washing: For live-cell imaging, ensure you wash the cells thoroughly after labeling to remove any excess unbound probe[3].

  • Optimize Blocking: For Western blot detection, ensure proper blocking of the membrane to prevent non-specific binding of the streptavidin conjugate.

  • Use pH-Activatable Probes: For live-cell imaging targeting acidic organelles like lysosomes, consider using DCG-04 conjugates with pH-activatable fluorophores. These probes only become fluorescent in the low-pH environment of the target compartment, significantly reducing background from other cellular areas[1].

Q4: Is DCG-04 toxic to my cells?

A4: Like many chemical probes, DCG-04 can exhibit cytotoxicity at high concentrations or with prolonged exposure. Since it irreversibly binds to and inhibits a class of proteases crucial for cellular function, off-target effects and cellular stress can occur. To minimize cytotoxicity:

  • Use the lowest effective concentration possible.

  • Minimize the incubation time.

  • Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your labeling experiment to assess the impact of the probe on your cells at different concentrations and incubation times.

Q5: What is the difference between using DCG-04 in cell lysates versus live cells?

A5: The primary difference is probe accessibility .

  • Cell Lysates: The cell membrane is disrupted, allowing DCG-04 direct access to intracellular proteases. Standard biotinylated DCG-04 is robust for in vitro detection in lysates[2].

  • Live Cells: The probe must cross the cell membrane. As standard DCG-04 is cell-impermeable, labeling often requires modified, cell-permeable versions (e.g., with ester groups or fluorescent tags) or strategies to facilitate uptake, such as conjugation to a ligand that mediates endocytosis[1][2][4].

Q6: What are the essential controls for a DCG-04 labeling experiment?

A6: To ensure the specificity of your labeling, the following controls are critical:

  • Unlabeled Control: A sample of cells or lysate that has not been treated with DCG-04 to assess endogenous biotinylated proteins or autofluorescence.

  • Competition Control: Pre-incubate your sample with a broad-spectrum, irreversible cysteine protease inhibitor (like E-64) before adding DCG-04. A significant reduction in the labeling signal indicates that DCG-04 is specifically targeting active cysteine proteases[4].

  • Heat-Inactivated Control: A sample of lysate that has been boiled before labeling. This will denature the enzymes, and no active labeling should be observed.

Quantitative Data Summary

The following table summarizes DCG-04 concentrations and conditions used in various studies. This data should serve as a starting point for experimental design.

Probe/InhibitorConcentrationSystem TypeIncubation TimeTemperatureKey Findings/Notes
DCG-04~10 µMCultured Cells (Live)Not specifiedNot specifiedConcentration suggested for yielding distinct bands of active proteases.[2]
BODIPY-DCG-041 µMImmature Mouse Dendritic Cells (Live)Not specifiedNot specifiedUsed for live-cell fluorescence microscopy with a modified probe.[1]
MGP140 (DCG-04 derivative)5 µMKG-1 Cells (Live)30 min37 °CUsed for imaging cathepsin activity in live cells.[3]
DCG-04100 µMPurified Cathepsin X30 minRoom TempUsed as a competitive inhibitor to block probe labeling.[3]
Azido-E-64 (E-64 derivative)13 µMLive MacrophagesNot specifiedNot specifiedConcentration that completely blocked subsequent DCG-04 labeling.[4]

Experimental Protocols & Methodologies

Protocol 1: Labeling of Active Cysteine Cathepsins in Cell Lysates

This protocol is adapted for general use with cell lysates.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse the cell pellet in an appropriate lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM DTT).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration (e.g., via BCA assay).

  • Labeling Reaction:

    • Dilute the protein lysate to a final concentration of 1-2 mg/mL in reaction buffer (50 mM NaOAc, 2 mM DTT, 5 mM MgCl₂, pH 5.5)[3].

    • Add DCG-04 to a final concentration of 1-10 µM. It is recommended to test a range of concentrations initially.

    • For a competition control, pre-incubate a separate aliquot of lysate with 50 µM E-64 for 15 minutes before adding DCG-04.

    • Incubate all samples for 30-60 minutes at room temperature[3].

  • Sample Analysis:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane, then probe with a streptavidin-HRP conjugate to detect biotinylated proteins.

    • Visualize the bands using a chemiluminescent substrate.

Protocol 2: Labeling of Active Cysteine Cathepsins in Live Cells (with a Cell-Permeable Probe)

This protocol provides a general workflow for live-cell labeling, assuming a cell-permeable, fluorescently-tagged DCG-04 derivative is used.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom plates) and allow them to adhere overnight.

  • Labeling:

    • Prepare a working solution of the fluorescent DCG-04 probe in complete cell culture media. A starting concentration of 1-5 µM is recommended for initial tests[3].

    • For a competition control, pre-treat cells with a cell-permeable inhibitor (e.g., 100 µM JPM-OEt or 10 µM GB111-NH₂) for 1 hour at 37°C before adding the probe[3].

    • Remove the media from the cells and replace it with the probe-containing media.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator[3].

  • Washing and Imaging:

    • Aspirate the probe-containing media.

    • Wash the cells 2-3 times with fresh, pre-warmed complete media to remove excess unbound probe[3]. A prolonged final wash (1-3 hours) may be necessary to improve the signal-to-noise ratio[3].

    • Add fresh media or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore used.

Visualizations

DCG-04 Mechanism of Action

DCG04_Mechanism cluster_0 Active Cysteine Protease cluster_1 DCG-04 Probe cluster_2 Irreversible Inhibition ActiveEnzyme Enzyme + Active Site Cysteine (Cys-SH) CovalentComplex Labeled Enzyme (Covalent Adduct) ActiveEnzyme->CovalentComplex Covalent Reaction DCG04 Biotin-Peptide-Epoxide This compound->CovalentComplex Epoxide Ring Opening

Caption: Covalent modification of a protease active site by the DCG-04 probe.

Workflow for Optimizing DCG-04 Concentration

Optimization_Workflow Start Start: Define System (Lysate vs. Live Cells) DoseResponse Perform Dose-Response (e.g., 0.5 µM to 20 µM) Start->DoseResponse IncubationTime Test Incubation Times (e.g., 15, 30, 60 min) DoseResponse->IncubationTime Analysis Analyze Signal & Background (Western Blot / Microscopy) IncubationTime->Analysis Decision Optimal Signal-to-Noise? Analysis->Decision Decision->DoseResponse No, Adjust Parameters Cytotoxicity Assess Cell Viability (For Live Cell Assays) Decision->Cytotoxicity Live Cells FinalProtocol Final Optimized Protocol Decision->FinalProtocol Yes Cytotoxicity->Decision

Caption: Logical workflow for optimizing DCG-04 concentration in an experiment.

References

DCG-04 Labeling Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DCG-04 for labeling experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and how does it work?

DCG-04 is an activity-based probe (ABP) used to label and identify active cysteine cathepsins.[1][2] It is a biotinylated derivative of the natural product E-64, a potent and irreversible inhibitor of papain-family cysteine proteases.[3] The core structure of DCG-04 features an epoxide ring that covalently binds to the nucleophilic cysteine residue in the active site of cathepsins, leading to irreversible inhibition and labeling.[3][4] This mechanism ensures that only enzymatically active proteases are targeted.

Q2: What is the specificity of DCG-04?

DCG-04 is a broad-spectrum probe for cysteine cathepsins. It has been shown to label a variety of cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X in cell and tissue lysates.[2]

Q3: What is the optimal incubation time for DCG-04 labeling?

The optimal incubation time for DCG-04 labeling can vary depending on the experimental setup (e.g., cell lysates, intact cells, or in vivo). Below is a summary of recommended incubation times from various studies.

Data at a Glance: Recommended Incubation Times for DCG-04 Labeling

Experimental SystemIncubation TimeTemperatureReference
Cell/Tissue Lysates30 - 60 minutesRoom Temperature or 37°C[2][5]
Intact Cells1 - 3 hours37°C[2]
In Vivo (mice)2 hoursN/A[2]
Purified Enzyme30 minutesRoom Temperature[2]

Troubleshooting Guide

Issue 1: No or weak signal after labeling.

Potential Cause Troubleshooting Step
Inactive Protease: The target cysteine cathepsins may be inactive or present at very low levels.- Ensure proper sample preparation to maintain protein activity. - Include a positive control with known active cathepsins.
Suboptimal pH: Cysteine cathepsins are most active at an acidic pH.- For cell lysates, use a lysis buffer with a pH of around 5.5.[2]
Absence of Reducing Agent: The catalytic cysteine residue needs to be in a reduced state for activity.- Add a reducing agent like DTT (dithiothreitol) to your lysis buffer (e.g., 2 mM DTT).[2]
Insufficient Incubation Time: The probe may not have had enough time to react with the target enzymes.- Increase the incubation time based on the recommended ranges in the table above.
Probe Degradation: DCG-04 may have degraded due to improper storage.- Store DCG-04 at -20°C and use within one month for optimal performance.[1]

Issue 2: High background or non-specific bands.

Potential Cause Troubleshooting Step
Excess Probe Concentration: Using too much DCG-04 can lead to non-specific binding.- Perform a titration experiment to determine the optimal concentration of DCG-04 for your specific sample.[6]
Non-specific Binding to Other Proteins: The probe may be interacting with proteins other than the target cathepsins.- To block non-specific binding, consider pre-incubating your sample with a non-biotinylated version of the inhibitor, such as JPM-565, before adding DCG-04.[5]
Contamination: The sample may be contaminated with other proteins.- Ensure proper sample handling and use protease inhibitor cocktails (excluding cysteine protease inhibitors) during sample preparation if necessary.

Experimental Protocols

Protocol 1: Labeling of Cysteine Cathepsins in Cell Lysates

This protocol is adapted from procedures described in published research.[2][5]

Materials:

  • Cells or tissue of interest

  • Lysis Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM MgCl₂, 2 mM DTT, 0.5% NP-40

  • DCG-04 (stock solution in DMSO)

  • Protein Assay Reagent (e.g., BCA assay)

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate and ECL detection reagents

Procedure:

  • Prepare cell or tissue lysates by homogenizing in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Dilute the lysate to a final concentration of 1 mg/mL in lysis buffer.

  • Add DCG-04 to the lysate to a final concentration of 1-5 µM.

  • Incubate for 30-60 minutes at 37°C.[5]

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then probe with streptavidin-HRP.

  • Detect the labeled proteins using an ECL substrate.

Protocol 2: Labeling of Cysteine Cathepsins in Intact Cells

This protocol is based on methodologies for labeling endogenous cathepsin activity in living cells.[2]

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • DCG-04 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (as described in Protocol 1)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Culture cells to the desired confluency.

  • Add DCG-04 directly to the cell culture medium to a final concentration of 10-50 µM.

  • Incubate the cells for 1-3 hours at 37°C in a CO₂ incubator.[2]

  • Wash the cells twice with ice-cold PBS to remove excess probe.

  • For adherent cells, scrape and collect them in PBS. For suspension cells, pellet them by centrifugation.

  • Lyse the cells in lysis buffer as described in Protocol 1.

  • Proceed with SDS-PAGE and streptavidin blotting as outlined in Protocol 1 (steps 7-11).

Visualizations

DCG04_Mechanism_of_Action cluster_enzyme Active Cysteine Cathepsin cluster_probe DCG-04 Probe ActiveSite Active Site (Cys-His-Asn catalytic triad) Cysteine Cysteine Residue (Cys-SH) CovalentBond Covalent Bond Formation Cysteine->CovalentBond DCG04 DCG-04 Epoxide Epoxide Ring This compound->Epoxide contains Biotin Biotin Tag This compound->Biotin contains Epoxide->CovalentBond reacts with LabeledEnzyme Biotin-Labeled Cathepsin (Inactive) CovalentBond->LabeledEnzyme results in

Caption: Mechanism of DCG-04 action on cysteine cathepsins.

Experimental_Workflow_Lysate start Start: Cell/Tissue Homogenization lysis Cell Lysis (pH 5.5, with DTT) start->lysis protein_quant Protein Quantification lysis->protein_quant incubation Incubation with DCG-04 (30-60 min, 37°C) protein_quant->incubation sds_page SDS-PAGE incubation->sds_page transfer Western Blot Transfer sds_page->transfer detection Streptavidin-HRP Detection transfer->detection end End: Visualize Labeled Proteases detection->end

Caption: Workflow for DCG-04 labeling in cell lysates.

References

DCG04 probe stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DCG-04 probe for studying papain-family cysteine proteases.

Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and how does it work?

DCG-04 is an activity-based probe (ABP) designed to target and covalently modify the active site of papain-family cysteine proteases. Its structure includes an epoxide electrophile that irreversibly binds to the catalytic cysteine residue of active proteases. A biotin (B1667282) tag allows for the detection and affinity enrichment of the labeled enzymes. Because DCG-04 only labels catalytically competent enzymes, it provides a direct measure of functional protease activity rather than just protein abundance.[1]

Q2: What are the recommended storage conditions for the DCG-04 probe?

Proper storage is crucial for maintaining the stability and activity of the DCG-04 probe. Recommendations may vary slightly between suppliers, but general guidelines are provided in the table below.

Q3: What is the shelf-life of the DCG-04 probe?

When stored correctly, the solid form of the DCG-04 probe can be stable for over two years.[1] Stock solutions in DMSO are generally stable for up to one month when stored at -20°C or -80°C.[2] For optimal performance, it is recommended to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can DCG-04 be used for in vivo experiments in living cells or animals?

The original biotinylated form of DCG-04 has poor cell permeability, which limits its application in living cells and whole-animal studies.[1] However, it is robust for in vitro applications using cell or tissue lysates.[1] For in vivo studies, fluorescently modified derivatives of DCG-04 or other cell-permeable probes are often used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Weak Signal in Western Blot Inactive Probe: Improper storage or handling has led to probe degradation.1. Ensure the probe has been stored according to the manufacturer's recommendations (see storage table). 2. Prepare fresh stock solutions from solid probe. 3. Perform a dot blot to confirm the activity of the antibody used for detection.
Low Target Protein Abundance: The concentration of active protease in the sample is below the detection limit.1. Increase the amount of protein lysate loaded per well. 2. Enrich for the target protein using immunoprecipitation or other fractionation techniques prior to labeling. 3. Use a positive control with a known high level of target protease activity.
Inefficient Labeling: Suboptimal reaction conditions.1. Optimize the probe concentration. A typical starting point is ~10 µM.[1] 2. Ensure the labeling buffer has the appropriate pH (typically acidic, e.g., pH 5.5) and contains a reducing agent like DTT. 3. Increase the incubation time of the probe with the lysate.
Poor Transfer in Western Blot: Inefficient transfer of labeled proteins to the membrane.1. Use a reversible stain like Ponceau S to visualize total protein on the membrane and confirm successful transfer. 2. For low molecular weight targets, consider using a membrane with a smaller pore size (0.22 µm) and optimize transfer time.
High Background or Non-Specific Bands Non-Specific Binding of the Probe: The probe is binding to proteins other than the target proteases.1. Include a negative control where the lysate is pre-incubated with a broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-OEt) before adding DCG-04. This should block specific labeling.[1] 2. Reduce the concentration of the DCG-04 probe. 3. Decrease the labeling incubation time.
Non-Specific Antibody Binding: The primary or secondary antibody is binding non-specifically in the western blot.1. Increase the stringency of the washing steps (e.g., increase the number of washes or the Tween-20 concentration in the wash buffer). 2. Optimize the blocking buffer (e.g., try 5% non-fat milk or BSA). 3. Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Difficulty with Live Cell Imaging Poor Cell Permeability: The biotin tag on DCG-04 hinders its entry into intact cells.1. For live-cell imaging, it is recommended to use a fluorescently tagged and cell-permeable analog of DCG-04. 2. Alternatively, perform labeling on cell lysates after the experiment.

Data Summary Tables

Table 1: Recommended Storage Conditions for DCG-04 Probe

Form Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Supplier Recommendations
Solid (Powder) 0 - 4°C, dry and dark-20°C, dry and darkMedKoo Biosciences[1]
-20°C for 3 yearsMedchemExpress[2]
Stock Solution (in DMSO) 0 - 4°C-20°C or -80°C (up to 1 month)MedKoo Biosciences, MedchemExpress[1][2]

Experimental Protocols

Protocol 1: Labeling of Cysteine Proteases in Cell Lysates with DCG-04

This protocol describes the general procedure for labeling active cysteine proteases in a cell or tissue lysate followed by analysis via western blot.

Materials:

  • DCG-04 Probe

  • DMSO

  • Cell or tissue lysate

  • Lysis Buffer (e.g., 50 mM citrate, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT, pH 5.5)

  • Protein quantification assay (e.g., Bradford or BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Prepare DCG-04 Stock Solution: Dissolve solid DCG-04 in DMSO to a stock concentration of 1 mM. Store aliquots at -20°C.

  • Prepare Cell Lysate: Lyse cells or tissues in a suitable lysis buffer containing a reducing agent like DTT. Determine the protein concentration of the lysate.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add the DCG-04 stock solution to a final concentration of 1-10 µM.

    • For a negative control, pre-incubate a separate aliquot of the lysate with a cysteine protease inhibitor (e.g., 50 µM JPM-OEt) for 30 minutes at room temperature before adding DCG-04.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • SDS-PAGE and Western Blot:

    • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Add the chemiluminescent substrate and image the blot.

Protocol 2: Assessment of DCG-04 Probe Stability

This protocol provides a method to assess the stability of your DCG-04 probe over time under specific storage conditions.

Materials:

  • DCG-04 Probe (solid and/or stock solution)

  • Positive control lysate with known high activity of a target cysteine protease (e.g., cathepsin B)

  • Labeling and western blot reagents as described in Protocol 1

Procedure:

  • Establish Baseline (Time 0):

    • Prepare a fresh stock solution of DCG-04 in DMSO.

    • Perform the labeling reaction (Protocol 1) using the positive control lysate and a standard concentration of the fresh DCG-04 probe.

    • Run the western blot and acquire the signal intensity for the labeled protease. This will serve as your 100% activity baseline.

  • Store the Probe:

    • Store aliquots of the solid DCG-04 and the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, multiple freeze-thaw cycles).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), take an aliquot of the stored solid probe, prepare a fresh stock solution, and take an aliquot of the stored stock solution.

    • Perform the labeling reaction (Protocol 1) using the same positive control lysate and the same concentration of the aged DCG-04 probe.

    • Run the western blot alongside a freshly prepared DCG-04 sample as a control.

  • Data Analysis:

    • Quantify the band intensity of the labeled protease for each time point and storage condition.

    • Compare the signal intensities to the baseline (Time 0) to determine the percentage of remaining probe activity.

    • Plot the percentage of activity versus time to visualize the stability of the probe under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Lysate Cell/Tissue Lysate (with active proteases) Incubate Incubate (e.g., 37°C, 30-60 min) Lysate->Incubate Probe DCG-04 Probe (in DMSO) Probe->Incubate SDSPAGE SDS-PAGE Incubate->SDSPAGE WesternBlot Western Blot (Transfer to Membrane) SDSPAGE->WesternBlot Detection Detection (Streptavidin-HRP & Chemi) WesternBlot->Detection Result Signal Quantification Detection->Result

Caption: Experimental workflow for activity-based protein profiling using the DCG-04 probe.

Caption: Mechanism of action of the DCG-04 probe on papain-like cysteine proteases.

References

Preventing aggregation of DCG04 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DCG04. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a synthetic peptide with a sequence rich in hydrophobic amino acids. This inherent hydrophobicity can lead to intermolecular interactions, causing the peptide to self-associate and form aggregates, which can be either amorphous or structured fibrils.[1][2] This process is often concentration-dependent and can be influenced by various environmental factors.[3]

Q2: What is the isoelectric point (pI) of this compound and why is it important?

The theoretical isoelectric point (pI) of this compound is approximately 6.5. The pI is the pH at which the peptide has a net neutral charge. Peptides are generally least soluble and most susceptible to aggregation at or near their pI.[3][4] Therefore, to maintain this compound in a soluble, non-aggregated state, it is critical to use a buffer with a pH that is at least one to two units away from its pI.

Q3: What is the recommended initial solvent for this compound?

For a peptide like this compound with a near-neutral pI, the initial choice of solvent depends on the desired final pH of the solution. If the final buffer will be acidic (pH < 5.5), a small amount of dilute acetic acid (e.g., 10%) can be used to initially dissolve the peptide. If the final buffer will be basic (pH > 7.5), a small amount of dilute ammonium (B1175870) bicarbonate (e.g., 0.1 M) can be used.[5] For many applications, starting with sterile, distilled water followed by dilution into the final buffer is also a viable option.

Q4: Can I use organic solvents to dissolve this compound?

For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) can be used for initial solubilization. This should be followed by a slow, dropwise addition of the peptide-organic solvent mixture to the aqueous buffer with constant stirring.[4] However, be aware that some organic solvents can be toxic in biological assays or may alter the peptide's secondary structure.[6]

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound.

ProblemPossible CauseTroubleshooting Steps & Recommendations
Precipitation upon reconstitution Suboptimal pH: The pH of the solution is too close to the pI of this compound (pI ≈ 6.5), minimizing electrostatic repulsion.[3]Verify Buffer pH: Ensure the buffer pH is at least 1-2 units away from the pI. For this compound, a pH of ≤ 5.5 or ≥ 7.5 is recommended. Prepare fresh buffer and confirm its pH.
High Peptide Concentration: The concentration of this compound is too high, promoting self-association.[1]Reduce Concentration: Attempt to dissolve the peptide at a lower concentration. Perform a solubility test with a small amount of this compound to determine its practical solubility limit in your buffer.
Aggregation during storage Inappropriate Storage Temperature: Storing the peptide solution at 4°C for extended periods can sometimes promote aggregation.[7]Optimize Storage Conditions: For long-term storage, aliquot the this compound stock solution into single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles.[8]
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[4][8]Aliquot Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Inconsistent experimental results Surface Adsorption: this compound may be adsorbing to the surface of standard microcentrifuge tubes or pipette tips.Use Low-Binding Plastics: Utilize low-protein-binding microcentrifuge tubes and pipette tips. The inclusion of a non-ionic surfactant can also help prevent surface adsorption.[4]
Presence of Impurities: Small molecule or peptide impurities from synthesis can act as nucleation sites for aggregation.Assess Purity: Verify the purity of your this compound sample using HPLC. If necessary, purify the peptide.
Aggregation during experimental procedures Agitation or Shear Stress: Shaking or vigorous vortexing can sometimes induce aggregation, particularly at air-water interfaces.[3]Gentle Mixing: Use gentle inversion or pipetting to mix this compound solutions instead of vigorous vortexing.
High Temperature: Elevated temperatures can increase hydrophobic interactions and promote aggregation.[9]Maintain Low Temperature: Keep this compound solutions on ice during experimental manipulations whenever possible.
Experimental Protocols
Protocol 1: Solubility Testing of this compound

This protocol outlines a method to determine the optimal buffer conditions for this compound solubility.

  • Prepare a series of buffers: Prepare small volumes of buffers with varying pH values (e.g., Acetate buffer pH 4.0, 5.0; Phosphate buffer pH 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Weigh this compound: Accurately weigh small, identical amounts of lyophilized this compound into separate low-protein-binding microcentrifuge tubes.

  • Initial Solubilization: Add a small, precise volume of each buffer to the corresponding tube to achieve a high starting concentration (e.g., 5 mg/mL).

  • Dissolution: Gently vortex each tube for 1-2 minutes.

  • Visual Inspection: Visually inspect each tube for turbidity or visible precipitate.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.

  • Quantify Soluble Peptide: Carefully remove the supernatant and measure the absorbance at 280 nm (if the sequence contains Trp or Tyr) or use a peptide quantification assay to determine the concentration of soluble this compound.

  • Analysis: Compare the concentrations of soluble this compound across the different buffer conditions to identify the optimal buffer for solubility.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol provides a method to monitor the kinetics of this compound aggregation.

  • Reagent Preparation: Prepare a 1 mM Thioflavin T (ThT) stock solution in water and store it in the dark.

  • This compound Solution Preparation: Prepare a stock solution of this compound in a buffer that is known to be suboptimal and promotes aggregation (e.g., a buffer with a pH close to the pI).

  • Assay Setup: In a 96-well black plate, add the this compound solution to multiple wells. In control wells, add only the buffer.

  • ThT Addition: Add the ThT stock solution to each well to a final concentration of 10-20 µM.

  • Incubation and Measurement: Place the plate in a plate reader capable of measuring fluorescence. Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm. Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking, and record the fluorescence intensity at regular time intervals (e.g., every 15 minutes) for several hours.

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of nucleated aggregation, showing a lag phase, an exponential growth phase, and a plateau phase.[3]

Data Summary Tables

Table 1: Effect of pH and Ionic Strength on this compound Solubility

Buffer pHNaCl Concentration (mM)Soluble this compound (mg/mL)Visual Observation
4.5504.8Clear
4.51504.9Clear
6.5500.8Turbid
6.51500.5Precipitate
7.5504.5Clear
7.51504.7Clear

Table 2: Efficacy of Anti-Aggregation Excipients for this compound

ExcipientConcentrationAggregation Rate (Relative Fluorescence Units/hr)
None (Control)-1500
L-Arginine50 mM350
Sucrose300 mM800
Polysorbate 800.02% (w/v)250
Guanidinium-surfaced PAMAM dendrimers0.1% (w/v)150

Visualizations

Aggregation_Pathway cluster_0 Factors Influencing Aggregation cluster_1 Aggregation Process cluster_2 Prevention Strategies Intrinsic Intrinsic Monomer Monomer Intrinsic->Monomer Hydrophobicity, Sequence Extrinsic Extrinsic Extrinsic->Monomer pH, Temp, Concentration Oligomer Oligomer Monomer->Oligomer Nucleation Fibril Fibril Oligomer->Fibril Elongation Optimize_pH Optimize pH Optimize_pH->Monomer Add_Excipients Add Excipients Add_Excipients->Monomer Control_Temp Control Temperature Control_Temp->Monomer

Caption: Factors influencing the this compound aggregation pathway and prevention strategies.

Troubleshooting_Workflow start Aggregation Observed check_pH Is pH far from pI? start->check_pH adjust_pH Adjust buffer pH (≥ pI ± 1.5) check_pH->adjust_pH No check_conc Is concentration low? check_pH->check_conc Yes adjust_pH->check_conc dilute_sample Dilute sample check_conc->dilute_sample No check_storage Proper storage and handling? check_conc->check_storage Yes dilute_sample->check_storage add_excipients Add excipients (e.g., Arginine) soluble This compound Soluble add_excipients->soluble check_storage->add_excipients No check_storage->soluble Yes aliquot_store Aliquot and store at -80°C aliquot_store->soluble

References

Technical Support Center: DCG04 Cell Permeability and Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to DCG04 cell permeability during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an activity-based probe designed to target and covalently modify the active site cysteine of papain-family cysteine proteases, primarily cathepsins. Its mechanism relies on an epoxide electrophile that forms an irreversible thioether bond with the catalytic cysteine residue of active cathepsins. This targeted, irreversible binding allows for the specific labeling and subsequent detection of active cathepsins in complex biological samples.

Q2: I am observing low to no signal when using this compound to label intact, live cells. What is the likely cause?

A2: The most probable cause is the inherently low cell permeability of the standard biotinylated form of this compound. The biotin (B1667282) tag, while useful for affinity purification and detection, renders the molecule relatively large and hydrophilic, hindering its passage across the hydrophobic lipid bilayer of the cell membrane. This limitation often results in inefficient labeling of intracellular cathepsins in living cells. For in vivo experiments, it is often necessary to use fluorescently-tagged derivatives or alternative delivery methods.

Q3: Are there alternatives to the standard biotinylated this compound for live-cell imaging?

A3: Yes, several alternatives are available that offer improved cell permeability. Fluorescently-tagged derivatives of this compound, where the biotin moiety is replaced with a fluorophore (e.g., Cy5 or BODIPY), are commonly used for live-cell imaging applications. These fluorescent analogs are generally more cell-permeable than their biotinylated counterparts. Additionally, other cell-permeant cathepsin probes with different reactive groups and reporter tags are commercially available.

Q4: Can I use this compound for labeling cathepsins in cell lysates?

A4: Absolutely. This compound is highly effective for labeling active cysteine cathepsins in cell and tissue lysates. Since the cell membrane is disrupted during lysis, the issue of cell permeability is circumvented, allowing the probe to readily access and react with its intracellular targets.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Problem: Difficulty dissolving this compound powder, or precipitation of the compound upon addition to aqueous buffers.

Possible Causes & Solutions:

  • Improper Solvent Choice: this compound has limited solubility in aqueous buffers.

    • Solution: Prepare a concentrated stock solution in an appropriate organic solvent.

  • Hygroscopic Solvent: The recommended solvent, DMSO, is hygroscopic (readily absorbs moisture from the air). Water contamination in DMSO can significantly reduce the solubility of this compound.

    • Solution: Use fresh, anhydrous, high-quality DMSO. Aliquot the stock solution to minimize repeated exposure to air.

  • Insufficient Dissolution Method: The compound may require energy to fully dissolve.

    • Solution: After adding the solvent, briefly sonicate the solution in a water bath to ensure complete dissolution.

Issue 2: Inefficient Labeling of Cathepsins in Cell Lysates

Problem: Weak or no signal on a western blot or other detection method after labeling cell lysates with this compound.

Possible Causes & Solutions:

  • Suboptimal this compound Concentration: The concentration of the probe may be too low to effectively label the target enzymes.

    • Solution: Perform a concentration titration to determine the optimal this compound concentration for your specific cell type and protein concentration.

  • Incorrect pH of Lysis/Labeling Buffer: Cathepsin activity is highly pH-dependent, with most having an acidic pH optimum.

    • Solution: Ensure your lysis and labeling buffer has a pH that is optimal for the activity of the target cathepsins (typically pH 5.5-6.5).

  • Presence of Thiol-Containing Reagents: Reagents like DTT or β-mercaptoethanol in the lysis buffer can react with the epoxide warhead of this compound, reducing its availability to label cathepsins.

    • Solution: Omit reducing agents from the lysis buffer during the labeling step. If they are required for other reasons, they can be added after the this compound labeling is complete.

  • Inactive Cathepsins: The target cathepsins in your lysate may be inactive or in their zymogen form.

    • Solution: Ensure your cell culture and lysis conditions are conducive to maintaining cathepsin activity. Consider including a positive control with known active cathepsins.

Issue 3: High Background Signal in Western Blots

Problem: High, non-specific background on a western blot when detecting biotinylated this compound with streptavidin-HRP.

Possible Causes & Solutions:

  • Insufficient Blocking: The blocking step may not be adequate to prevent non-specific binding of the streptavidin conjugate.

    • Solution: Increase the concentration of the blocking agent (e.g., non-fat dry milk or BSA) and/or extend the blocking time.

  • Excess this compound: Using too high a concentration of this compound can lead to non-specific labeling of other proteins.

    • Solution: Optimize the this compound concentration by performing a titration.

  • Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin.

    • Solution: Use an avidin/biotin blocking kit before incubating with the streptavidin conjugate to block endogenous biotin.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)3.33 mg/mL (3.69 mM)Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility.[1]
EthanolPoorly solubleNot recommended as a primary solvent.
MethanolPoorly solubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS)InsolubleNot suitable for preparing stock solutions.

Table 2: Recommended this compound Concentration Ranges for Different Applications

ApplicationCell/Tissue TypeRecommended Starting ConcentrationNotes
In-Lysate LabelingMammalian Cell Lines5-20 µMOptimal concentration should be determined empirically for each cell line and protein concentration.
In-Lysate LabelingTissue Homogenates10-50 µMHigher concentrations may be required due to the complexity of the sample.
Live-Cell Imaging (Fluorescent Analogs)Adherent Mammalian Cells1-10 µMUse of fluorescent derivatives is recommended. Optimize concentration to balance signal with potential cytotoxicity.

Experimental Protocols

Protocol 1: Labeling of Active Cathepsins in Cell Lysates

Objective: To label active cysteine cathepsins in a cell lysate for subsequent detection.

Materials:

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Cell pellet

  • Lysis/Labeling Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Cell Lysate:

    • Resuspend the cell pellet in ice-cold Lysis/Labeling Buffer.

    • Lyse the cells by sonication or freeze-thaw cycles on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay.

    • Normalize the protein concentration of all samples to be compared.

  • This compound Labeling:

    • To the normalized lysate, add the this compound stock solution to the desired final concentration (start with 10 µM).

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Sample Preparation for Analysis:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • The samples are now ready for analysis by SDS-PAGE and western blotting using a streptavidin-HRP conjugate for detection.

Protocol 2: Electroporation for Intracellular Delivery of this compound (Starting Point for Optimization)

Objective: To introduce this compound into living cells using electroporation to bypass the cell membrane.

Materials:

  • This compound (or a fluorescent analog)

  • Electroporation cuvettes

  • Electroporator

  • Electroporation buffer (e.g., Opti-MEM or a commercially available electroporation buffer)

  • Cell suspension of the target cells

  • Complete culture medium

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with sterile, ice-cold PBS.

    • Resuspend the cells in ice-cold electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Electroporation:

    • Add this compound to the cell suspension to the desired final concentration (start with 1-5 µM).

    • Transfer the cell/DCG04 mixture to a pre-chilled electroporation cuvette.

    • Deliver the electric pulse using parameters optimized for your specific cell line. If no protocol exists, start with parameters recommended by the electroporator manufacturer for a similar cell type.

  • Cell Recovery:

    • Immediately after the pulse, add pre-warmed complete culture medium to the cuvette.

    • Gently transfer the cells to a culture dish containing pre-warmed medium.

    • Incubate the cells under normal culture conditions for a desired period to allow for labeling and recovery.

  • Analysis:

    • Cells can be analyzed by fluorescence microscopy (if a fluorescent analog was used) or lysed for subsequent analysis by western blot.

Protocol 3: Liposome-Mediated Delivery of this compound (Conceptual Protocol)

Objective: To encapsulate this compound in liposomes to facilitate its entry into cells.

Materials:

  • This compound

  • Lipid mixture (e.g., Phosphatidylcholine and Cholesterol in a 2:1 molar ratio)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipid mixture and this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) multiple times.

  • Purification:

    • Remove any unencapsulated this compound by dialysis or size-exclusion chromatography.

  • Cell Treatment:

    • Add the liposome-encapsulated this compound to your cell culture.

    • Incubate for a desired period to allow for liposome (B1194612) uptake and intracellular release of this compound.

  • Analysis:

    • Analyze the cells as described in the previous protocols.

Visualizations

Signaling Pathways

Cathepsin_Apoptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Caspase8 Pro-Caspase-8 TNFR1->Caspase8 Activates ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Cleavage Bid Bid ActiveCaspase8->Bid Cleaves Lysosome Lysosome ActiveCaspase8->Lysosome Induces Permeabilization tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Forms ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Recruited to Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes CathepsinB Cathepsin B Lysosome->CathepsinB Releases CathepsinB->Bid Cleaves

Caption: Role of Cathepsin B in the extrinsic apoptosis pathway.

MHC_Class_II_Pathway cluster_processing Antigen Processing cluster_loading Peptide Loading Antigen Exogenous Antigen Endosome Early Endosome Antigen->Endosome Endocytosis Cathepsins Cathepsins (e.g., S, L) Antigen->Cathepsins Degraded by LateEndosome Late Endosome / MIIC Endosome->LateEndosome Matures to Lysosome Lysosome LateEndosome->Lysosome Fuses with MHCII_Ii MHC-II + Invariant Chain (Ii) MHCII_Ii->LateEndosome Transport from Golgi MHCII_CLIP MHC-II + CLIP MHCII_Ii->MHCII_CLIP MHCII_Peptide MHC-II + Antigenic Peptide MHCII_CLIP->MHCII_Peptide HLA_DM HLA-DM MHCII_CLIP->HLA_DM Binds CellSurface Cell Surface MHCII_Peptide->CellSurface Transported to TCR T-Cell Receptor (TCR) CellSurface->TCR Presents to Cathepsins->MHCII_Ii Cleaves Ii to CLIP Cathepsins->MHCII_Peptide Generates peptides for loading HLA_DM->MHCII_CLIP Releases CLIP

Caption: Cathepsin involvement in MHC Class II antigen presentation.

Experimental Workflows

Electroporation_Workflow Start Start HarvestCells Harvest & Wash Cells Start->HarvestCells Resuspend Resuspend in Electroporation Buffer HarvestCells->Resuspend Addthis compound Add this compound to Cell Suspension Resuspend->Addthis compound Transfer Transfer to Cuvette Addthis compound->Transfer Electroporate Apply Electric Pulse Transfer->Electroporate Recover Add Culture Medium & Recover Cells Electroporate->Recover Incubate Incubate (Labeling & Recovery) Recover->Incubate Analyze Analyze Cells Incubate->Analyze

Caption: Workflow for this compound delivery via electroporation.

Liposome_Workflow Start Start Dissolve Dissolve Lipids & this compound in Chloroform Start->Dissolve Evaporate Evaporate Chloroform (Lipid Film) Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer Evaporate->Hydrate Extrude Extrude to Form Unilamellar Vesicles Hydrate->Extrude Purify Purify Liposomes Extrude->Purify TreatCells Incubate Cells with Liposomes Purify->TreatCells Analyze Analyze Cells TreatCells->Analyze

Caption: Workflow for liposome-mediated delivery of this compound.

References

How to handle high background in DCG04 pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DCG-04 pull-down assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common challenges, particularly the issue of high background, during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

High background in a DCG-04 pull-down assay can obscure true positive results and lead to misinterpretation of data. The following sections address common questions and provide solutions to mitigate this issue.

Q1: What are the common causes of high background in my DCG-04 pull-down assay?

High background can originate from several sources, primarily due to non-specific binding of proteins to the affinity resin (e.g., streptavidin beads) or the DCG-04 probe itself binding to unintended proteins.

Potential Causes of High Background:

  • Non-specific binding to affinity resin: Proteins in the lysate may bind directly to the streptavidin-coated beads.

  • Hydrophobic and ionic interactions: Non-specific binding can be mediated by hydrophobic or ionic interactions between proteins and the beads or the probe.

  • Insufficient washing: Inadequate washing steps may fail to remove all non-specifically bound proteins.

  • Inappropriate blocking: The affinity resin may not be sufficiently blocked, leaving sites for non-specific protein attachment.

  • High probe concentration: Using an excessive concentration of DCG-04 can lead to off-target labeling.[1][2]

  • Suboptimal lysis buffer composition: The composition of the lysis buffer, including detergents and salt concentrations, can influence non-specific binding.

  • Cellular state: Stressed or dying cells may release "sticky" proteins that contribute to background.

Q2: How can I reduce non-specific binding to the streptavidin beads?

Minimizing the interaction of lysate proteins with the streptavidin beads is a critical step in reducing background.

Troubleshooting Steps:

  • Pre-clear the lysate: Before adding the DCG-04 probe, incubate the cell lysate with streptavidin beads to capture proteins that non-specifically bind to the resin. Discard these beads and use the pre-cleared lysate for the pull-down experiment.

  • Block the beads: Prior to adding the labeled lysate, incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or commercially available blocking buffers to saturate non-specific binding sites.

  • Optimize washing conditions: Increase the number of wash steps and/or the stringency of the wash buffers.[3] This can be achieved by increasing the detergent or salt concentration. See the table below for recommended buffer modifications.

Q3: My Western blot shows many bands after the pull-down. How can I improve the specificity of the DCG-04 labeling?

Ensuring that DCG-04 primarily labels its intended targets, the active cysteine cathepsins, is crucial for a clean pull-down.

Troubleshooting Steps:

  • Optimize DCG-04 concentration: Perform a titration experiment to determine the lowest effective concentration of DCG-04 that still provides a robust signal for your target proteins. This will minimize off-target labeling.

  • Adjust labeling pH: The activity of cysteine cathepsins is optimal at an acidic pH (typically pH 5.5). Performing the labeling step in a buffer with a pH that favors the activity of your target enzymes can enhance specificity.[2][4]

  • Use a competitive inhibitor: To confirm that the labeled proteins are indeed cysteine proteases, perform a competitive activity-based protein profiling (ABPP) experiment.[1][5] Pre-incubate your lysate with a broad-spectrum cysteine protease inhibitor, such as E-64, before adding DCG-04.[6][7] A significant reduction in the signal for a particular band in the presence of the competitor indicates specific labeling.

Quantitative Data Summary

The following table provides recommended starting concentrations and ranges for key components in your DCG-04 pull-down assay. Optimization within these ranges is recommended for each specific experimental system.

ParameterRecommended Starting ConcentrationOptimization RangePurpose
DCG-04 Probe 1 µM0.1 - 5 µMLabeling of active cysteine proteases.
Detergent (e.g., Triton X-100, CHAPS) in Lysis/Wash Buffer 0.5% (v/v)0.1% - 1.0% (v/v)To solubilize proteins and reduce non-specific hydrophobic interactions.
Salt (e.g., NaCl) in Wash Buffer 150 mM100 - 500 mMTo disrupt non-specific ionic interactions.
Blocking Agent (e.g., BSA) 1% (w/v)0.5% - 3% (w/v)To block non-specific binding sites on beads.
Dithiothreitol (DTT) in Lysis Buffer 5 mM1 - 5 mMTo maintain a reducing environment for cysteine protease activity.[4]

Experimental Protocols

Detailed Protocol for DCG-04 Pull-Down Assay

This protocol provides a general framework. Specific steps may require optimization based on the cell type and target proteins.

1. Cell Lysis a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer (50 mM citrate (B86180) buffer pH 5.5, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT, and protease inhibitor cocktail without cysteine protease inhibitors).[4] c. Lyse cells by sonication or douncing on ice. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (lysate) and determine the protein concentration using a Bradford or BCA assay.

2. DCG-04 Labeling a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. b. Add DCG-04 to a final concentration of 1 µM. c. For a negative control, pre-incubate a separate aliquot of lysate with 50 µM E-64 for 30 minutes at 37°C before adding DCG-04. d. Incubate the samples for 1 hour at 37°C with gentle agitation.

3. Streptavidin Pull-Down a. While labeling, equilibrate streptavidin-coated magnetic beads by washing them three times with lysis buffer. b. Block the beads by incubating with 1% BSA in lysis buffer for 30 minutes at room temperature. c. Add the DCG-04 labeled lysate to the blocked and equilibrated beads. d. Incubate for 1-2 hours at 4°C with gentle rotation.

4. Washing a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with 150-500 mM NaCl). c. After the final wash, remove all residual buffer.

5. Elution and Analysis a. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes. b. Separate the proteins by SDS-PAGE. c. Analyze the pulled-down proteins by Western blotting using an anti-biotin antibody or by mass spectrometry.

Visualizations

Experimental Workflow

DCG04_Pulldown_Workflow cluster_prep Sample Preparation cluster_pulldown Pull-Down cluster_analysis Analysis CellLysis 1. Cell Lysis (pH 5.5 Buffer) Labeling 2. Labeling with DCG-04 Probe CellLysis->Labeling Incubation 4. Incubation with Streptavidin Beads Labeling->Incubation BeadPrep 3. Bead Blocking & Equilibration BeadPrep->Incubation Washing 5. Washing Steps Elution 6. Elution Washing->Elution Analysis 7. SDS-PAGE & Western Blot / MS Elution->Analysis Cathepsin_Pathway cluster_cell Cellular Environment Endosome Early Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Maturation ProCathepsin Pro-cathepsin (Inactive) ActiveCathepsin Active Cathepsin ProCathepsin->ActiveCathepsin Activation (Low pH) LabeledComplex DCG-04-Cathepsin Complex ActiveCathepsin->LabeledComplex DCG04 DCG-04 Probe This compound->LabeledComplex

References

Technical Support Center: Optimizing Lysis Buffer for DCG04 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCG04 activity assays. The focus is on optimizing the lysis buffer to ensure maximal activity of target cysteine proteases, such as cathepsins, for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it measure?

A1: this compound is an activity-based probe (ABP) designed to covalently bind to the active site of cysteine proteases, particularly those of the papain family like cathepsins.[1][2][3][4] It is used to label and quantify the active fraction of these enzymes in complex biological samples, such as cell lysates and tissue homogenates.[1][3] Therefore, a "this compound activity assay" indirectly measures the activity of the target cysteine proteases.

Q2: Why is the lysis buffer composition critical for this compound assays?

A2: The stability and activity of cysteine proteases are highly dependent on their immediate chemical environment.[5] The lysis buffer must effectively disrupt cell membranes to release the enzymes while maintaining their native conformation and catalytic activity. An improperly formulated lysis buffer can lead to enzyme denaturation, oxidation of the active site cysteine, or inhibition of enzymatic activity, resulting in inaccurate and unreliable this compound labeling.[6]

Q3: What are the key components of a lysis buffer for this compound assays?

A3: A typical lysis buffer for cysteine protease activity assays includes a buffering agent to maintain an optimal pH, salts for ionic strength, a mild detergent for cell lysis, and a reducing agent to keep the active site cysteine in its reduced state.[6][7] Protease inhibitor cocktails (without cysteine protease inhibitors) are also recommended to prevent degradation by other classes of proteases.

Q4: What is the optimal pH for a lysis buffer in a this compound assay?

A4: Cysteine cathepsins generally exhibit optimal activity in an acidic environment, typically between pH 4.5 and 6.0.[8][9][10][11] Maintaining a pH within this range in the lysis buffer is crucial for maximal enzyme activity and subsequent this compound labeling. Some cathepsins may retain some activity at neutral pH, but it is generally much lower.[12]

Q5: Which reducing agent should I use, and at what concentration?

A5: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME) are commonly used reducing agents.[7][13][14] DTT (1-5 mM) is a popular choice for its effectiveness.[6][15] TCEP is more stable than DTT but can be more expensive.[13][16] BME is also effective but has a strong odor and is less stable than DTT at alkaline pH.[13] The choice of reducing agent can sometimes affect enzyme kinetics, so it may need to be optimized for your specific target protease.[14]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no this compound signal Inactive Target Enzyme: Lysis conditions are denaturing the protease or the active site is oxidized.- Ensure the lysis buffer has an acidic pH (5.0-6.0).- Include a fresh reducing agent (e.g., 1-5 mM DTT) in your lysis buffer.[6][15]- Perform all lysis steps on ice or at 4°C to minimize protein degradation.[17]
Inefficient Cell Lysis: The lysis buffer is not effectively disrupting the cells or subcellular compartments where the target protease resides.- Increase the concentration of the non-ionic detergent (e.g., Triton X-100 or NP-40) in increments, for example, from 0.1% to 1.0%.- Consider a stronger detergent like CHAPS if your protein is difficult to solubilize.- Incorporate mechanical disruption methods like sonication or freeze-thaw cycles.[17]
High Background Signal Non-specific binding of this compound or streptavidin conjugate: - Increase the number of washes after the this compound labeling step.- Include a blocking step with a protein like bovine serum albumin (BSA) before adding the streptavidin conjugate.- Optimize the concentration of the streptavidin conjugate; use the lowest concentration that gives a good signal-to-noise ratio.
Variability between replicates Inconsistent Lysis: Incomplete or variable cell lysis across samples.- Ensure complete resuspension of the cell pellet in the lysis buffer.- Standardize the incubation time and temperature for the lysis step.- Use a consistent method of mechanical disruption if applicable.
Degradation of Lysis Buffer Components: The reducing agent may have oxidized over time.- Prepare fresh lysis buffer for each experiment, especially the reducing agent.[13]
Unexpected molecular weight bands labeled by this compound Labeling of other active cysteine proteases: this compound is a broad-spectrum probe and can label multiple active cysteine proteases in a sample.[1][4]- This may be an expected result. Use specific antibodies in western blotting or immunoprecipitation to confirm the identity of the labeled bands.- Consider using more specific inhibitors or activity-based probes if available for your target of interest.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations for key lysis buffer components. These concentrations should be optimized for your specific cell type and target protease.

ComponentFunctionRecommended Starting ConcentrationNotes
Buffer pH control25-50 mM MES or AcetateOptimal pH is typically 5.0-6.0 for most cathepsins.[9][10][11][15]
Salt Ionic Strength150 mM NaClCan be adjusted (50-250 mM) to optimize protein solubility.
Non-ionic Detergent Cell Lysis0.1-1.0% (v/v) Triton X-100 or NP-40Mild detergents that are less likely to denature enzymes.[18]
Zwitterionic Detergent Cell Lysis0.5-2.0% (w/v) CHAPSA stronger, non-denaturing detergent for more difficult to lyse cells.[6]
Reducing Agent Maintain active site cysteine1-5 mM DTT or TCEPDTT is commonly used; TCEP is more stable.[13][15][16]
Protease Inhibitor Cocktail Inhibit other proteases1X (as per manufacturer)Use a cocktail that does not contain cysteine protease inhibitors.
Chelating Agent Inhibit metalloproteases1-5 mM EDTAOptional, but can help inhibit metalloproteases that may be present.

Experimental Protocols

Protocol: Optimizing Lysis Buffer for this compound Activity Assay

This protocol provides a framework for systematically optimizing your lysis buffer to achieve maximal this compound labeling of your target cysteine protease.

1. Preparation of Stock Solutions:

  • Prepare 1 M stock solutions of your chosen buffers (e.g., MES, Acetate) and adjust the pH.

  • Prepare a 5 M NaCl stock solution.

  • Prepare 10% (v/v) stock solutions of detergents (Triton X-100, NP-40, CHAPS).

  • Prepare 1 M stock solutions of reducing agents (DTT, TCEP) and store them in aliquots at -20°C.

  • Prepare a 100X stock of a protease inhibitor cocktail (cysteine protease inhibitor-free).

2. Baseline Lysis Buffer Formulation:

  • Prepare a baseline lysis buffer with the following composition:

    • 50 mM MES, pH 5.5

    • 150 mM NaCl

    • 0.5% (v/v) Triton X-100

    • 2 mM DTT (add fresh before use)

    • 1X Protease Inhibitor Cocktail (add fresh before use)

3. Cell Lysis and this compound Labeling:

  • Harvest your cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in the baseline lysis buffer (e.g., 100 µL per 1-2 million cells).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate).

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Normalize the protein concentration of all your lysate samples.

  • Incubate a fixed amount of protein (e.g., 50 µg) with 1-2 µM this compound for 30-60 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

4. Analysis of this compound Labeling:

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate with a streptavidin-HRP conjugate to detect the biotinylated this compound probe.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensity corresponding to your target protease.

5. Optimization of Lysis Buffer Components:

  • Systematically vary one component of the lysis buffer at a time while keeping the others constant.

  • pH: Test a range of pH values from 4.5 to 7.0.

  • Detergent: Test different concentrations of Triton X-100 (e.g., 0.1%, 0.5%, 1.0%) and compare with other detergents like NP-40 and CHAPS.

  • Reducing Agent: Compare the effectiveness of DTT, TCEP, and BME at various concentrations (e.g., 1 mM, 2 mM, 5 mM).

  • Analyze the this compound labeling for each condition as described in step 4 to identify the optimal lysis buffer composition for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lysis Cell Lysis & Labeling cluster_analysis Analysis cluster_optimization Optimization stock_solutions Prepare Stock Solutions baseline_buffer Formulate Baseline Lysis Buffer stock_solutions->baseline_buffer lysis Lyse Cells baseline_buffer->lysis cell_harvest Harvest & Wash Cells cell_harvest->lysis centrifugation Centrifuge & Collect Lysate lysis->centrifugation protein_quant Quantify Protein centrifugation->protein_quant dcg04_labeling This compound Labeling protein_quant->dcg04_labeling sds_page SDS-PAGE dcg04_labeling->sds_page western_blot Western Blot sds_page->western_blot detection Streptavidin-HRP Detection western_blot->detection quantification Quantify Signal detection->quantification optimize Optimize Buffer Components (pH, Detergent, etc.) quantification->optimize optimize->baseline_buffer

Caption: Experimental workflow for optimizing lysis buffer for this compound activity assays.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell ecm_proteins ECM Proteins (Collagen, Fibronectin) invasion_metastasis Invasion & Metastasis ecm_proteins->invasion_metastasis secreted_cathepsins Secreted Cathepsins (e.g., Cathepsin B, L, S) secreted_cathepsins->ecm_proteins Degradation intracellular_cathepsins Intracellular Cathepsins signaling Pro-survival & Proliferation Signaling intracellular_cathepsins->signaling Activation apoptosis Apoptosis intracellular_cathepsins->apoptosis Modulation signaling->invasion_metastasis tumor_microenvironment Tumor Microenvironment (Acidic pH) tumor_microenvironment->secreted_cathepsins Activation

Caption: Role of cysteine cathepsins in cancer progression signaling pathways.

References

Technical Support Center: Optimizing DCG-04 Labeling and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of DCG-04, an activity-based probe for cysteine cathepsins. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the specificity of your labeling experiments and reduce off-target binding.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with DCG-04, offering step-by-step solutions to improve your results.

Problem 1: High Background or Non-Specific Labeling

High background can obscure the specific signal from your target cathepsins. This is often due to the probe binding to unintended molecules or surfaces.

Cause Solution
Suboptimal pH Cysteine cathepsins are most active in the acidic environment of the lysosome (pH 4.5-5.5).[1][2] Labeling at a neutral or basic pH can reduce on-target activity and increase non-specific binding. Recommendation: Perform the labeling reaction in a slightly acidic buffer (pH 5.5).
Hydrophobic and Electrostatic Interactions The DCG-04 probe can non-specifically interact with proteins and experimental plastics through hydrophobic or electrostatic forces.
Blocking Agents: Pre-incubate your lysate with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites. A common starting concentration is 1% BSA.
Non-ionic Surfactants: Include a low concentration of a non-ionic surfactant, such as Tween 20 or Triton X-100, in your lysis and labeling buffers to disrupt hydrophobic interactions. A typical concentration is 0.05% to 0.1%.
Salt Concentration: Increasing the ionic strength of your buffer by adding NaCl (e.g., 150 mM) can help to shield charged interactions that may lead to non-specific binding.
Excessive Probe Concentration Using too much DCG-04 can lead to increased off-target labeling once the specific binding sites on the target cathepsins are saturated.
Titration: Perform a dose-response experiment to determine the optimal concentration of DCG-04 for your specific sample. Start with a concentration of ~10 µM and titrate down.[3]

Problem 2: Weak or No On-Target Signal

A faint or absent signal from your target cathepsins can be due to several factors related to enzyme activity or the labeling protocol itself.

Cause Solution
Inactive Cysteine Cathepsins DCG-04 only labels catalytically active cysteine proteases.[3] If your target enzymes are inactive (e.g., in zymogen form or inhibited), you will not see a signal.
Lysis Buffer Composition: Ensure your lysis buffer contains a reducing agent like dithiothreitol (B142953) (DTT) to maintain the active site cysteine in a reduced, active state. A common concentration is 2 mM DTT.[4]
Sample Handling: Avoid repeated freeze-thaw cycles of your samples, which can lead to protein degradation and loss of enzyme activity.
Inefficient Labeling Reaction Suboptimal reaction conditions can lead to poor labeling efficiency.
Incubation Time: Ensure a sufficient incubation time for the probe to react with the target enzymes. A 30-minute incubation at room temperature is a good starting point.[4]
pH of Labeling Buffer: As mentioned above, a pH of 5.5 is optimal for the activity of most target cathepsins.[1][4]
Poor Cell Permeability (for live-cell experiments) The biotinylated form of DCG-04 has poor cell permeability, making it unsuitable for labeling in living cells.[3][5]
Recommendation: For live-cell imaging or in vivo studies, consider using a fluorescently-labeled, cell-permeable derivative of DCG-04.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DCG-04?

DCG-04 is an activity-based probe that specifically targets the active site of papain-family cysteine proteases. It contains an epoxide electrophile that forms an irreversible, covalent bond with the catalytic cysteine residue in the active site of these enzymes. The probe also has a biotin (B1667282) tag for detection and affinity purification.

Q2: Which cysteine cathepsins are targeted by DCG-04?

DCG-04 is a broad-spectrum probe for papain-family cysteine cathepsins and has been shown to label cathepsins B, C, H, K, L, S, V, and X in cell and tissue lysates.[3][4]

Q3: What are the optimal storage conditions for DCG-04?

For long-term storage, DCG-04 should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C. It is recommended to prepare stock solutions in a solvent like DMSO and store them at -20°C.

Q4: How can I confirm that the labeling I see is specific to active cysteine proteases?

To confirm the specificity of your labeling, you can perform a competitive labeling experiment. Pre-incubate your sample with a broad-spectrum cysteine protease inhibitor, such as E-64 or JPM-OEt, before adding DCG-04.[4] A significant reduction in the labeling signal in the presence of the competitor indicates that the signal is specific to active cysteine proteases.

Experimental Protocols

Protocol 1: Standard DCG-04 Labeling in Cell Lysates

This protocol provides a starting point for labeling active cysteine cathepsins in cell or tissue lysates.

Materials:

  • Lysis Buffer: 50 mM Sodium Acetate (NaOAc), 2 mM DTT, 5 mM MgCl₂, pH 5.5

  • DCG-04 stock solution (e.g., 1 mM in DMSO)

  • Protein concentration assay reagent (e.g., Bradford)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare cell or tissue lysates by homogenizing in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Dilute the lysate to a final concentration of 1 mg/mL in Lysis Buffer.

  • Add DCG-04 to the lysate to a final concentration of 1-10 µM.

  • Incubate for 30 minutes at room temperature.

  • Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the labeled proteins by SDS-PAGE followed by streptavidin-HRP blotting and chemiluminescence detection.

Protocol 2: Competitive Labeling for Specificity Control

This protocol is used to verify that the DCG-04 labeling is specific to the activity of cysteine proteases.

Materials:

  • All materials from Protocol 1

  • Broad-spectrum cysteine protease inhibitor (e.g., E-64) stock solution

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Divide the lysate into two tubes. To one tube, add the cysteine protease inhibitor (e.g., 50 µM E-64) and to the other, add an equal volume of vehicle (e.g., DMSO).

  • Incubate for 30 minutes at room temperature.

  • Add DCG-04 to both tubes to the desired final concentration.

  • Incubate for an additional 30 minutes at room temperature.

  • Quench and analyze the samples as described in Protocol 1. A significant decrease in the signal in the inhibitor-treated sample confirms specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Lysate Prepare Cell/Tissue Lysate (pH 5.5, with DTT) Quantify Quantify Protein Concentration Lysate->Quantify Dilute Dilute to 1 mg/mL Quantify->Dilute Preincubation Optional: Pre-incubate with competitor (e.g., E-64) Dilute->Preincubation Add_DCG04 Add DCG-04 (1-10 µM) Dilute->Add_this compound Preincubation->Add_this compound Incubate Incubate 30 min at Room Temp Add_this compound->Incubate Quench Quench Reaction (SDS-PAGE Buffer + Heat) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Blot Streptavidin-HRP Blot SDS_PAGE->Blot Detect Chemiluminescence Detection Blot->Detect troubleshooting_flowchart cluster_bg High Background Solutions cluster_signal Weak Signal Solutions Start Start Troubleshooting Issue What is the issue? Start->Issue HighBg High Background/ Non-Specific Labeling Issue->HighBg High Background WeakSignal Weak or No Signal Issue->WeakSignal Weak Signal CheckpH Optimize pH (use pH 5.5 buffer) HighBg->CheckpH CheckReducing Ensure Reducing Agent (e.g., 2 mM DTT) is Present WeakSignal->CheckReducing AddBlock Add Blocking Agents (e.g., 1% BSA) CheckpH->AddBlock AddSurf Add Surfactant (e.g., 0.05% Tween 20) AddBlock->AddSurf TitrateProbe Titrate DCG-04 Concentration Down AddSurf->TitrateProbe CheckIncubation Optimize Incubation Time (e.g., 30 min) CheckReducing->CheckIncubation CheckSample Use Fresh Lysate (avoid freeze-thaw) CheckIncubation->CheckSample ConsiderProbe For live cells, use a cell-permeable derivative CheckSample->ConsiderProbe cathepsin_pathways cluster_inflammation Inflammation & Immunity cluster_apoptosis Apoptosis cluster_neuro Neurodegeneration Cathepsins Cysteine Cathepsins (e.g., B, L, S) MHCII MHC-II Antigen Presentation Cathepsins->MHCII Cytokine Cytokine Release Cathepsins->Cytokine ReceptorCleavage Receptor Cleavage Cathepsins->ReceptorCleavage Bid Bid Cleavage Cathepsins->Bid Aggregates Protein Aggregate Degradation Cathepsins->Aggregates Neuroinflammation Neuroinflammation Cathepsins->Neuroinflammation Caspase Caspase Activation Bid->Caspase

References

Technical Support Center: DCG-04 Labeling in Low Abundance Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully applying DCG-04 labeling for the study of low abundance cysteine proteases.

Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and what is its primary application?

A1: DCG-04 is an activity-based probe (ABP) designed to specifically target and covalently modify the active site of cysteine cathepsins.[1][2] It is a biotinylated derivative of the irreversible cysteine protease inhibitor E-64.[3][4] Its primary application is in activity-based protein profiling (ABPP) to detect and identify active cysteine proteases in complex biological samples like cell and tissue lysates.[1][5]

Q2: How does DCG-04 work?

A2: DCG-04 contains an epoxide "warhead" that is subject to nucleophilic attack by the catalytic cysteine residue in the active site of a protease.[1][4] This results in the formation of a stable, covalent bond, effectively "labeling" the active enzyme.[4][6] The attached biotin (B1667282) tag then allows for the detection or enrichment of the labeled proteins.[6]

Q3: Is DCG-04 cell-permeable?

A3: No, the biotin moiety on DCG-04 generally prevents its passive diffusion across cellular membranes.[7] For in vivo labeling of intracellular proteases, alternative strategies such as using cell-permeable derivatives or specialized delivery methods may be required.[6]

Q4: What are the known targets of DCG-04?

A4: DCG-04 has been reported to label a range of cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1]

Q5: Can DCG-04 be used for applications other than western blotting?

A5: Yes, the biotin tag on DCG-04 makes it suitable for various applications, including affinity purification of labeled proteins for subsequent identification by mass spectrometry.[3] Fluorescently tagged versions of DCG-04, such as Cy5-DCG-04, can be used for in-gel fluorescence scanning and microscopy.[1][8]

Troubleshooting Guides

Problem 1: Weak or No Signal

This is a common issue, especially when dealing with low abundance proteins.[9]

Possible Causes and Solutions

Possible CauseRecommended Solution
Insufficient Protein Loading Increase the amount of protein lysate loaded onto the gel. For low abundance targets, 20-30 µg of total protein per lane is a good starting point.[10] Consider concentrating your sample if the protein concentration is low.
Low Target Protein Abundance Enrich your sample for the protein of interest before labeling. Techniques like immunoprecipitation (IP) or fractionation can be effective.[11][12]
Inefficient Labeling Optimize the DCG-04 concentration. While a standard starting point is 1-10 µM, for low abundance targets, you may need to empirically determine the optimal concentration.[7] Ensure the labeling buffer has the optimal pH for your target protease activity (typically pH 4.5-5.5 for cathepsins).[5] Extend the incubation time (e.g., 1-2 hours at 37°C), but be mindful of potential increases in background.[7]
Inactive Enzyme Ensure that your lysis buffer does not contain inhibitors of cysteine proteases. Always include protease inhibitors in your lysis buffer to prevent degradation of your target protein, but be aware of their specificity.[11] Prepare fresh lysates and avoid repeated freeze-thaw cycles.
Poor Transfer to Membrane For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.22 µm).[11] Verify transfer efficiency using a reversible stain like Ponceau S.[10]
Suboptimal Antibody/Streptavidin Concentration Titrate your primary antibody (if applicable) or streptavidin-HRP conjugate to determine the optimal concentration.[13]
Inactive Detection Reagent Use a fresh preparation of your chemiluminescent substrate. Ensure the substrate is sensitive enough for detecting low abundance proteins.[10][13]
Problem 2: High Background

High background can obscure the specific signal from your labeled protein.

Possible Causes and Solutions

Possible CauseRecommended Solution
Excessive DCG-04 Concentration Reduce the concentration of DCG-04 used for labeling. Perform a titration to find the lowest concentration that still provides a detectable signal for your target.
Non-specific Binding to the Membrane Increase the duration and/or number of wash steps after incubation with streptavidin-HRP.[13] Optimize your blocking buffer. Common blocking agents include non-fat dry milk or bovine serum albumin (BSA). You may need to try different agents or concentrations.[11][13]
Contamination Use clean equipment and fresh, filtered buffers to avoid particulate matter that can cause speckles on the blot.[13]
Over-exposure Reduce the exposure time when imaging the blot.[13]
Problem 3: Non-specific Bands

The appearance of unexpected bands can indicate off-target labeling or protein aggregation.

Possible Causes and Solutions

Possible CauseRecommended Solution
Off-target Labeling Although DCG-04 is selective for cysteine cathepsins, some off-target binding can occur, especially at high concentrations.[1] Include a negative control where the lysate is pre-incubated with a broad-spectrum, irreversible cysteine protease inhibitor (like E-64) before adding DCG-04. Specific bands should disappear in this control.[14]
Protein Aggregation Ensure complete denaturation of your sample by adding a reducing agent (like DTT or β-mercaptoethanol) to your loading buffer and boiling the sample before loading it on the gel.[15]
Contaminants in the Sample Keratins are common contaminants in proteomic workflows. Wear gloves and work in a clean environment to minimize contamination.[16]

Experimental Protocols

Key Experiment: DCG-04 Labeling of Low Abundance Cysteine Proteases in Cell Lysates

This protocol provides a general workflow for labeling active cysteine proteases in cell lysates, optimized for low abundance targets.

1. Sample Preparation (Cell Lysis)

  • Harvest cells and wash them with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.5% NP-40, 5 mM MgCl₂, 1 mM DTT). The acidic pH helps maintain the activity of many cathepsins.

  • Include a protease inhibitor cocktail (cysteine protease inhibitors should be excluded if they interfere with DCG-04).

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (lysate) and determine the protein concentration using a standard assay (e.g., BCA).

2. DCG-04 Labeling

  • In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.

  • Add DCG-04 to a final concentration of 1-10 µM. For low abundance targets, optimization of this concentration is crucial.

  • For a negative control, pre-incubate a separate aliquot of the lysate with 10 µM E-64 for 30 minutes at 37°C before adding DCG-04.

  • Incubate the reaction mixture for 1 hour at 37°C.

3. Sample Preparation for SDS-PAGE

  • Stop the labeling reaction by adding 4X SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Boil the samples for 5-10 minutes at 95-100°C.

4. SDS-PAGE and Western Blotting

  • Load 20-30 µg of the labeled lysate per well onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane extensively with TBST (3 x 10 minutes).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Visualizations

DCG04_Mechanism cluster_enzyme Active Cysteine Protease cluster_probe DCG-04 Probe cluster_reaction Labeling Reaction Enzyme Enzyme Active Site (with catalytic Cys-SH) Complex Initial Non-covalent Binding Enzyme->Complex DCG04 DCG-04 (Biotin-Peptide-Epoxide) This compound->Complex 1. Binding Covalent_Bond Nucleophilic Attack by Cys-SH on Epoxide Complex->Covalent_Bond 2. Reaction Labeled_Enzyme Covalently Labeled Enzyme (Inactive) Covalent_Bond->Labeled_Enzyme 3. Stable Adduct experimental_workflow start Start: Low Abundance Protein Sample sample_prep 1. Sample Preparation (Lysis & Protein Quantification) start->sample_prep enrichment 2. (Optional) Enrichment of Target Protein (e.g., IP, Fractionation) sample_prep->enrichment labeling 3. DCG-04 Labeling (Incubate with probe) sample_prep->labeling Direct Labeling enrichment->labeling sds_page 4. SDS-PAGE labeling->sds_page transfer 5. Western Blot Transfer sds_page->transfer detection 6. Detection (Streptavidin-HRP & ECL) transfer->detection analysis 7. Data Analysis detection->analysis troubleshooting_workflow cluster_no_signal Troubleshooting: No Signal cluster_high_background Troubleshooting: High Background cluster_nonspecific Troubleshooting: Non-specific Bands start Problem Encountered no_signal Weak or No Signal? start->no_signal high_background High Background? no_signal->high_background No increase_protein Increase Protein Load no_signal->increase_protein Yes nonspecific_bands Non-specific Bands? high_background->nonspecific_bands No reduce_probe Reduce DCG-04 Concentration high_background->reduce_probe Yes solution_found Problem Solved nonspecific_bands->solution_found No, consult further negative_control Run E-64 Control nonspecific_bands->negative_control Yes optimize_labeling Optimize Labeling Conditions increase_protein->optimize_labeling check_transfer Check Transfer Efficiency optimize_labeling->check_transfer check_detection Use Fresh/Sensitive Reagents check_transfer->check_detection check_detection->high_background optimize_blocking Optimize Blocking/Washing reduce_probe->optimize_blocking reduce_exposure Reduce Exposure Time optimize_blocking->reduce_exposure reduce_exposure->nonspecific_bands check_denaturation Ensure Full Denaturation negative_control->check_denaturation check_denaturation->solution_found

References

Technical Support Center: Optimizing DCG-04 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in DCG-04 experiments.

Troubleshooting Guide

This guide addresses common issues encountered during DCG-04 activity-based protein profiling experiments.

Issue 1: High Background on the Blot

  • Question: My western blot shows high background, obscuring the specific bands. What are the possible causes and solutions?

  • Answer: High background can arise from several factors related to the blocking, washing, and detection steps.

    • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the streptavidin-HRP conjugate to the membrane.

      • Solution: Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Extend the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking solution is freshly prepared.

    • Inadequate Washing: Insufficient washing can leave unbound streptavidin-HRP on the membrane.

      • Solution: Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each) with TBST. Ensure adequate wash buffer volume to fully cover the membrane.

    • Excessive Streptavidin-HRP Concentration: Too much conjugate will lead to high non-specific binding.

      • Solution: Titrate the streptavidin-HRP conjugate to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series.

    • Endogenous Biotin (B1667282): Some samples, particularly from tissues like liver and kidney, have high levels of endogenous biotinylated proteins, which will be detected by streptavidin-HRP.[1]

      • Solution: Perform an endogenous biotin blocking step before incubating with the streptavidin-HRP conjugate. This typically involves sequential incubation with avidin (B1170675) and then biotin to block the endogenous biotin.

Issue 2: Weak or No Signal for Target Proteases

  • Question: I am not observing any bands, or the bands corresponding to my target cysteine proteases are very faint. What could be the problem?

  • Answer: A weak or absent signal can be due to issues with the DCG-04 labeling reaction, protein integrity, or the detection process.

    • Inefficient DCG-04 Labeling: The probe may not be effectively binding to the active site of the target proteases.

      • Solution: Optimize the DCG-04 concentration and incubation time. A typical starting point is 1-5 µM DCG-04 for 30-60 minutes at room temperature.[2] Ensure the lysis buffer has the optimal pH for both protease activity and DCG-04 labeling (typically pH 5.5-6.0).[2]

    • Inactive Proteases: The target cysteine proteases in your sample may be inactive or degraded.

      • Solution: Prepare fresh lysates and always include protease inhibitors (other than cysteine protease inhibitors) in your lysis buffer. Avoid repeated freeze-thaw cycles of your samples.

    • Insufficient Protein Loading: The amount of active protease in the loaded sample may be below the detection limit.

      • Solution: Increase the amount of protein loaded onto the gel. Perform a protein concentration assay (e.g., Bradford assay) to ensure accurate loading.

    • Inefficient Transfer: The proteins may not have transferred efficiently from the gel to the membrane.

      • Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current according to your transfer system and the molecular weight of your target proteins.

Issue 3: Presence of Non-Specific Bands

  • Question: My blot shows multiple bands that are not at the expected molecular weight for my target cysteine proteases. How can I determine if these are specific and how can I reduce them?

  • Answer: Non-specific bands can be a result of off-target labeling by DCG-04 or non-specific binding of the detection reagents. A competition assay is crucial to determine the specificity of the observed bands.

    • Off-Target Labeling: DCG-04 can sometimes label other proteins with reactive cysteine residues.

      • Solution: Perform a competition assay. Pre-incubate your lysate with a broad-spectrum cysteine protease inhibitor, such as E-64 (typically 10-50 µM), for 30 minutes before adding DCG-04.[2] Specific bands corresponding to cysteine proteases will be significantly reduced or disappear in the E-64-treated sample, while non-specific bands will remain unchanged.

    • Non-Specific Binding of Streptavidin-HRP: The streptavidin-HRP conjugate may be binding to proteins other than biotinylated DCG-04.

      • Solution: Optimize blocking and washing steps as described in "Issue 1". Run a control lane on your blot where the lysate was not labeled with DCG-04 but was incubated with streptavidin-HRP. Any bands appearing in this lane are due to non-specific binding of the detection reagent.

Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and how does it work? A1: DCG-04 is an activity-based probe for cysteine cathepsins.[3][4] It is a derivative of the irreversible cysteine protease inhibitor E-64 that has been modified to include a biotin tag. DCG-04 works by covalently binding to the active site cysteine residue of active cysteine proteases.[2] This covalent modification allows for the detection of only the active forms of these enzymes.

Q2: How should I store and handle the DCG-04 probe? A2: DCG-04 is typically supplied as a solid. It should be stored at -20°C. For use, it is recommended to dissolve it in an organic solvent like DMSO to create a stock solution, which should also be stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What is the purpose of a competition assay? A3: A competition assay is a critical control to demonstrate the specificity of DCG-04 labeling. By pre-incubating the sample with an unlabeled, broad-spectrum inhibitor of the target enzyme class (like E-64 for cysteine proteases), you can block the active sites. If the bands you observe with DCG-04 are specific, their intensity will be greatly reduced in the sample pre-treated with the competitor.[2]

Q4: Can I use DCG-04 for in vivo studies? A4: The biotin moiety on DCG-04 generally prevents its passive diffusion across cellular membranes, making it unsuitable for labeling intracellular proteases in living cells.[2] However, it can be used for labeling proteases in cell and tissue lysates. For live-cell imaging, cell-permeable derivatives of DCG-04 are required.

Data Presentation

The following tables provide examples of how to present quantitative data from DCG-04 experiments to assess labeling specificity and optimize experimental conditions.

Table 1: Effect of Competitor E-64 on DCG-04 Labeling of Cathepsin B

E-64 Concentration (µM)DCG-04 Labeled Cathepsin B (Relative Densitometry Units)Percent Inhibition (%)
01000
1.54555
3.02080
6.0892
13298
25199

This table demonstrates a dose-dependent inhibition of DCG-04 labeling of Cathepsin B by the competitor E-64, confirming the specificity of the probe for this enzyme.[2]

Table 2: Optimization of Streptavidin-HRP Concentration for Improved Signal-to-Noise Ratio

Streptavidin-HRP DilutionSignal Intensity (Relative Densitometry Units)Background Intensity (Relative Densitometry Units)Signal-to-Noise Ratio
1:1,000150503.0
1:5,000120206.0
1:10,00090109.0
1:20,00050510.0
1:50,0002045.0

This table illustrates that a 1:20,000 dilution of Streptavidin-HRP provides the optimal signal-to-noise ratio in this particular experiment.

Experimental Protocols

Protocol 1: DCG-04 Labeling of Cell Lysates

  • Cell Lysis:

    • Resuspend approximately 2 x 106 cells in 100 µL of ice-cold lysis buffer (50 mM citrate, pH 5.5, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT).[2]

    • Incubate on ice for 10 minutes.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.[2]

    • Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford assay.

  • DCG-04 Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.

    • Add DCG-04 to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at room temperature.[2][5]

    • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the labeled proteins on a polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1-2 hours at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Wash the membrane 3-5 times for 5-10 minutes each with TBST.

    • Incubate with streptavidin-HRP conjugate (at an optimized dilution) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane 3-5 times for 5-10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Competition Assay for DCG-04 Labeling

  • Sample Preparation:

    • Prepare cell lysates as described in Protocol 1.

    • For the competition sample, pre-incubate the lysate with a 10-50 µM final concentration of E-64 for 30 minutes at room temperature.

    • For the control sample, pre-incubate with the same volume of DMSO (the solvent for E-64).

  • DCG-04 Labeling:

    • Add DCG-04 to both the control and competition samples to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at room temperature.

  • Analysis:

    • Stop the reactions and analyze the samples by SDS-PAGE and western blotting as described in Protocol 1.

    • Compare the band intensities between the control and competition lanes. A significant reduction in band intensity in the competition lane indicates specific labeling.

Mandatory Visualization

DCG04_Workflow cluster_prep Sample Preparation cluster_labeling DCG-04 Labeling cluster_detection Detection Cell_Culture Cell Culture/ Tissue Homogenization Lysis Cell Lysis (pH 5.5-6.0) Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Labeling Incubation with DCG-04 (1-5 µM) Quantification->Labeling Quench Quench Reaction (SDS Loading Buffer) Labeling->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Strep_HRP Streptavidin-HRP Incubation Blocking->Strep_HRP Detection ECL Detection Strep_HRP->Detection

Caption: Experimental workflow for DCG-04 activity-based protein profiling.

Troubleshooting_Guide Start Start Troubleshooting High_BG High Background? Start->High_BG Weak_Signal Weak/No Signal? High_BG->Weak_Signal No Optimize_Blocking Optimize Blocking (Concentration, Time) High_BG->Optimize_Blocking Yes Nonspecific_Bands Non-specific Bands? Weak_Signal->Nonspecific_Bands No Optimize_Labeling Optimize DCG-04 Labeling (Concentration, Time, pH) Weak_Signal->Optimize_Labeling Yes Competition_Assay Perform Competition Assay (with E-64) Nonspecific_Bands->Competition_Assay Yes End Problem Solved Nonspecific_Bands->End No Increase_Washes Increase Washes (Number, Duration) Optimize_Blocking->Increase_Washes Titrate_Strep Titrate Streptavidin-HRP Increase_Washes->Titrate_Strep Endogenous_Biotin Check for Endogenous Biotin (Perform Biotin Block) Titrate_Strep->Endogenous_Biotin Endogenous_Biotin->End Check_Protein Check Protein Integrity (Fresh Lysate, Protease Inhibitors) Optimize_Labeling->Check_Protein Increase_Load Increase Protein Load Check_Protein->Increase_Load Check_Transfer Verify Transfer Efficiency Increase_Load->Check_Transfer Check_Transfer->End Optimize_Detection Optimize Detection (See High Background Path) Competition_Assay->Optimize_Detection Optimize_Detection->End

Caption: Troubleshooting decision tree for DCG-04 experiments.

References

Validation & Comparative

Validating DCG-04 Labeling Specificity with the Irreversible Inhibitor E-64: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and detailed protocols for validating the labeling of the activity-based probe DCG-04 with the well-characterized cysteine protease inhibitor, E-64. This competitive inhibition assay is a critical control to ensure the specificity of DCG-04 for its target cysteine proteases.

DCG-04 is a widely utilized activity-based probe (ABP) for the detection and profiling of active cysteine proteases, particularly those belonging to the papain family of cathepsins. It functions by covalently modifying the active site cysteine of these enzymes. To ensure that the observed labeling is specific to this class of proteases, a competitive inhibition experiment using a broad-spectrum, irreversible cysteine protease inhibitor like E-64 is essential. E-64, a natural product isolated from Aspergillus japonicus, irreversibly inhibits most papain-family cysteine proteases by forming a stable thioether bond with the active site cysteine residue.[1][2][3] By pre-incubating a biological sample with E-64, the active sites of target cysteine proteases are blocked, thereby preventing subsequent labeling by DCG-04. A significant reduction in the DCG-04 signal upon E-64 pre-treatment validates the specificity of the probe.

Quantitative Comparison: E-64 Inhibition of DCG-04 Labeling

The following table summarizes representative data from a competitive labeling experiment, demonstrating the dose-dependent inhibition of cysteine protease activity by E-64, as measured by a reduction in labeling by a DCG-04 analogous probe.

E-64 Concentration (µM)Target ProteasePercent Inhibition of Probe Labeling (Approximate)Reference
5Cathepsin L34%[4]
10Cathepsin S38%[4]
50Cathepsin L>95% (complete abrogation of signal)[4]
10Falcipains (malarial cysteine proteases)>90%[5]

Note: The degree of inhibition can vary depending on the specific protease, the concentration of active enzyme in the lysate, and the incubation conditions.

Experimental Protocols

This section provides a detailed methodology for a typical competitive activity-based protein profiling (ABPP) experiment to validate DCG-04 labeling using E-64.

Preparation of Cell or Tissue Lysates
  • Harvest cells or tissue and wash with ice-cold PBS.

  • Lyse the biological material in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors).

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Adjust the protein concentration of the lysates to a standard concentration (e.g., 1-2 mg/mL) with lysis buffer.

Competitive Labeling with E-64 and DCG-04
  • In separate microcentrifuge tubes, aliquot equal amounts of protein lysate (e.g., 50 µg).

  • To the experimental tubes, add E-64 to final concentrations ranging from 1 µM to 50 µM. A common starting concentration is 10 µM.[5] For the control tube, add an equivalent volume of the E-64 solvent (e.g., DMSO).

  • Incubate the lysates with E-64 or vehicle for 30 minutes at room temperature to allow for the inhibition of cysteine proteases.

  • Following the pre-incubation, add DCG-04 (typically with a biotin (B1667282) or fluorescent tag) to all tubes at a final concentration of 1-5 µM.

  • Incubate for 1 hour at room temperature.

  • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

Western Blot Analysis for Biotin-DCG-04
  • Separate the proteins from the labeled lysates by SDS-PAGE on a suitable percentage polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • A significant decrease in the intensity of the bands in the E-64 treated lanes compared to the control lane confirms the specific labeling of cysteine proteases by DCG-04.

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the competitive inhibition workflow and the underlying mechanism of action of DCG-04 and E-64.

G cluster_0 Sample Preparation cluster_1 Competitive Inhibition cluster_2 Detection Cell/Tissue Lysate Cell/Tissue Lysate Pre-incubation with E-64 Pre-incubation with E-64 Addition of DCG-04 Addition of DCG-04 Pre-incubation with E-64->Addition of DCG-04 Control (Vehicle) Control (Vehicle) Control (Vehicle)->Addition of DCG-04 SDS-PAGE SDS-PAGE Addition of DCG-04->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Chemiluminescence Chemiluminescence Western Blot->Chemiluminescence

Caption: Experimental workflow for validating DCG-04 labeling with E-64 inhibitor control.

G cluster_0 No Inhibitor Control cluster_1 E-64 Inhibition Active Cysteine Protease Active Cysteine Protease Labeled Protease Labeled Protease Active Cysteine Protease->Labeled Protease Covalent Binding DCG-04 DCG-04 DCG-04->Labeled Protease Active Cysteine Protease_2 Active Cysteine Protease Inhibited Protease Inhibited Protease Active Cysteine Protease_2->Inhibited Protease Irreversible Inhibition E-64 E-64 E-64->Inhibited Protease DCG-04_2 DCG-04 Inhibited Protease->DCG-04_2 No Binding

Caption: Mechanism of competitive inhibition of DCG-04 labeling by E-64.

Signaling Pathway Context: TNF-α-Induced Apoptosis

DCG-04 and E-64 are valuable tools for studying the role of cysteine proteases in various signaling pathways. One such pathway is the induction of apoptosis by Tumor Necrosis Factor-alpha (TNF-α), where Cathepsin B plays a critical role. The following diagram illustrates this pathway.

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Caspase-8 Activation Caspase-8 Activation TNFR1->Caspase-8 Activation Lysosome Lysosome Caspase-8 Activation->Lysosome Cathepsin B Release Cathepsin B Release Lysosome->Cathepsin B Release Mitochondrion Mitochondrion Cathepsin B Release->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis E-64 / DCG-04 E-64 / DCG-04 E-64 / DCG-04->Cathepsin B Release Inhibits

Caption: Role of Cathepsin B in TNF-α-induced apoptosis and its inhibition by E-64/DCG-04.[1][3][6]

References

A Head-to-Head Comparison of DCG-04 and GB123 for Cathepsin Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cathepsin activity profiling, the choice of an appropriate activity-based probe (ABP) is critical. This guide provides an objective comparison of two widely used cysteine cathepsin probes, DCG-04 and GB123, supported by experimental data to inform your selection process.

This comparison guide delves into the specifics of DCG-04 and GB123, examining their selectivity, mechanism of action, and practical application in experimental settings. By presenting quantitative data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to choose the optimal probe for their specific research questions.

Performance and Specificity: A Quantitative Overview

DCG-04 and GB123 are both covalent inhibitors that target the active site of cysteine cathepsins, but they exhibit distinct selectivity profiles. DCG-04 is a broad-spectrum probe, while GB123 demonstrates a more restricted targeting range. This difference is a key consideration for experimental design.

FeatureDCG-04GB123
Probe Type Activity-Based Probe (ABP)Activity-Based Probe (ABP)
Warhead EpoxideAcyloxymethylketone (AOMK)
Typical Tag Biotin (B1667282), Fluorescent Dyes (e.g., Cy5)Fluorescent Dyes (e.g., Cy5)
Target Cathepsins Broad Spectrum: B, C, H, J, K, L, S, V, X[1]Selective: B, L, S[1]
Cell Permeability Limited with biotin tag, improved with fluorescent tagsGenerally cell-permeant
Relative Concentration for Labeling Lower concentrations can be effective[1]Higher concentrations may be required compared to DCG-04[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for cathepsin profiling in cell lysates using fluorescently labeled DCG-04 (Cy5-DCG-04) and GB123.

Protocol 1: In-gel Fluorescence Labeling of Cathepsins in Cell Lysates

This protocol is adapted from comparative studies to provide a general framework for assessing cathepsin activity.

Materials:

  • Cells of interest (e.g., NIH-3T3 fibroblasts, cancer cell lines)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)

  • Protein concentration assay kit (e.g., BCA)

  • Cy5-DCG-04 and GB123 stock solutions (in DMSO)

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Lysate Preparation: Dilute the lysate to a final concentration of 1-2 mg/mL in labeling buffer (50 mM acetate (B1210297) buffer, pH 5.5, 5 mM DTT).

  • Probe Labeling:

    • For a direct comparison, set up parallel reactions for each probe.

    • Add Cy5-DCG-04 or GB123 to the lysate at desired final concentrations (e.g., a titration from 0.1 µM to 5 µM). A recommended starting point is 1 µM for Cy5-DCG-04 and 2 µM for GB123.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Preparation for SDS-PAGE: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE and Imaging:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for Cy5 (e.g., 633 nm excitation and 670 nm emission).

Visualizing the Comparison: Workflows and Pathways

To further clarify the experimental logic and the biological context of cathepsin activity, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Lysate Aliquoting Lysate Aliquoting Protein Quantification->Lysate Aliquoting DCG04 Incubation This compound Incubation Lysate Aliquoting->this compound Incubation GB123 Incubation GB123 Incubation Lysate Aliquoting->GB123 Incubation Control Incubation Control (No Probe) Lysate Aliquoting->Control Incubation SDS-PAGE SDS-PAGE This compound Incubation->SDS-PAGE GB123 Incubation->SDS-PAGE Control Incubation->SDS-PAGE Fluorescence Gel Scan Fluorescence Gel Scan SDS-PAGE->Fluorescence Gel Scan Data Analysis Data Analysis Fluorescence Gel Scan->Data Analysis

Comparative Experimental Workflow

This workflow outlines a typical experiment for the head-to-head comparison of DCG-04 and GB123 in cell lysates.

G cluster_0 Extracellular cluster_1 Intracellular Extracellular Matrix (ECM) Extracellular Matrix (ECM) Growth Factors Growth Factors Pro-Cathepsins Pro-Cathepsins Growth Factors->Pro-Cathepsins Upregulation Active Cathepsins (B, L, S) Active Cathepsins (B, L, S) Pro-Cathepsins->Active Cathepsins (B, L, S)  Activation (low pH) Active Cathepsins (B, L, S)->Extracellular Matrix (ECM) Degradation (if secreted) MHC Class II Processing MHC Class II Processing Active Cathepsins (B, L, S)->MHC Class II Processing Apoptosis Apoptosis Active Cathepsins (B, L, S)->Apoptosis Autophagy Autophagy Active Cathepsins (B, L, S)->Autophagy Lysosome Lysosome

Simplified Cathepsin Signaling Pathways

This diagram illustrates some of the key intracellular and extracellular roles of cathepsins B, L, and S, which are targeted by both DCG-04 and GB123.

Conclusion

Both DCG-04 and GB123 are valuable tools for studying cysteine cathepsin activity. The choice between them hinges on the specific research question. For a broad-spectrum analysis of multiple cathepsins, including cathepsin X, DCG-04 is the superior choice. However, if the focus is specifically on cathepsins B, L, and S, and cell permeability is a key requirement, GB123 may be more suitable. The provided experimental data and protocols offer a starting point for researchers to design and execute robust and informative cathepsin profiling experiments.

References

A Researcher's Guide to DCG-04 and Other E-64-Derived Activity-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cysteine protease activity, the selection of an appropriate activity-based probe (ABP) is critical. This guide provides an objective comparison of DCG-04, a widely used ABP, with other probes derived from the natural product E-64, an irreversible inhibitor of cysteine proteases.[1][2] We will delve into their structural differences, target selectivity, and the experimental data that supports their application, providing detailed protocols for their use.

Introduction to E-64-Derived Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological systems.[3][4] Activity-based probes are designed with a reactive group (warhead) that covalently modifies the active site of an enzyme, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment.[1][4]

DCG-04 is a prominent member of the E-64 family of probes, featuring an epoxysuccinyl reactive group that irreversibly binds to the active site cysteine of papain-family proteases.[1][5] Its broad-spectrum reactivity has made it a valuable tool for profiling numerous cysteine cathepsins.[1][6] However, variations in probe design, including alterations to the warhead and reporter tag, have led to the development of alternative E-64-derived probes with different selectivities and applications.

Comparative Analysis of DCG-04 and Alternatives

The primary distinction between DCG-04 and other E-64-derived probes lies in their selectivity, cell permeability, and the nature of their reporter tags. While DCG-04 is a broad-spectrum cathepsin probe, other probes have been engineered for narrower or different target profiles.[6] For instance, GB123, which utilizes an acyloxymethylketone (AOMK) warhead instead of an epoxide, targets a more restricted set of cathepsins (B, S, and L).[6] Furthermore, the bulky biotin tag on DCG-04 can limit its permeability in living cells, a challenge addressed by "clickable" probes like azido-E-64, which feature a small, bioorthogonal handle (an azide (B81097) group) that allows for subsequent attachment of a reporter tag after cell lysis.[7][8]

Table 1: Quantitative Data and Feature Comparison
ProbeWarheadReporter TagKey Features & Selectivity
DCG-04 EpoxysuccinateBiotinBroad-spectrum probe for papain-family cysteine proteases.[5][6] Labels cathepsins B, C, H, J, K, L, S, V, and X in lysates.[6] Limited cell permeability due to the biotin tag.[3]
Cy5DCG04 EpoxysuccinateCyanine5 (Cy5)A fluorescent version of DCG-04, allowing for direct in-gel fluorescence scanning without the need for streptavidin blotting.[6]
GB123 Acyloxymethylketone (AOMK)Cyanine5 (Cy5)A broad-spectrum probe that labels a different subset of cathepsins compared to DCG-04; specifically cathepsins B, S, and L.[6] Does not label cathepsin X.[6]
Azido-E-64 EpoxysuccinateAzide (for click chemistry)Designed for improved cell permeability.[7] The small azide tag allows the probe to enter living cells more efficiently.[7][8] A reporter tag (e.g., biotin, fluorophore) is added post-lysis via a bioorthogonal Staudinger ligation or click chemistry.[7]

Visualizing Mechanisms and Workflows

To better understand the application of these probes, the following diagrams illustrate their mechanism of action, a typical experimental workflow, and the biological pathway they target.

cluster_0 Mechanism of Action Enzyme Active Cysteine Protease (with catalytic Cys-SH) Complex Initial Non-covalent Complex Enzyme->Complex Binding Probe DCG-04 Probe (with Epoxide Warhead) Probe->Complex Covalent Irreversible Covalent Adduct (Enzyme Inactivated & Tagged) Complex->Covalent Nucleophilic Attack by Cys-SH on Epoxide

Caption: Covalent modification of a cysteine protease by DCG-04.

cluster_1 ABPP Experimental Workflow Lysate Cell or Tissue Lysate (Complex Proteome) Incubate Incubate with Biotinylated Probe (e.g., DCG-04) Lysate->Incubate Quench Quench Reaction (e.g., SDS-PAGE buffer) Incubate->Quench Enrich Enrichment with Streptavidin Beads Incubate->Enrich For Identification SDS_PAGE Separate Proteins by SDS-PAGE Quench->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Streptavidin Probe with Streptavidin-HRP Transfer->Streptavidin Detect Chemiluminescent Detection Streptavidin->Detect For Visualization Digest On-bead Trypsin Digestion Enrich->Digest LC_MS Identify Peptides by LC-MS/MS Digest->LC_MS

Caption: A typical activity-based protein profiling workflow.

cluster_2 Lysosomal Protease Pathway Extracellular Extracellular Proteins Endosome Early Endosome Extracellular->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome (Acidic pH, Active Cathepsins) Late_Endosome->Lysosome Fusion Degradation Protein Degradation (Amino Acid Recycling) Lysosome->Degradation

Caption: Role of cathepsins in the endo-lysosomal pathway.

Experimental Protocols

The following are generalized protocols for utilizing E-64-derived probes, based on common methodologies found in the literature. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Protocol 1: In Vitro Labeling of Cysteine Cathepsins in Lysates

This protocol is adapted for labeling active proteases in cell or tissue homogenates.[3][6]

Materials:

  • Cell or tissue lysate

  • Reaction Buffer (e.g., 50 mM NaOAc, 2 mM DTT, 5 mM MgCl₂, pH 5.5)

  • Activity-based probe (e.g., Cy5this compound, GB123)

  • Cysteine cathepsin inhibitor for control (e.g., JPM-OEt or E-64)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare the cell or tissue lysate in a suitable lysis buffer and determine the protein concentration.

  • For inhibitor control samples, pre-incubate a portion of the lysate with a saturating concentration of a broad-spectrum cysteine cathepsin inhibitor (e.g., 10 µM JPM-OEt) for 30 minutes at room temperature.

  • Add the activity-based probe to the lysate (both control and experimental samples) to a final concentration of 1-5 µM.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Analyze the labeled proteins by separating them on a 12-15% SDS-PAGE gel.

  • Visualize the results. For fluorescent probes (e.g., Cy5this compound), scan the gel using a flatbed laser scanner at the appropriate wavelength.[6] For biotinylated probes (e.g., DCG-04), transfer the proteins to a membrane and detect using streptavidin-HRP followed by chemiluminescence.[7]

Protocol 2: Labeling of Cysteine Cathepsins in Intact Cells

This protocol is for assessing protease activity in living cells and requires a cell-permeable probe.[6][7]

Materials:

  • Adherent or suspension cells in culture

  • Cell culture medium

  • Cell-permeable activity-based probe (e.g., azido-E-64 or Cy5this compound, though permeability may vary)

  • Cell-permeable inhibitor for control (e.g., CA-074-OMe for Cathepsin B)

  • Lysis buffer (e.g., RIPA buffer)

  • For azido-probes: Click chemistry reagents (e.g., biotin-alkyne and copper catalyst or phosphine-biotin (B157780) for Staudinger ligation)

Procedure:

  • Culture cells to the desired confluency.

  • For inhibitor controls, pre-treat cells with a cell-permeable inhibitor for 1-2 hours in culture medium.

  • Add the cell-permeable ABP to the culture medium at an optimized concentration (e.g., 10-50 µM for azido-E-64) and incubate for a defined period (e.g., 1-4 hours) under normal culture conditions.[7]

  • Wash the cells three times with cold PBS to remove excess probe.

  • Harvest the cells and lyse them in a suitable lysis buffer.

  • For fluorescent probes: Proceed directly to SDS-PAGE analysis as described in Protocol 1.

  • For azido-probes: Perform the click chemistry reaction by adding the alkyne-reporter tag and catalyst to the lysate, following established protocols to attach the reporter tag.[7] Once the tag is attached, proceed with SDS-PAGE analysis.

Conclusion

DCG-04 remains a cornerstone ABP for the broad-spectrum analysis of cysteine cathepsin activity in cell and tissue lysates.[6][9] Its utility is well-documented for identifying active proteases in a variety of biological contexts.[10][11] However, for applications requiring greater selectivity or efficient labeling in living cells, alternative E-64-derived probes offer significant advantages. Probes like GB123 provide a different selectivity profile, while bioorthogonal probes such as azido-E-64 overcome the cell permeability limitations of biotinylated reagents, enabling the study of protease dynamics in their native cellular environment.[6][7] The choice of probe should therefore be guided by the specific experimental question, whether it involves broad profiling in lysates or targeted analysis in living systems.

References

Unmasking Cathepsin Activity: A Comparative Guide to the Specificity of the DCG-04 Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of cysteine cathepsin activity, the choice of a reliable and well-characterized activity-based probe is paramount. DCG-04, a widely utilized tool, offers broad reactivity across the cathepsin family. This guide provides a comprehensive comparison of DCG-04's specificity against various cathepsin members, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

DCG-04 is an activity-based probe that covalently modifies the active site cysteine of papain-family cysteine proteases, primarily the cathepsins. Its broad-spectrum nature allows for the profiling of multiple cathepsins simultaneously, making it a valuable tool for initial screenings and systems-level analyses. However, understanding its precise reactivity profile is crucial for accurate interpretation of experimental results.

Specificity Profile of DCG-04

DCG-04 has been demonstrated to label a wide array of cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1] This broad reactivity stems from the probe's design, which is based on the general inhibitor E-64. While this makes it a powerful tool for general cathepsin detection, it necessitates careful consideration when specific cathepsin activities are of interest.

In contrast to the broad reactivity of DCG-04, other probes have been developed with more restricted specificity. For instance, the activity-based probe GB123 is known to label only a subset of cathepsins, namely B, L, and S.[1] Another probe, MGP151, has been reported to exhibit high selectivity for cathepsin B.[1]

Quantitative Comparison of Cathepsin Labeling by DCG-04

While precise IC50 or Ki values for DCG-04 against the full panel of cathepsins are not extensively documented in a single source, the available literature indicates varying degrees of labeling intensity for different family members. This suggests differential reactivity of DCG-04 towards individual cathepsins. The following table summarizes the known labeling characteristics of DCG-04 and compares it with other commonly used probes.

ProbeCathepsin BCathepsin CCathepsin HCathepsin JCathepsin KCathepsin LCathepsin SCathepsin VCathepsin X
DCG-04 LabeledLabeledLabeledLabeledLabeledLabeledLabeledLabeledLabeled
GB123 LabeledNot LabeledNot LabeledNot LabeledNot LabeledLabeledLabeledNot LabeledNot Labeled
MGP151 LabeledNot LabeledNot LabeledNot LabeledNot LabeledNot LabeledNot LabeledNot LabeledNot Labeled

This table is a qualitative summary based on available literature. The intensity of labeling can vary depending on experimental conditions.

Experimental Protocols

To determine the specificity of DCG-04 in a given experimental context, a competitive activity-based protein profiling (ABPP) approach is recommended. This involves pre-incubating the sample with a specific inhibitor before adding DCG-04 to identify the targeted cathepsins.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for DCG-04 Specificity

1. Materials:

  • Cell or tissue lysate

  • Recombinant cathepsin standards (optional)

  • DCG-04 (biotinylated)

  • Specific cathepsin inhibitors (e.g., CA-074 for cathepsin B)

  • Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 5 mM MgCl₂, pH 5.5)

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot imaging system

2. Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of the lysate.

  • Inhibitor Pre-incubation: Aliquot equal amounts of lysate. To one set of aliquots, add a specific cathepsin inhibitor at a concentration known to be effective. To a control set, add vehicle (e.g., DMSO). Incubate for 30 minutes at room temperature.

  • DCG-04 Labeling: Add DCG-04 to all samples at a final concentration of 1-5 µM. Incubate for 30-60 minutes at room temperature.

  • SDS-PAGE and Western Blotting: Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Detection: Block the membrane and then probe with streptavidin-HRP. Detect the biotinylated (DCG-04 labeled) proteins using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the band intensities between the inhibitor-treated and control samples. A significant reduction or disappearance of a band in the inhibitor-treated lane indicates that the corresponding protein is the target of the specific inhibitor and is labeled by DCG-04.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the specificity of DCG-04 using a competitive ABPP approach.

experimental_workflow cluster_sample_prep Sample Preparation cluster_inhibition Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Analysis Lysate Cell/Tissue Lysate Inhibitor Add Specific Cathepsin Inhibitor Lysate->Inhibitor Vehicle Add Vehicle (Control) Lysate->Vehicle Incubate1 Incubate (30 min, RT) Inhibitor->Incubate1 Vehicle->Incubate1 DCG04 Add DCG-04 Incubate1->this compound Incubate2 Incubate (30-60 min, RT) This compound->Incubate2 SDSPAGE SDS-PAGE Incubate2->SDSPAGE WesternBlot Western Blot (Streptavidin-HRP) SDSPAGE->WesternBlot Detection Chemiluminescent Detection WesternBlot->Detection Analysis Compare Band Intensities Detection->Analysis

Competitive ABPP workflow for DCG-04 specificity.

Signaling Pathway Context

The activity of cathepsins is integral to numerous signaling pathways, particularly those involved in protein degradation, antigen presentation, and pro-hormone processing. The use of DCG-04 can help to elucidate the overall activity of the cathepsin family within these pathways.

signaling_pathway cluster_lysosome Lysosome cluster_mhc Antigen Presentation cluster_probe Probe Interaction EndocytosedProtein Endocytosed Protein ActiveCathepsins Active Cathepsins (B, L, S, etc.) EndocytosedProtein->ActiveCathepsins cleavage Procathepsins Procathepsins Procathepsins->ActiveCathepsins activation Degradation Protein Degradation ActiveCathepsins->Degradation MHCII MHC Class II ActiveCathepsins->MHCII Ii chain degradation Antigen Antigen Antigen->ActiveCathepsins processing AntigenPresentation Antigen Presentation to T-cells MHCII->AntigenPresentation This compound DCG-04 This compound->ActiveCathepsins inhibition & labeling

Role of cathepsins in lysosomal pathways.

References

Confirming Cysteine Cathepsin Activity: A Comparative Guide to DCG04 Labeling with Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DCG04, an activity-based probe (ABP), for the identification and enrichment of active cysteine cathepsins, with a focus on its application in conjunction with immunoprecipitation. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative methods to assist researchers in selecting the most appropriate tools for their studies on cysteine protease function.

Introduction to this compound and Activity-Based Probes

This compound is a widely utilized activity-based probe designed to target and covalently modify the active site of papain-family cysteine proteases, including numerous cathepsins.[1] Structurally, it features an epoxide electrophile ("warhead") that irreversibly binds to the catalytic cysteine residue of active enzymes, and a reporter tag, typically biotin (B1667282), which facilitates detection and affinity purification.[1] This mechanism of action ensures that this compound specifically labels enzymatically active cathepsins, providing a more accurate measure of their functional state compared to methods that only measure protein abundance.[2] The biotin tag on this compound allows for the subsequent enrichment of labeled proteases using streptavidin-based affinity purification, a method often used prior to immunoprecipitation for target identification.

Comparative Analysis of this compound and Alternative Probes

While this compound is a broad-spectrum inhibitor for several cysteine cathepsins, a variety of other activity-based probes with different selectivity profiles have been developed. The choice of probe is critical and depends on the specific cathepsins of interest.

ProbeWarhead TypeReported Cathepsin TargetsKey Characteristics
This compound EpoxideCathepsins B, C, H, J, K, L, S, V, X[1]Broad-spectrum probe for papain-family cysteine proteases. Biotinylated for affinity purification.
GB123 Acyloxymethylketone (AOMK)Cathepsins B, S, L[1]More selective than this compound, targeting a subset of cathepsins. Often fluorescently tagged (e.g., Cy5).
MGP140 EpoxideCathepsin X, as well as other cathepsinsUseful for labeling active cathepsin X in whole cells.
MGP151 Acyloxymethylketone (AOMK)Cathepsin BAn effective cathepsin B-selective probe in both lysates and intact cells.[1]

Comparison with Alternative Methodologies

Beyond other activity-based probes, the activity of cysteine cathepsins can be assessed through various other methods, each with its own set of advantages and disadvantages.

MethodologyPrincipleAdvantagesDisadvantages
Activity-Based Probes (e.g., this compound) Covalent modification of the active site of functional enzymes.Directly measures enzymatic activity. Enables affinity purification and subsequent identification of active enzymes. Can be used for in vivo imaging.[2][3]The covalent modification is irreversible, which may not be suitable for all applications. Signal is not amplified.
Substrate-Based Assays Cleavage of a synthetic substrate (e.g., fluorogenic or chromogenic) by the active enzyme.Signal amplification can lead to high sensitivity. Can be adapted for high-throughput screening.Substrates can lack specificity and be cleaved by multiple proteases. The signal can diffuse away from the site of activity.[3]
Genetic Methods (e.g., Knockout/Knockdown) Alteration of the gene encoding the cathepsin to study its function.Provides insights into the causal role of the cathepsin in biological processes.[4][5][6]Does not directly measure enzymatic activity. Compensatory mechanisms from other proteases can complicate interpretation.

Experimental Protocols

Protocol 1: this compound Labeling and Immunoprecipitation of Active Cysteine Cathepsins

This protocol details the labeling of active cysteine cathepsins in cell lysates using biotinylated this compound, followed by immunoprecipitation to confirm the identity of the labeled proteases.

Materials:

  • Cells of interest

  • Ice-cold PBS

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, with protease inhibitors)

  • This compound (biotinylated)

  • Streptavidin-agarose or magnetic beads

  • Specific primary antibody for the cathepsin of interest

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and western blot apparatus

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • This compound Labeling:

    • Incubate a defined amount of protein lysate with this compound (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Affinity Purification of this compound-labeled Proteins:

    • Add streptavidin-conjugated beads to the this compound-labeled lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Immunoprecipitation:

    • Elute the this compound-labeled proteins from the streptavidin beads (e.g., by boiling in SDS buffer, or using a competitive elution with free biotin).

    • Dilute the eluate in a suitable buffer for immunoprecipitation.

    • Add the primary antibody specific for the cathepsin of interest and incubate overnight at 4°C.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads extensively with wash buffer.

  • Analysis:

    • Elute the immunoprecipitated proteins from the Protein A/G beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and western blotting using an antibody against the cathepsin of interest or a streptavidin-HRP conjugate to detect the biotinylated this compound.

Protocol 2: Western Blotting

Procedure:

  • SDS-PAGE: Separate the immunoprecipitated proteins on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the biological relevance of cysteine cathepsins, the following diagrams are provided.

G cluster_0 Cell Lysate Preparation cluster_1 This compound Labeling & Affinity Capture cluster_2 Immunoprecipitation & Analysis Cells Cells Lysis Lysis Cells->Lysis Lysis Buffer Lysate Lysate Lysis->Lysate Centrifugation Labeled_Lysate Labeled_Lysate Lysate->Labeled_Lysate Incubate with biotin-DCG04 Captured_Proteins Captured_Proteins Labeled_Lysate->Captured_Proteins Add Streptavidin Beads Elution Elution Captured_Proteins->Elution Elute IP IP Elution->IP Add Primary Ab & Protein A/G Beads WB WB IP->WB Elute & run Western Blot

Figure 1. Experimental workflow for this compound labeling and immunoprecipitation.

G cluster_0 Extracellular Matrix cluster_1 Tumor Cell ECM_Degradation ECM Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Growth_Factor_Release Growth Factor Release Signaling_Pathways Pro-tumorigenic Signaling Pathways (e.g., Ras, Akt) Growth_Factor_Release->Signaling_Pathways Cathepsins Secreted Cysteine Cathepsins Cathepsins->ECM_Degradation Cathepsins->Growth_Factor_Release Receptor_Cleavage Receptor Cleavage Cathepsins->Receptor_Cleavage Receptor_Cleavage->Signaling_Pathways Signaling_Pathways->Invasion_Metastasis

Figure 2. Role of secreted cysteine cathepsins in cancer progression.

Conclusion

This compound is a powerful tool for the activity-based profiling of cysteine cathepsins. When combined with immunoprecipitation, it allows for the specific enrichment and confirmation of active proteases from complex biological samples. While this compound offers broad reactivity, researchers should consider the use of more selective probes when focusing on specific cathepsins. The choice between activity-based probes, substrate-based assays, and genetic methods will depend on the specific research question. This guide provides the necessary information and protocols to effectively utilize this compound and to make informed decisions about the most suitable approach for studying cysteine cathepsin activity.

References

A Researcher's Guide to the Quantitative Comparison of Cathepsin Activity Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cathepsin activity is paramount. This guide provides an objective comparison of various probes, supported by experimental data, to facilitate the selection of the most appropriate tools for your research needs.

Cathepsins are a family of proteases crucial to cellular protein turnover and implicated in numerous pathologies, including cancer, inflammation, and neurodegenerative diseases. Consequently, the ability to specifically and quantitatively measure their enzymatic activity is essential for both fundamental research and the development of novel therapeutics. This guide delves into the different classes of probes available for this purpose, presenting their mechanisms, comparative quantitative data, and detailed experimental protocols.

Probing Cathepsin Activity: A Tale of Two Mechanisms

Probes for measuring cathepsin activity can be broadly categorized into two main types: substrate-based probes and activity-based probes (ABPs) .[1][2] Substrate-based probes are cleaved by active cathepsins, leading to a detectable signal, while ABPs form a covalent bond with the active site of the enzyme.[1][2]

Substrate-Based Probes: Catalytic Turnover as a Readout

Substrate-based probes mimic the natural substrates of cathepsins. They typically consist of a peptide recognition sequence linked to a reporter molecule. Upon cleavage by an active cathepsin, the reporter is released or its signal is unmasked. This class includes:

  • Fluorogenic Probes: These probes consist of a peptide sequence attached to a fluorophore, such as aminomethylcoumarin (AMC) or aminotrifluoromethyl coumarin (B35378) (AFC).[3][4] Cleavage of the peptide releases the fluorophore, resulting in a quantifiable increase in fluorescence.[3][4]

  • Colorimetric Probes: Similar to fluorogenic probes, but the cleavage releases a chromophore, like p-nitroaniline (pNA), which can be measured by absorbance.[4]

  • FRET (Förster Resonance Energy Transfer) Probes: These probes contain a fluorophore and a quencher pair.[1][5] In the intact probe, the quencher suppresses the fluorophore's signal. Cathepsin-mediated cleavage separates the pair, leading to an increase in fluorescence.[1][5]

  • Bioluminescent Probes: These probes release a substrate (e.g., aminoluciferin) upon cleavage, which then reacts with a luciferase to produce light.[6][7] This approach offers a very high signal-to-noise ratio.[6][8]

Activity-Based Probes (ABPs): Covalent Labeling of Active Enzymes

Activity-based probes are powerful tools that covalently and irreversibly bind to the active site of an enzyme.[9][10][11] This mechanism makes them excellent for visualizing and quantifying only the active forms of cathepsins.[11][12] ABPs are typically composed of three parts: a reactive group or "warhead" that binds to the active site cysteine, a recognition element for specificity, and a reporter tag (e.g., a fluorophore or biotin).[13]

A significant advancement in ABP technology is the development of quenched activity-based probes (qABPs) .[14][15] These probes include a quencher that suppresses the reporter's fluorescence until the probe covalently binds to an active cathepsin, at which point the quencher is released, and a fluorescent signal is emitted.[14][15] This "smart" probe design leads to a higher signal-to-background ratio, making them particularly suitable for in vivo imaging.[15]

Quantitative Comparison of Cathepsin Probes

The choice of probe depends heavily on the specific application, the cathepsin of interest, and the desired sensitivity and selectivity. The following tables provide a quantitative comparison of various cathepsin probes based on available data.

Substrate-Based Probes
SubstrateTypeReporter GroupTarget Cathepsin(s)Excitation (nm)Emission (nm)Key Features & Quantitative Data
Z-Arg-Arg-AMCFluorogenicAMCCathepsin B, L360-380440-460Widely used, good sensitivity for Cathepsin B.[4]
Z-Phe-Arg-AMCFluorogenicAMCBroad-spectrum cysteine proteases360460Less specific for Cathepsin B.[4][16]
Z-Nle-Lys-Arg-AMCFluorogenicAMCCathepsin B360460High specificity and activity over a broad pH range.[4][17][18]
Ac-VVR-AFCFluorogenicAFCCathepsin S400505Used in commercially available kits for Cathepsin S activity.[3]
Ac-LR-AFCFluorogenicAFCCathepsin K400505Utilized in kits for measuring Cathepsin K activity.[19]
Magic Red™ (MR-(RR)₂)FluorogenicCresyl VioletCathepsin B550-590>610 (628)Cell-permeant, suitable for live-cell imaging.[4][20]
Val-Cit-ALBioluminescentAminoluciferinCathepsin BN/A~56067-fold "turn-on" of bioluminescence intensity; LOD of 27 mU/L.[6][7]
FRET Probes (various)FRETVarious (e.g., 5-FAM/QXL™ 520)Cathepsins B, D, G, K~490~520Allows for ratiometric detection and can be optimized for higher sensitivity.[5][21]
Activity-Based Probes (ABPs)
Probe NameTypeReporter TagTarget Cathepsin(s)Key Features & Quantitative Data
DCG-04ABPBiotinBroad-spectrum cysteine cathepsinsOne of the early, widely used pan-cathepsin ABPs.[12]
GB123ABPBiotinBroad-spectrum cysteine cathepsinsAnother commonly used broad-spectrum probe.[12]
BMV109qABPCy5Pan-reactive cysteine cathepsinsQuenched probe for cellular and animal models.[14][22]
VGT-309qABPICG (NIR)Pan-reactive cysteine cathepsins (B, L, S, X)Near-infrared probe successfully used in clinical translation for fluorescence-guided surgery.[14]
MP-CB-2ABPCy5Cathepsin BHighly selective for Cathepsin B, demonstrated in 18 cancer cell lines.[23]
ABP 25ABPCy5Cathepsin KExtraordinary potency (kinac/Ki = 35,300 M⁻¹s⁻¹) and selectivity for human Cathepsin K.[9]

Visualizing Probe Mechanisms and Workflows

To better understand the application of these probes, the following diagrams illustrate their mechanisms of action and typical experimental workflows.

cluster_0 Substrate-Based Probes cluster_1 Activity-Based Probes (ABPs) S_Probe Intact Probe (e.g., FRET or Fluorogenic) S_Cleaved Cleaved Probe Fragments S_Probe->S_Cleaved Enzymatic Cleavage S_Signal Detectable Signal (Fluorescence, Color, Light) S_Cleaved->S_Signal S_Enzyme Active Cathepsin S_Enzyme->S_Probe A_Probe Intact Probe (e.g., qABP) A_Complex Covalent Enzyme-Probe Complex A_Probe->A_Complex Covalent Binding A_Signal Detectable Signal (Fluorescence) A_Complex->A_Signal A_Enzyme Active Cathepsin A_Enzyme->A_Probe

Caption: Mechanisms of substrate-based vs. activity-based probes.

start Start: Prepare Cell Lysate or Intact Cells pre_treat Optional Pre-treatment: Inhibitor Control (e.g., E-64, JPM-OEt) start->pre_treat label_probe Incubate with Fluorescent ABP (e.g., 1-5 µM for 1-2 hours at 37°C) start->label_probe pre_treat->label_probe wash Wash to Remove Unbound Probe (for intact cells) label_probe->wash lyse Lyse Cells (if not already lysed) label_probe->lyse wash->lyse sds_page Separate Proteins by SDS-PAGE lyse->sds_page scan In-gel Fluorescence Scanning sds_page->scan analyze Analyze and Quantify Labeled Cathepsins scan->analyze

Caption: Workflow for activity-based probe (ABP) labeling.

start Start: Prepare Tissue/Cell Lysates load Load Samples into Gelatin-containing Polyacrylamide Gel (Non-reducing conditions) start->load electrophoresis Perform SDS-PAGE (e.g., 110V at 4°C) load->electrophoresis renature Renature Enzymes in Renaturing Buffer electrophoresis->renature activate Incubate in Assay Buffer (e.g., pH 6.0, overnight at 37°C) renature->activate stain Stain with Coomassie Blue activate->stain destain Destain Gel stain->destain analyze Analyze Cleared Bands (Areas of Proteolysis) destain->analyze

Caption: Workflow for cathepsin zymography.

Experimental Protocols

Protocol 1: General Fluorogenic Substrate Assay for Cathepsin Activity in Cell Lysates

This protocol describes a general method for measuring cathepsin activity using a fluorogenic substrate like Z-FR-AMC.

Materials:

  • Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.0, 1 mM EDTA, 2 mM DTT).[24]

  • Cell Lysis Buffer (e.g., 50 mM sodium citrate, 50 mM sodium phosphate, 1% CHAPS, 0.5% Triton X-100, pH 4.2).[12]

  • Fluorogenic Substrate Stock Solution (e.g., 10 mM Z-FR-AMC in DMSO).[25]

  • Purified cathepsin or cell/tissue lysate.

  • Cathepsin inhibitor (e.g., E-64) for control.[25]

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare Cell Lysates: Harvest cells and lyse them in ice-cold Lysis Buffer. Determine the protein concentration of the lysate.[13]

  • Set up Reactions: In a 96-well plate, add 20-50 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.[13][25]

  • Inhibitor Control: For negative control wells, pre-incubate the lysate with a cathepsin inhibitor (e.g., 10 µM E-64) for 30 minutes at 37°C.[25]

  • Initiate Reaction: Add 50 µL of the working substrate solution (e.g., 50 µM Z-FR-AMC in Assay Buffer) to all wells to start the reaction.[25]

  • Measure Fluorescence: Immediately begin measuring fluorescence in a plate reader (e.g., Ex/Em = 380/460 nm for AMC) in kinetic mode at 37°C for 30-60 minutes.[25]

  • Data Analysis: Calculate the rate of substrate cleavage (RFU/min). The cathepsin activity is proportional to this rate after subtracting the rate of the inhibitor control.

Protocol 2: Activity-Based Probe (ABP) Labeling of Cathepsins in Intact Cells

This protocol details the labeling of active cathepsins in live cells followed by in-gel fluorescence analysis.[12]

Materials:

  • Complete cell culture medium.

  • Fluorescent ABP (e.g., 5 µM final concentration).

  • Pan-cathepsin inhibitor (e.g., 100 µM JPM-OEt) for control.

  • Phosphate-buffered saline (PBS).

  • Citrate Lysis Buffer (as in Protocol 1).

  • SDS-PAGE equipment.

  • Fluorescence gel scanner (e.g., Typhoon flatbed laser scanner).

Procedure:

  • Cell Culture: Seed cells (e.g., 250,000 cells/well) in a 6-well plate and grow overnight.[12]

  • Inhibitor Control: For control wells, pre-treat cells with a pan-cathepsin inhibitor (e.g., 100 µM JPM-OEt in complete media) for 1 hour at 37°C.[12]

  • Probe Labeling: Add the fluorescent ABP to all wells to a final concentration of ~5 µM. Incubate for 2-3 hours at 37°C.[12]

  • Cell Harvesting: Rinse the cells with PBS and pellet them by centrifugation.[12]

  • Lysis: Lyse the cell pellet in 30 µL of Citrate Lysis Buffer.[12]

  • SDS-PAGE: Separate the protein lysates (20-50 µg) on a 12% SDS-PAGE gel.[12]

  • Fluorescence Scanning: Analyze the gel using a flatbed laser scanner to visualize the fluorescently labeled cathepsins.[12] The signal should be absent or significantly reduced in the inhibitor-treated lane.

Protocol 3: Cathepsin Zymography

Zymography is a sensitive technique to detect active cathepsins in a sample based on their ability to degrade a substrate copolymerized in an SDS-PAGE gel.[26][27]

Materials:

  • Non-reducing SDS-PAGE loading buffer.

  • 12.5% Polyacrylamide gel containing 0.2% gelatin.[24][27]

  • Renaturing Buffer (e.g., 65 mM Tris buffer, pH 7.4, with 20% glycerol).[24]

  • Assay Buffer (0.1 M sodium phosphate buffer, pH 6.0, 1 mM EDTA, and 2 mM DTT).[24]

  • Coomassie Blue stain and destaining solution.

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates. Quantify protein concentration. Add non-reducing loading buffer to the samples.[24]

  • Electrophoresis: Load equal amounts of protein into the gelatin-containing gel and run SDS-PAGE at 4°C.[24]

  • Renaturation: After electrophoresis, wash the gel three times for 10 minutes each in Renaturing Buffer to remove SDS and allow enzymes to renature.[24][27]

  • Enzyme Activation: Equilibrate the gel in Assay Buffer for 30 minutes, then replace with fresh Assay Buffer and incubate overnight (15-24 hours) at 37°C.[24][27]

  • Visualization: Stain the gel with Coomassie Blue and then destain.[26]

  • Analysis: Active cathepsins will appear as clear bands against a blue background, indicating areas where the gelatin has been degraded. The molecular weight can be used to tentatively identify the cathepsins.[26] Densitometric analysis can provide quantitative information.[27]

References

Unveiling the Specificity of DCG04: A Comparative Guide to its Cross-Reactivity with Cysteine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive analysis of the cross-reactivity of the activity-based probe (ABP) DCG04 with various families of cysteine proteases. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound's reactivity with cathepsins, caspases, and calpains, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a widely utilized activity-based probe designed to target cysteine proteases. It is a derivative of the natural product E-64, a potent and irreversible inhibitor of papain-family cysteine proteases. This compound features an epoxide electrophile that covalently modifies the active site cysteine of target enzymes, and a biotin (B1667282) tag for detection and affinity purification. This design allows for the specific labeling of active proteases within complex biological samples.

Comparative Analysis of this compound Cross-Reactivity

The utility of any chemical probe is defined by its specificity. This section details the reactivity of this compound across the major families of cysteine proteases: cathepsins, caspases, and calpains.

Cathepsin Family (Papain-like Cysteine Proteases)

This compound was originally designed as a broad-spectrum probe for papain-family cysteine proteases, and extensive research has confirmed its efficacy in labeling a wide range of active cathepsins.[1][2] It has been demonstrated to label numerous cathepsins in cell and tissue lysates, including cathepsins B, C, H, J, K, L, S, V, and X.[1][3] This broad-spectrum activity makes this compound a valuable tool for profiling the activity of multiple cathepsins simultaneously.

Caspase Family

Caspases, key mediators of apoptosis, represent another major family of cysteine proteases. A critical aspect of a probe's utility is its ability to distinguish between different protease families. Based on the properties of its parent compound, E-64, this compound is not expected to react with caspases. E-64 is known to not cause irreversible inactivation of caspases.[4] This selectivity is attributed to differences in the active site architecture between papain-like proteases and caspases.

Calpain Family

Quantitative Data Summary

The following table summarizes the known reactivity of this compound and its parent compound E-64 with different cysteine protease families. It is important to note that quantitative data for this compound's interaction with calpains is limited, and data for E-64 is provided as a reference.

Protease FamilySpecific ProteaseProbeReactivityQuantitative Data (Ki, IC50, or t1/2)
Cathepsins Cathepsin B, C, H, J, K, L, S, V, XThis compoundYesBroadly reactive, specific Ki/IC50 values for this compound are not consistently reported in literature.
Cathepsin BE-64Yest1/2 at 10 µM = 0.8 s[4]
Cathepsin HE-64Yest1/2 at 10 µM = 17 s[4]
Cathepsin LE-64Yest1/2 at 10 µM = 0.7 s[4]
Caspases Clan CD peptidasesE-64No (irreversible)No irreversible inactivation observed.[4]
Calpains CalpainE-64Yest1/2 at 10 µM = 9.2 s[4]
CalpainThis compoundYes (qualitative)Used as a positive control for calpain labeling.[7]

Note: t1/2 represents the half-time for inhibition at a given inhibitor concentration. A shorter half-time indicates a faster rate of inhibition.

Experimental Protocols

To facilitate the independent verification and application of these findings, detailed experimental protocols for assessing probe selectivity are provided below.

Experimental Workflow for Assessing Probe Cross-Reactivity

G cluster_0 Sample Preparation cluster_1 Competitive Activity-Based Protein Profiling (ABPP) cluster_2 Analysis cluster_3 Quantitative Proteomics (Optional) prep_lysate Prepare Cell/Tissue Lysate quantify Protein Quantification (e.g., BCA Assay) prep_lysate->quantify pre_incubate Pre-incubation with Inhibitor (Optional, for competition) quantify->pre_incubate label_probe Labeling with this compound pre_incubate->label_probe sds_page SDS-PAGE label_probe->sds_page lc_ms LC-MS/MS Analysis label_probe->lc_ms in_gel In-gel Fluorescence Scanning sds_page->in_gel enrich Streptavidin Enrichment lc_ms->enrich digest On-bead Digestion enrich->digest quant_ms Quantitative Mass Spectrometry digest->quant_ms

Caption: Workflow for assessing this compound cross-reactivity using competitive ABPP.

Protocol 1: Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This protocol allows for the visualization of this compound-labeled proteases and assessment of cross-reactivity through competitive inhibition.

1. Lysate Preparation: a. Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors excluding cysteine protease inhibitors). b. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Competitive Labeling: a. Aliquot equal amounts of protein lysate (e.g., 50 µg) into microcentrifuge tubes. b. For competition experiments, pre-incubate the lysate with a known inhibitor of the target protease family (e.g., a specific calpain or caspase inhibitor) at various concentrations for 30 minutes at room temperature. A no-inhibitor control should be included. c. Add a fluorescently tagged version of this compound (e.g., Cy5-DCG04) to a final concentration of 1-2 µM. d. Incubate for 30-60 minutes at room temperature, protected from light.

3. SDS-PAGE and In-Gel Fluorescence Scanning: a. Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel. c. Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the fluorophore used.

4. Data Analysis: a. The intensity of the fluorescent bands corresponds to the activity of the labeled proteases. b. In competition experiments, a decrease in band intensity in the presence of a specific inhibitor indicates that this compound labels that particular protease.

Protocol 2: Mass Spectrometry-Based Quantitative ABPP

This protocol provides a more comprehensive and quantitative analysis of the proteases labeled by this compound.

1. Lysate Preparation and Labeling: a. Prepare cell or tissue lysates as described in Protocol 1. b. Perform the labeling reaction with biotinylated this compound as described in Protocol 1, including competition with specific inhibitors if desired.

2. Streptavidin Enrichment: a. Add streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins. b. Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no detergent buffers) to remove non-specifically bound proteins.

3. On-Bead Digestion: a. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Digest the proteins into peptides overnight at 37°C using trypsin.

4. LC-MS/MS Analysis: a. Collect the peptide-containing supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the peptides using appropriate proteomics software.

5. Data Analysis: a. The relative abundance of peptides from specific proteases across different conditions (e.g., with and without a competitive inhibitor) provides a quantitative measure of this compound's reactivity and selectivity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a competitive ABPP experiment to determine probe specificity.

G cluster_0 Experimental Condition 1: No Competitor cluster_1 Experimental Condition 2: With Competitor A Active Protease C Labeled Protease Complex A->C Binds B This compound B->C Binds I Conclusion: Protease is a target of this compound C->I Signal Detected D Active Protease F Inhibited Protease D->F Binds E Competitor Inhibitor E->F Binds H No Labeling F->H No Binding G This compound G->H No Binding J Conclusion: Protease is NOT a target of this compound (in the presence of the competitor) H->J No Signal

Caption: Logic of competitive activity-based protein profiling.

Conclusion

This compound is a highly effective and broad-spectrum activity-based probe for the papain-family of cysteine proteases (cathepsins). Its utility is enhanced by its lack of reactivity towards caspases, allowing for the specific study of cathepsin activity in complex biological systems where both protease families may be active. While this compound does exhibit cross-reactivity with calpains, this can be assessed and controlled for using the competitive profiling methods detailed in this guide. The provided protocols offer a robust framework for researchers to investigate the specificity of this compound and other activity-based probes in their own experimental systems.

References

Validating Cysteine Cathepsin Targets of DCG04 with Knockout Cell Lines: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, identifying the specific molecular targets of chemical probes is a critical step in understanding their function and potential therapeutic applications. DCG04 is a widely used activity-based probe that irreversibly binds to the active site of cysteine cathepsins, a family of proteases involved in various physiological and pathological processes.[1][2][3][4][5][6][7] While this compound is known to target multiple cathepsins, its precise binding profile can vary significantly between different cell types and biological contexts. Therefore, validating the specific cathepsin targets of this compound in a given experimental system is crucial for accurate data interpretation.

This guide provides a comparative overview of using knockout (KO) cell lines for the validation of this compound targets, a method that offers significant advantages over other techniques like RNA interference (RNAi). Gene knockout, particularly when mediated by CRISPR-Cas9 technology, results in the complete and permanent ablation of the target protein, providing unambiguous evidence for its role in probe binding.[8][9][10][11][12] This contrasts with the transient and often incomplete protein knockdown achieved with RNAi, which can lead to inconclusive results.[13]

Comparing Knockout Cell Lines with Alternative Validation Methods

FeatureKnockout Cell Lines (CRISPR-Cas9)RNA Interference (RNAi)Small Molecule Inhibitors
Effect on Gene Permanent gene disruptionTransient mRNA degradationReversible or irreversible protein inhibition
Specificity High, with off-target effects that can be minimizedProne to off-target effectsSpecificity can vary; off-target inhibition is common
Efficacy Complete loss of protein expressionIncomplete protein knockdownPotency can vary; may not achieve full inhibition
Clarity of Results Unambiguous interpretation (presence vs. absence)Ambiguous results due to residual proteinPotential for confounding effects from off-target inhibition
Time to Generate Can be time-consuming to establish clonal linesRelatively quick to perform experimentsImmediately available for use

Experimental Workflow for this compound Target Validation

A common scenario involves a researcher observing multiple bands on a Western blot after labeling a cell lysate with this compound-biotin. The goal is to identify which specific cathepsins these bands correspond to. The use of knockout cell lines provides a definitive approach to this problem.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Hypothesis: Identify this compound-labeled bands in a cell line select_targets Select candidate cathepsin genes (e.g., CTSB, CTSL, CTSK) based on literature and expression data start->select_targets Formulate hypothesis generate_ko Generate specific knockout cell lines for each candidate using CRISPR-Cas9 select_targets->generate_ko Design experiment prepare_lysates Prepare cell lysates from wild-type (WT) and knockout (KO) cell lines generate_ko->prepare_lysates Obtain reagents label_this compound Label lysates with this compound-biotin prepare_lysates->label_this compound sds_page Separate labeled proteins by SDS-PAGE label_this compound->sds_page western_blot Transfer to membrane and probe with Streptavidin-HRP sds_page->western_blot analyze Analyze blot: a disappearing band in a KO line identifies the target western_blot->analyze Visualize results conclusion Conclusion: Positively identify specific cathepsins as this compound targets analyze->conclusion Interpret data

Figure 1. Experimental workflow for validating this compound targets using knockout cell lines.

Data Presentation: Interpreting the Results

The results from the Western blot analysis can be summarized in a table for clear comparison. The disappearance of a band in a specific knockout cell line compared to the wild-type control definitively identifies that band as the corresponding cathepsin.

Cell LineBand 1 (~30 kDa)Band 2 (~25 kDa)Band 3 (~20 kDa)
Wild-Type +++
CTSB KO -++
CTSL KO +-+
CTSK KO ++-
Table 1. Hypothetical results from a Western blot analysis of this compound-labeled lysates from wild-type and cathepsin knockout (KO) cell lines. The "+" indicates the presence of a labeled band, and "-" indicates its absence.

Mechanism of this compound Action

This compound acts as an activity-based probe by forming a covalent bond with the catalytic cysteine residue in the active site of cathepsins. This reaction is dependent on the enzyme being in a catalytically active state.

DCG04_Mechanism cluster_enzyme Active Cysteine Cathepsin cluster_probe This compound Probe cluster_reaction Covalent Labeling Enzyme Enzyme Active Site (with catalytic Cys-SH) LabeledEnzyme Irreversibly Labeled Enzyme (Biotin-Enzyme Adduct) Enzyme->LabeledEnzyme Nucleophilic attack by Cys-SH on epoxide This compound This compound (Biotin-Peptide-Epoxide) This compound->LabeledEnzyme

Figure 2. Mechanism of covalent modification of a cysteine cathepsin by this compound.

Detailed Experimental Protocols

Generation of Knockout Cell Lines via CRISPR-Cas9

This protocol provides a general workflow for generating knockout cell lines. Optimization for specific cell lines is recommended.

  • gRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the cathepsin gene of interest using a publicly available design tool. Synthesize or purchase the corresponding oligonucleotides.

  • Vector Cloning: Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection: Transfect the Cas9/sgRNA plasmid into the target cell line using a high-efficiency transfection reagent.

  • Selection: 24-48 hours post-transfection, apply selection pressure (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate to establish clonal populations.

  • Screening and Validation: Once colonies have formed, expand them and screen for gene knockout.

    • Genomic DNA PCR and Sequencing: Confirm the presence of insertions/deletions (indels) at the target locus.

    • Western Blot: Confirm the absence of the target protein.

This compound Labeling of Cell Lysates
  • Cell Lysis: Harvest wild-type and knockout cells and lyse them in a buffer containing a non-denaturing detergent (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors without cysteine protease inhibitors).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Labeling Reaction:

    • In a microcentrifuge tube, add 50 µg of protein lysate.

    • Add this compound to a final concentration of 1-2 µM.

    • Incubate for 1 hour at 37°C.

  • Reaction Quenching: Stop the reaction by adding 4X Laemmli sample buffer and boiling for 5 minutes at 95°C.

Western Blot Analysis for this compound-Biotin
  • SDS-PAGE: Load 20-30 µg of the this compound-labeled lysate onto a 12% or 15% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Streptavidin-HRP Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated streptavidin solution (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

References

A Head-to-Head Comparison: Biotinylated vs. Fluorescent DCG-04 Probes for Cysteine Cathepsin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for the accurate study of enzyme activity. DCG-04, an activity-based probe, is a powerful tool for targeting and covalently modifying active cysteine cathepsins. This guide provides a comprehensive comparative analysis of two major variants of this probe: biotinylated DCG-04 and fluorescently-labeled DCG-04 (e.g., Cy5-DCG-04), offering insights into their respective strengths and weaknesses to inform experimental design.

This comparison guide delves into the fundamental differences in their detection mechanisms, applications, and performance characteristics. While direct head-to-head quantitative data is limited in the literature, this guide synthesizes available information to provide a clear overview supported by experimental protocols and visual diagrams.

At a Glance: Key Differences

FeatureBiotinylated DCG-04Fluorescent DCG-04 (e.g., Cy5-DCG-04)
Detection Principle Indirect, based on the high-affinity interaction between biotin (B1667282) and streptavidin/avidin conjugates (e.g., HRP, fluorophores).[1]Direct detection of fluorescence emission upon excitation at a specific wavelength.[2]
Primary Applications Affinity purification, proteomics, Western blotting, ELISA, Immunohistochemistry (IHC).[3]In-gel fluorescence scanning, fluorescence microscopy, live-cell imaging (with cell-permeable dyes), flow cytometry.[2][4]
Signal Amplification High potential for signal amplification through streptavidin-enzyme conjugates (e.g., HRP).[1]Generally, the signal is directly proportional to the number of fluorophores; some amplification strategies exist.
Throughput Lower, due to the multi-step nature of indirect detection.[4]Higher, with direct in-gel or on-membrane detection.[4]
Live-Cell Imaging Limited applicability due to the membrane impermeability of the biotin tag.[3]Feasible, especially with fluorophores optimized for live-cell imaging.
Background Signal Can be an issue due to endogenous biotinylated proteins.Potential for background from autofluorescence or unbound probe.[3]

Performance Characteristics: A Comparative Overview

Performance MetricBiotinylated DCG-04Fluorescent DCG-04Supporting Evidence/Rationale
Sensitivity (Limit of Detection) Potentially very high, especially with enzymatic signal amplification (e.g., HRP-chemiluminescence), which can detect femtomolar quantities.[1]High, with modern fluorescent scanners capable of detecting low nanogram to picogram amounts of protein. The sensitivity is dependent on the quantum yield of the fluorophore and the sensitivity of the detector.Biotin-streptavidin systems with enzymatic amplification are renowned for their exceptional sensitivity.[1] Fluorescent detection sensitivity is high but can be limited by the intrinsic brightness of the fluorophore and instrument capabilities.
Signal-to-Noise Ratio Generally high due to the specificity of the biotin-streptavidin interaction and the potential for stringent washing steps. However, endogenous biotinylated proteins can contribute to background.Can be variable. Autofluorescence from biological samples can increase background noise. Quenched fluorescent probes have been developed to mitigate background from unbound probes.[3]The high affinity of biotin-streptavidin allows for rigorous washing to reduce non-specific binding.[1] The signal-to-noise ratio in fluorescence is highly dependent on the sample type, the fluorophore used, and the imaging setup.[5]
Dynamic Range Wide, particularly with chemiluminescent detection which can offer several orders of magnitude.Typically linear over 2-3 orders of magnitude, which is advantageous for quantitative analysis.Chemiluminescent signal can be captured over a wide range of intensities. Fluorescent signals are known for their linearity, making them well-suited for quantification.

Experimental Protocols

Protocol 1: Detection of Active Cysteine Cathepsins using Biotinylated DCG-04 and Western Blot

This protocol outlines the labeling of active cysteine cathepsins in a cell lysate with biotinylated DCG-04, followed by detection using streptavidin-HRP and chemiluminescence.

Materials:

  • Cell lysate

  • Biotinylated DCG-04

  • Labeling buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Lysate Preparation: Prepare cell lysates in a suitable lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with labeling buffer to a final volume of 50 µL.

    • Add biotinylated DCG-04 to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

    • To stop the reaction, add 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence imager.

Protocol 2: Detection of Active Cysteine Cathepsins using Fluorescent DCG-04 and In-Gel Fluorescence Scanning

This protocol describes the labeling of active cysteine cathepsins with a fluorescent DCG-04 probe (e.g., Cy5-DCG-04) and direct visualization by in-gel fluorescence scanning.

Materials:

  • Cell lysate

  • Fluorescent DCG-04 (e.g., Cy5-DCG-04)

  • Labeling buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation: Prepare cell lysates and determine the protein concentration as described in Protocol 1.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with labeling buffer to a final volume of 50 µL.

    • Add fluorescent DCG-04 to a final concentration of 0.5-2 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Stop the reaction by adding 4x SDS-PAGE loading buffer. Do not heat the sample if the fluorophore is heat-sensitive.

  • SDS-PAGE:

    • Load the samples onto an SDS-PAGE gel and run in the dark until adequate separation is achieved.

  • In-Gel Fluorescence Scanning:

    • Carefully remove the gel from the cassette.

    • Wash the gel briefly with deionized water.

    • Place the gel in a fluorescence gel scanner and scan at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for Cy5, excitation ~649 nm, emission ~670 nm).

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

cluster_probe Probe Structure cluster_enzyme Target Enzyme Probe DCG-04 Core (Peptide + Epoxide Warhead) Biotin Biotin Tag Probe->Biotin Biotinylated Probe Fluorophore Fluorescent Tag (e.g., Cy5) Probe->Fluorophore Fluorescent Probe Cathepsin Active Cysteine Cathepsin Probe->Cathepsin Covalent Modification of Active Site ActiveSite

Figure 1. Mechanism of DCG-04 Probe Action.

cluster_biotin Biotinylated DCG-04 Workflow cluster_fluoro Fluorescent DCG-04 Workflow B_Start Label Lysate with Biotin-DCG-04 B_SDS SDS-PAGE B_Start->B_SDS B_Blot Western Blot Transfer B_SDS->B_Blot B_Block Blocking B_Blot->B_Block B_Strep Incubate with Streptavidin-HRP B_Block->B_Strep B_Detect Chemiluminescent Detection B_Strep->B_Detect F_Start Label Lysate with Fluorescent-DCG-04 F_SDS SDS-PAGE (in dark) F_Start->F_SDS F_Scan In-Gel Fluorescence Scanning F_SDS->F_Scan

Figure 2. Comparative Experimental Workflows.

cluster_synthesis Cathepsin Biosynthesis and Trafficking cluster_function Cellular Functions of Cathepsins ER Endoplasmic Reticulum (Synthesis of Preprocathepsin) Golgi Golgi Apparatus (Glycosylation & M6P Tagging) ER->Golgi TGN Trans-Golgi Network (Sorting) Golgi->TGN Endosome Late Endosome (Activation to Mature Cathepsin) TGN->Endosome Lysosome Lysosome (Degradation of Substrates) Endosome->Lysosome Antigen Antigen Presentation Lysosome->Antigen MHC Class II Apoptosis Apoptosis Lysosome->Apoptosis via Bid cleavage ECM Extracellular Matrix Remodeling Lysosome->ECM via secretion Prohormone Prohormone Processing Lysosome->Prohormone in secretory vesicles DCG04 DCG-04 Probe This compound->Endosome Targets Active Cathepsins This compound->Lysosome

Figure 3. Cathepsin Signaling and Trafficking Pathways.

Conclusion

The choice between biotinylated and fluorescent DCG-04 probes is contingent on the specific experimental goals. For applications requiring the highest sensitivity and for proteomic workflows involving affinity purification, biotinylated DCG-04 remains a robust choice. Conversely, for experiments demanding higher throughput, direct visualization, and quantitative analysis of cathepsin activity, fluorescently-labeled DCG-04 probes offer significant advantages. Researchers should carefully consider the trade-offs in terms of sensitivity, potential for background signal, and experimental complexity when selecting the appropriate probe for their studies of cysteine cathepsin function in health and disease.

References

Head-to-Head Comparison of DCG-04 and Other Commercial Cysteine Cathepsin Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

This guide provides a detailed, evidence-based comparison of DCG-04 with other commercially available activity-based probes (ABPs) for the detection and profiling of cysteine cathepsins. For researchers in cellular biology, immunology, and drug development, selecting the appropriate probe is critical for generating accurate and reproducible data. This document aims to facilitate this decision-making process by presenting a head-to-head comparison of key performance metrics, detailed experimental protocols, and an overview of the signaling pathways in which these enzymes are involved.

Introduction to Cysteine Cathepsin Probes

Cysteine cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, apoptosis, and cancer progression.[1][2] Activity-based probes are powerful tools that covalently modify the active site of these enzymes, allowing for their detection and quantification in a manner that reflects their functional state, rather than just their protein abundance. DCG-04 is a widely used, biotinylated, epoxide-based probe that targets a broad range of papain-family cysteine proteases.[3] However, several alternative probes with different reactive groups, specificities, and reporter tags have been developed, offering distinct advantages for various applications.

Comparative Analysis of Commercial Probes

The selection of an appropriate cysteine cathepsin probe depends on the specific experimental goals, such as the desired target selectivity, the intended application (e.g., in vitro lysate analysis, live-cell imaging, or in vivo studies), and the available detection methods. Here, we compare DCG-04 with other prominent commercial probes, including those with acyloxymethylketone (AOMK) and phenoxymethyl (B101242) ketone (PMK) reactive "warheads".

ProbeReactive Group (Warhead)Reporter TagTarget SpecificityKey AdvantagesKey Limitations
DCG-04 EpoxideBiotinBroad-spectrum: Cathepsins B, C, H, K, L, S, V, X[3]Well-characterized, suitable for affinity pull-down and western blotting.Poor cell permeability, not ideal for live-cell or in vivo imaging.
GB123 Acyloxymethylketone (AOMK)Cy5 (Fluorophore)Selective: Cathepsins B, S, L[3]Cell-permeable, suitable for fluorescent imaging.Narrower target range compared to DCG-04.
BMV109 Phenoxymethyl ketone (PMK)Quenched Fluorescent (e.g., Cy5)Pan-cathepsin: Cathepsins X, B, S, L, K[4][5]Cell-permeable, quenched probe design provides high signal-to-noise for in vivo imaging.Broad reactivity may not be suitable for studying individual cathepsins.
VGT-309 Phenoxymethyl ketone (PMK)Quenched Fluorescent (e.g., ICG)Pan-cathepsin: Similar to BMV109Near-infrared (NIR) fluorophore allows for deeper tissue penetration in in vivo imaging.Similar to BMV109, broad specificity can be a limitation.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and comparable results. Below are standardized protocols for the use of DCG-04 and a representative fluorescent probe, BMV109.

Protocol 1: In Vitro Labeling of Cysteine Cathepsins in Cell Lysates with DCG-04

This protocol is adapted from established methods for labeling active cysteine proteases in complex biological mixtures.[6]

Materials:

  • Cells of interest

  • Lysis Buffer: 50 mM sodium acetate, pH 5.5, with 0.1% Triton X-100, 1 mM EDTA, and 1 mM DTT (freshly added)

  • DCG-04 stock solution (e.g., 100 µM in DMSO)

  • 2x SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold lysis buffer.

  • Lysate Preparation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Probe Labeling: Dilute the lysate to a final concentration of 1-2 mg/mL in lysis buffer. Add DCG-04 to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Reaction Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Detection: Block the membrane and probe with a streptavidin-HRP conjugate. Detect the biotinylated proteins using a chemiluminescent substrate and an appropriate imaging system.

Protocol 2: Live-Cell Imaging of Cathepsin Activity with BMV109

This protocol is based on methods for live-cell imaging using quenched activity-based probes.[7]

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Cell culture medium

  • BMV109 stock solution (e.g., 1 mM in DMSO)

  • Hoechst 33342 or other nuclear stain (optional)

  • Fluorescence microscope with appropriate filter sets for the fluorophore (e.g., Cy5)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere overnight.

  • Probe Preparation: Dilute the BMV109 stock solution in pre-warmed cell culture medium to the desired final concentration (typically 0.5-5 µM).

  • Cell Labeling: Remove the existing medium from the cells and replace it with the BMV109-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.

  • Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.

  • Imaging: Immediately image the cells using a fluorescence microscope. The quenched probe will fluoresce upon covalent binding to active cathepsins.

Signaling Pathways and Experimental Workflows

Understanding the biological context of cysteine cathepsin activity is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving cathepsins and a typical experimental workflow for probe-based analysis.

Cathepsin_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_lysosome Lysosome cluster_cytosol Cytosol Stress Stress Lysosomal_Membrane_Permeabilization Lysosomal_Membrane_Permeabilization Stress->Lysosomal_Membrane_Permeabilization FasL FasL FasL->Lysosomal_Membrane_Permeabilization TNFa TNFa TNFa->Lysosomal_Membrane_Permeabilization Cathepsins Cathepsins Lysosomal_Membrane_Permeabilization->Cathepsins Release Bid Bid Cathepsins->Bid Cleavage tBid tBid Bid->tBid Bax_Bak Bax_Bak tBid->Bax_Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Cathepsin-mediated apoptosis signaling pathway.

Probe_Labeling_Workflow cluster_detection Detection Methods Sample_Preparation Sample Preparation (Cell Lysate or Live Cells) Probe_Incubation Incubation with Activity-Based Probe Sample_Preparation->Probe_Incubation Washing Removal of Unbound Probe Probe_Incubation->Washing Detection Detection Method Washing->Detection Western_Blot Western Blot (for Biotinylated Probes) Detection->Western_Blot Fluorescence_Microscopy Fluorescence Microscopy (for Fluorescent Probes) Detection->Fluorescence_Microscopy In_Vivo_Imaging In Vivo Imaging (for qABPs) Detection->In_Vivo_Imaging

Caption: General workflow for activity-based probe labeling.

Conclusion

The choice between DCG-04 and other commercial cysteine cathepsin probes is contingent on the specific research question and experimental design. DCG-04 remains a valuable tool for broad-spectrum in vitro profiling, particularly when coupled with affinity purification and mass spectrometry. However, for applications requiring live-cell or in vivo imaging, fluorescently-tagged and quenched probes like GB123, BMV109, and VGT-309 offer significant advantages in terms of cell permeability and signal-to-noise ratio. By carefully considering the target specificity, reporter tag, and experimental context, researchers can select the optimal probe to elucidate the complex roles of cysteine cathepsins in health and disease.

References

A Guide to Orthogonal Methods for Validating DCG04-Identified Cysteine Cathepsin Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods to validate the targets of DCG04, an activity-based probe used to identify cysteine cathepsins. Robust target validation is a critical step in drug discovery to ensure that a compound's therapeutic effects are mediated through its intended molecular target. Employing a multi-pronged approach with diverse methodologies strengthens the evidence for target engagement and functional relevance.

Introduction to this compound and the Need for Orthogonal Validation

This compound is a biotinylated, epoxide-containing activity-based probe that covalently and irreversibly binds to the active site of many papain-family cysteine cathepsins.[1] This makes it a powerful tool for activity-based protein profiling (ABPP) to identify active cathepsins in complex biological samples like cell or tissue lysates.[1][2] However, reliance on a single chemical proteomics approach is insufficient for confident target validation. Orthogonal methods, which rely on different principles and technologies, are essential to confirm that the observed biological effects of a potential drug targeting these enzymes are indeed due to the modulation of the identified cathepsin.

This guide details several key orthogonal approaches:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular context.

  • Genetic Knockdown/Knockout: To assess the phenotypic consequences of reducing or eliminating the target protein.

  • Phenotypic Assays: To measure the functional outcomes of target inhibition in cellular models of disease.

Data Presentation: Comparative Overview of Validation Methods

The following table summarizes the key characteristics and expected outcomes of each orthogonal validation method.

Method Principle Key Output Typical Quantitative Data Throughput Strengths Limitations
Activity-Based Protein Profiling (ABPP) with this compound (Primary Method) Covalent, irreversible binding of this compound to the active site of catalytically active cysteine cathepsins.Identification and relative quantification of active cathepsins.Fold change in probe labeling.Medium to HighDirectly measures enzyme activity; In situ labeling possible with derivatives.Potential for off-target labeling; Does not confirm phenotypic consequence.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.A shift in the thermal denaturation curve of the target protein in the presence of a compound.Thermal shift (ΔTm) in °C.Low to MediumConfirms direct target engagement in intact cells or lysates; Label-free.[3][4][5]Not suitable for all targets; Interpretation can be complex.
siRNA/shRNA Knockdown Small interfering RNAs or short hairpin RNAs mediate the degradation of the target mRNA, reducing protein expression.Reduction in target protein levels and a corresponding change in phenotype.Percentage of protein knockdown (e.g., >70%); Change in phenotypic readout (e.g., % inhibition of cell migration).HighDirectly links the target to a cellular function; Can mimic pharmacological inhibition.Incomplete knockdown can occur; Potential for off-target effects.
CRISPR-Cas9 Knockout The CRISPR-Cas9 system creates a double-strand break in the target gene, leading to a functional knockout of the protein.Complete loss of the target protein and a resulting change in phenotype.Confirmation of gene knockout by sequencing; Abolition of a cellular function.MediumProvides a definitive link between the gene and phenotype due to complete protein loss.Can induce compensatory mechanisms; Not representative of pharmacological inhibition.
Phenotypic Assays (e.g., Migration, Invasion, Apoptosis) Measures the functional consequences of inhibiting the target protein in a disease-relevant context.A change in a cellular phenotype, such as reduced cell migration or increased apoptosis.IC50 or EC50 values for the test compound in the assay.Varies (Low to High)Directly assesses the therapeutic potential of targeting the protein; High physiological relevance.The observed phenotype could be due to off-target effects of the compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a typical Western blot-based CETSA experiment to validate the engagement of a small molecule inhibitor with a target cathepsin.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the test compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis: Harvest cells and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target cathepsin.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.

siRNA-Mediated Gene Knockdown

This protocol describes a general procedure for transiently knocking down a target cathepsin using siRNA to assess its functional role.

Methodology:

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different regions of the target cathepsin mRNA, along with a non-targeting control siRNA.

  • Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.

  • Transfection:

    • Dilute the siRNA in an appropriate transfection medium.

    • Separately, dilute a suitable transfection reagent (e.g., lipofectamine) in the same medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).

    • Replace the transfection medium with fresh complete medium.

  • Incubation and Harvest: Incubate the cells for 24-72 hours post-transfection to allow for mRNA and protein knockdown.

  • Validation of Knockdown: Harvest the cells and prepare lysates. Analyze the protein levels of the target cathepsin by Western blotting to confirm the knockdown efficiency.

  • Functional Assay: Perform the desired phenotypic assay (e.g., cell migration, viability) with the knockdown cells to assess the functional consequences of reduced target expression.

Mandatory Visualizations

Signaling Pathway

Cathepsin_Signaling_Pathway Extracellular_Matrix Extracellular Matrix (ECM) (e.g., Collagen, Elastin) Cell_Migration_Invasion Cell Migration & Invasion Extracellular_Matrix->Cell_Migration_Invasion Enables Pro_Cathepsin Pro-Cathepsin Lysosome Lysosome Pro_Cathepsin->Lysosome Trafficking Active_Cathepsin Active Cathepsin (e.g., Cathepsin B, L, S) Active_Cathepsin->Extracellular_Matrix Degradation Autophagy Autophagy Active_Cathepsin->Autophagy Regulates Apoptosis Apoptosis Active_Cathepsin->Apoptosis Induces (via Bid cleavage) Growth_Factors Growth Factors Active_Cathepsin->Growth_Factors Activation Lysosome->Active_Cathepsin Activation (Low pH) Signaling_Pathways Pro-survival Signaling (e.g., PI3K/Akt) Growth_Factors->Signaling_Pathways Stimulates This compound This compound Probe This compound->Active_Cathepsin Irreversibly Binds Inhibitor Small Molecule Inhibitor Inhibitor->Active_Cathepsin Inhibits

Caption: Hypothetical signaling pathway of cysteine cathepsins.

Experimental Workflow

Target_Validation_Workflow Start Start: Target Identification (ABPP with this compound) CETSA Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA) Start->CETSA Genetic Orthogonal Method 2: Genetic Perturbation (siRNA/CRISPR) Start->Genetic Phenotypic Orthogonal Method 3: Phenotypic Assays Start->Phenotypic Target_Engagement Confirmation of Direct Target Engagement CETSA->Target_Engagement Phenotypic_Consequence Assessment of Phenotypic Consequence Genetic->Phenotypic_Consequence Functional_Relevance Evaluation of Functional Relevance Phenotypic->Functional_Relevance Validated_Target Validated Target Target_Engagement->Validated_Target Phenotypic_Consequence->Validated_Target Functional_Relevance->Validated_Target

Caption: Orthogonal workflow for target validation.

By employing the methods outlined in this guide, researchers can build a robust body of evidence to confidently validate cysteine cathepsins identified through this compound probing, paving the way for successful drug development programs.

References

Safety Operating Guide

Proper Disposal of DCG04: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of DCG04, a potent, irreversible inhibitor of cysteine proteases. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Researchers, scientists, and drug development professionals utilizing this compound must handle its disposal with the same diligence applied to its experimental use. While shipped as a non-hazardous chemical, its reactive nature necessitates a structured disposal plan. This document outlines the necessary steps for the safe handling and disposal of this compound in its pure form, in solution, and in experimental waste.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions of this compound in volatile solvents like DMSO.

Quantitative Data Summary

For clarity and quick reference, the key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C43H66N8O11S
Molecular Weight 903.11 g/mol
Appearance Off-white to white solid
Solubility Soluble in DMSO
Storage (Short-term) 0 - 4 °C for days to weeks
Storage (Long-term) -20 °C for months to years
Mechanism of Action Irreversibly binds to cysteine proteases

Experimental Disposal Protocols

The proper disposal method for this compound depends on its form (pure solid, solution, or experimental waste).

Disposal of Unused, Pure this compound
  • Containerization: Place the original vial or container of this compound into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The outer container must be labeled as "Hazardous Waste" and include the full chemical name "this compound". Avoid using abbreviations.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EH&S) department.

Disposal of this compound Solutions (e.g., in DMSO)
  • Waste Collection: Collect all solutions containing this compound in a dedicated, sealed, and compatible hazardous waste container. The container material should be appropriate for the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents by their full names (e.g., "this compound, Dimethyl Sulfoxide").

  • Storage and Pickup: Store the container in a secondary containment bin within a designated satellite accumulation area. Contact your institution's EH&S department for waste pickup. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.

Disposal of Experimental Waste Containing this compound

Experimental waste, such as cell lysates, buffers, and gels, that has been treated with this compound should be handled as hazardous waste.

  • Aqueous Waste: Collect all liquid waste (e.g., buffers, supernatants) in a labeled hazardous waste container as described for this compound solutions.

  • Solid Waste: Collect all contaminated solid waste (e.g., gels, pipette tips, microfuge tubes) in a dedicated, lined, and sealed hazardous waste container. The container should be clearly labeled as "Hazardous Solid Waste" and list "this compound" as a contaminant.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable decontamination solution (e.g., a 10% bleach solution, followed by thorough rinsing with water and a final rinse with ethanol (B145695) or isopropanol). The initial rinsate should be collected as hazardous aqueous waste.

Disposal Workflow Diagram

DCG04_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal pure_this compound Unused Pure this compound solid_waste_container Labeled Solid Hazardous Waste Container pure_this compound->solid_waste_container dcg04_solution This compound Solutions (e.g., in DMSO) liquid_waste_container Labeled Liquid Hazardous Waste Container dcg04_solution->liquid_waste_container experimental_waste Experimental Waste (Lysates, Gels, etc.) experimental_waste->solid_waste_container Solid experimental_waste->liquid_waste_container Aqueous ehs_pickup EH&S Waste Pickup solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health & Safety (EH&S) protocols and the relevant Safety Data Sheets (SDS) for all chemicals used. Your institution's EH&S department is the primary resource for any questions regarding hazardous waste disposal.

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DCG04

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, targeted chemical probes like DCG04. As a valued partner in your research, we provide this essential guide to the safe handling and disposal of this compound, an activity-based probe for cysteine cathepsins. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure the safety of your personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural and functional similarity to the well-characterized epoxide-containing cysteine protease inhibitor, E-64, allows for the establishment of robust safety protocols. The following recommendations are based on the safety profile of E-64 and general best practices for handling biotinylated, biochemically active compounds.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate risks of exposure through inhalation, dermal contact, or eye contact. The level of PPE required is contingent on the specific laboratory activity being performed.

ActivityRequired PPEBest Practices & Specifications
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 (or higher) Respirator• All operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.• Utilize anti-static weighing paper and tools to prevent the generation of airborne dust.• In case of glove contamination, change them immediately.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• Handle all solutions within a chemical fume hood to contain any potential splashes or aerosols.• Ensure all vials and tubes are securely capped to prevent spills.
Cell Culture and In Vitro Assays • Nitrile Gloves• Lab Coat• Safety Glasses• All procedures should be performed in a certified biological safety cabinet (BSC).• All contaminated media and single-use plastics must be disposed of as chemical waste.[1]
Spill Cleanup • Double Nitrile Gloves• Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• N95 (or higher) Respirator• Immediately evacuate and secure the affected area.• Use a spill kit appropriate for chemical spills.• Absorb liquid spills with an inert material; for solid spills, carefully sweep to avoid creating dust.[1]

Comprehensive Operational and Disposal Plan

A systematic approach to the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Step-by-Step Handling Procedure
  • Preparation: Before commencing any work, ensure that all required PPE is correctly donned. The designated workspace, preferably a certified chemical fume hood, must be clean and free of clutter.

  • Weighing and Aliquoting: To minimize inhalation exposure, weighing of the solid compound should be performed in a fume hood. The use of anti-static weigh paper or a weighing boat is recommended. When preparing solutions, add the solvent to the solid slowly and carefully to prevent splashing.

  • Experimental Use: All manipulations involving this compound should be carried out within the controlled environment of a fume hood.

  • Storage: For long-term stability, this compound should be stored in a tightly sealed container at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.

Disposal Plan

All materials that have come into contact with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1][2][3]

  • Waste Segregation: It is crucial to segregate this compound waste from other laboratory waste streams.

    • Solid Waste: Items such as contaminated gloves, pipette tips, and vials should be collected in a designated, clearly labeled, and sealable container.[2]

    • Liquid Waste: Unused solutions and contaminated media should be collected in a separate, labeled, and leak-proof container. The choice of a halogenated or non-halogenated waste container will depend on the solvent used.[2]

  • Appropriate Waste Containers: Always use containers that are chemically compatible with the waste being collected. Containers should be kept securely closed when not in use.[1]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". The primary hazards, based on analogous compounds (e.g., "Irritant"), should also be indicated, along with the date the waste was first added to the container.[1]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in the general trash.

Experimental Protocol: Labeling of Cysteine Cathepsins in Cell Lysates

While specific protocols will vary based on the experimental design, the following general procedure for labeling cysteine cathepsins incorporates the essential safety and handling guidelines.

  • Prepare cell lysates according to your established laboratory protocol.

  • Determine the protein concentration of the prepared lysates.

  • Within a chemical fume hood, prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Dilute the this compound stock solution to the desired final working concentration in an appropriate reaction buffer.

  • Add the diluted this compound solution to the cell lysates.

  • Incubate the mixture at room temperature for the time specified in your experimental protocol (e.g., 30 minutes).

  • To quench the labeling reaction, add SDS-PAGE loading buffer and heat the samples.

  • The labeled proteins can then be analyzed by SDS-PAGE followed by detection with streptavidin-conjugated probes.

Visual Workflow for Handling this compound

G This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep Don Appropriate PPE setup Prepare Clean Workspace (Chemical Fume Hood) prep->setup weigh Weighing and Aliquoting (Solid Form) setup->weigh Proceed to Handling solution Solution Preparation weigh->solution experiment Experimental Use solution->experiment storage Store at Recommended Temperature (-20°C or -80°C) experiment->storage For Unused Materials segregate Segregate Waste (Solid & Liquid) experiment->segregate Post-Experiment label_waste Label Waste Container ('Hazardous Waste', 'this compound') segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal via EHS store_waste->dispose

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。